molecular formula C6H6ClNO2 B1490635 3-Chloro-5-hydroxy-2-methoxypyridine CAS No. 1196157-30-8

3-Chloro-5-hydroxy-2-methoxypyridine

Cat. No.: B1490635
CAS No.: 1196157-30-8
M. Wt: 159.57 g/mol
InChI Key: CXSPUXIQVANWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-hydroxy-2-methoxypyridine (CAS 1196157-30-8) is a versatile pyridine derivative that serves as a valuable intermediate and building block in scientific research and development. Its molecular structure, which features chloro, hydroxy, and methoxy functional groups on a pyridine ring, allows for diverse chemical modifications, making it a key precursor in synthetic chemistry . This compound is particularly useful in medicinal chemistry for the synthesis of bioactive molecules and potential drug candidates. Furthermore, substituted pyridines similar to this compound are investigated for their utility in developing functional materials, including metal-organic coordination complexes with non-linear optical properties . As a reagent, its structural attributes provide researchers with a versatile scaffold for constructing more complex chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-6-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSPUXIQVANWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306115
Record name 5-Chloro-6-methoxy-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-30-8
Record name 5-Chloro-6-methoxy-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-methoxy-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for 3-Chloro-5-hydroxy-2-methoxypyridine is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds to predict its physicochemical profile. All predicted properties should be confirmed by experimental data.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound is a substituted pyridine derivative poised for significance in the landscape of drug discovery and fine chemical synthesis. Its unique trifunctional substitution pattern—featuring a chloro group, a hydroxyl group, and a methoxy group—presents a versatile scaffold for the generation of novel molecular entities. The strategic placement of these functional groups is anticipated to modulate the electronic and steric properties of the pyridine ring, thereby influencing its reactivity, target-binding interactions, and pharmacokinetic profile.

The chloro and methoxy groups, in particular, are prevalent in a vast number of approved pharmaceuticals, where they contribute to improved potency, metabolic stability, and bioavailability.[1][2] This guide aims to provide a detailed projection of the physicochemical properties of this compound, offering a foundational understanding for its potential applications.

Core Physicochemical Properties

PropertyValue / Predicted ValueSource
Molecular Formula C₆H₆ClNO₂Calculated
Molecular Weight 159.57 g/mol Calculated
Physical Form Predicted to be a solid at room temperature.Analogy to similar substituted pyridines.
Melting Point Not available. Likely to be in the range of 100-150 °C.Based on related compounds like 3-Chloro-2-hydroxymethyl-4-methoxypyridine (103-105 °C).[3]
Boiling Point Not available.-
pKa Predicted to have two pKa values: one for the pyridinium ion (acidic) and one for the hydroxyl group (phenolic, weakly acidic).Based on theoretical calculations for substituted pyridines.[4][5]
Solubility Predicted to have moderate solubility in polar organic solvents and limited solubility in water.Based on the properties of pyridine and its derivatives.[6]

In-depth Analysis of Physicochemical Characteristics

Acidity and Basicity: The Dual Nature of pKa

The pKa of a molecule is a critical parameter that governs its ionization state in different pH environments, which in turn affects its solubility, membrane permeability, and target binding. This compound is expected to exhibit two distinct pKa values.

  • Pyridinium pKa: The lone pair of electrons on the pyridine nitrogen atom makes it basic, with the pKa of the conjugate acid (pyridinium ion) of unsubstituted pyridine being 5.23.[7] The electron-withdrawing nature of the chloro and hydroxyl groups on the ring is expected to decrease the basicity of the nitrogen, thus lowering the pKa of the corresponding pyridinium ion.

  • Phenolic pKa: The hydroxyl group at the 5-position will have a phenolic character, making it weakly acidic. The pKa of this group will be influenced by the electronic effects of the other substituents on the pyridine ring.

Theoretical calculations on substituted pyridines have shown that the pKa can be predicted with reasonable accuracy, and these methods could be applied to this compound to obtain more precise estimates.[4][5]

Solubility Profile: A Balancing Act of Functional Groups

The solubility of a compound is a key determinant of its utility in both synthetic and biological systems. The solubility of this compound will be a composite of the contributions from its constituent functional groups.

  • Pyridine Core: The pyridine ring itself is miscible with water and a broad range of organic solvents.[8]

  • Hydroxy Group: The hydroxyl group can participate in hydrogen bonding, which would enhance its solubility in polar protic solvents like water and alcohols.

  • Methoxy Group: The methoxy group can also act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[9]

  • Chloro Group: The chloro group is hydrophobic and will tend to decrease aqueous solubility while potentially increasing solubility in non-polar organic solvents.

Overall, it is predicted that this compound will be soluble in polar organic solvents such as ethanol, methanol, and DMSO, and will have limited to moderate solubility in water.

Spectroscopic Properties: A Fingerprint of the Molecule

The spectroscopic profile of a molecule provides invaluable information about its structure and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group.

  • IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), C-O stretches for the ether and hydroxyl groups (around 1000-1300 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹), and a C-Cl stretch (around 600-800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

While a specific synthesis for this compound is not detailed in the provided search results, a plausible synthetic route can be proposed based on established pyridine chemistry. A multi-step synthesis starting from a readily available substituted pyridine is a common strategy.[10]

G Start Substituted Pyridine Precursor Step1 Nitration Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Diazotization and Hydroxylation Step2->Step3 Step4 Chlorination Step3->Step4 Step5 Methoxylation Step4->Step5 End This compound Step5->End

Caption: A generalized synthetic workflow for substituted pyridines.

The reactivity of this compound will be dictated by its functional groups. The pyridine ring can undergo electrophilic substitution, though it is generally less reactive than benzene.[7] The hydroxyl group can be alkylated, acylated, or participate in other reactions typical of phenols. The chloro group can be displaced via nucleophilic aromatic substitution under certain conditions.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, and this compound represents a valuable building block. The presence of chloro and methoxy groups is known to have a profound impact on the pharmacological properties of drug candidates.[1][2]

G Start 3-Chloro-5-hydroxy- 2-methoxypyridine Scaffold Step1 Library Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) Start->Step1 Step2 High-Throughput Screening Step1->Step2 Step3 Hit Identification Step2->Step3 Step4 Lead Optimization (Structure-Activity Relationship) Step3->Step4 End Drug Candidate Step4->End

References

Introduction: Unveiling a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-5-hydroxy-2-methoxypyridine (CAS: 1196157-30-8)

In the landscape of modern medicinal and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active agents.[2][3] this compound is a specifically functionalized derivative, presenting researchers with a unique combination of reactive sites. The strategic placement of a chloro group, a hydroxyl (or pyridinol) moiety, and a methoxy group offers a versatile platform for diversification. The chloro atom serves as a handle for cross-coupling reactions, the hydroxyl group can be derivatized or act as a key pharmacophoric feature, and the methoxy group modulates the electronic character and steric profile of the ring.[3][4]

This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. We will delve into its physicochemical properties, propose a logical synthetic pathway grounded in established pyridine chemistry, explore its potential applications as a pivotal intermediate, and detail the critical safety and handling protocols required for its use in a laboratory setting.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is fundamental to its application in synthesis and screening. Below is a summary of the known and predicted properties for this compound.

Core Chemical Identity

cluster_main This compound mol

Caption: Chemical Structure of this compound.

Data Summary Table
PropertyValueSource(s)
CAS Number 1196157-30-8[5][6][7]
Molecular Formula C₆H₆ClNO₂[7][8]
Molecular Weight 159.57 g/mol [7]
Physical Form Solid (Predicted)
Purity >98% (Typical for commercial samples)[6]
SMILES COc1c(Cl)cc(O)cn1N/A
InChI Key (Predicted)N/A
Predicted Spectroscopic Characteristics

While specific experimental spectra for this compound are not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.[8][9][10] This predictive analysis is crucial for reaction monitoring and quality control during synthesis.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons (-OCH₃), and a broad singlet for the hydroxyl proton (-OH). The aromatic protons will appear as doublets due to coupling with each other.

  • ¹³C NMR: The carbon NMR spectrum should exhibit six unique signals, corresponding to the five carbons of the pyridine ring and the single carbon of the methoxy group. The chemical shifts will be influenced by the attached functional groups; for instance, the carbon attached to the oxygen of the methoxy group will be significantly downfield.[8]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to display a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. C-O stretching from the methoxy and hydroxyl groups, C=N and C=C stretching from the pyridine ring, and a C-Cl stretching vibration would also be present.

Synthesis and Mechanistic Rationale

The de novo synthesis of highly substituted pyridines is a well-explored area of organic chemistry.[2][11][12] A plausible and efficient synthetic route to this compound can be designed starting from commercially available materials. The following proposed protocol is based on established transformations in pyridine chemistry.[13][14][15]

The causality behind this multi-step approach lies in the controlled, sequential introduction of the required functional groups onto the pyridine core, managing regioselectivity at each stage.

G A 2-Amino-5-chloropyridine B Diazotization (NaNO₂, H₂SO₄/H₂O) A->B Step 1 C 2-Hydroxy-5-chloropyridine B->C D Nitration (HNO₃/H₂SO₄) C->D Step 2 E 2-Hydroxy-3-nitro-5-chloropyridine D->E F Reduction (e.g., Fe/HCl or H₂, Pd/C) E->F Step 3 G 3-Amino-5-chloro-2-hydroxypyridine F->G H Diazotization & Hydrolysis (NaNO₂, H₂SO₄/H₂O) G->H Step 4 I 5-Chloro-2,3-dihydroxypyridine H->I J Selective Methylation (e.g., CH₃I, K₂CO₃) I->J Step 5 K This compound (Target Molecule) J->K

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Experimental Protocol

Trustworthiness through Self-Validation: Each step includes criteria for validating the outcome before proceeding, ensuring the integrity of the synthetic chain.

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine from 2-Amino-5-chloropyridine

  • Rationale: Diazotization of the amino group followed by hydrolysis is a classic and reliable method to introduce a hydroxyl group onto a pyridine ring.[14]

  • Procedure:

    • Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at low temperature for 30 minutes, then allow it to warm to room temperature.

    • Gently heat the mixture (e.g., 50-60 °C) until nitrogen evolution ceases.[14]

    • Cool the solution and neutralize to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 2-hydroxy-5-chloropyridine.

  • Validation: Confirm product formation via melting point analysis and TLC comparison with a standard if available.

Step 2: Nitration to 2-Hydroxy-3-nitro-5-chloropyridine

  • Rationale: The hydroxyl group is an activating group, directing electrophilic aromatic substitution (nitration) to the ortho and para positions. The 3-position is electronically favored for nitration.[14]

  • Procedure:

    • Add 2-hydroxy-5-chloropyridine portion-wise to a pre-cooled mixture of concentrated sulfuric acid and nitric acid at 0-5 °C.

    • Maintain careful temperature control throughout the addition.

    • After addition, allow the mixture to stir at a controlled temperature (e.g., 50-60 °C) for 1-2 hours.[14]

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter, wash thoroughly with water to remove residual acid, and dry.

  • Validation: The crude product should show a single major spot on TLC, with a different Rf value than the starting material.

Step 3: Reduction to 3-Amino-5-chloro-2-hydroxypyridine

  • Rationale: The nitro group is readily reduced to an amine using standard reduction methods, such as catalytic hydrogenation or metal/acid combinations.[14]

  • Procedure:

    • Suspend the 2-hydroxy-3-nitro-5-chloropyridine in a suitable solvent like ethanol or acetic acid.

    • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, filter off the iron salts, and concentrate the filtrate.

    • Neutralize the residue to precipitate the amino product.

  • Validation: The appearance of a new spot on TLC and the disappearance of the starting nitro compound signal completion. The product will have a significantly different polarity.

Step 4: Conversion to 5-Chloro-2,3-dihydroxypyridine

  • Rationale: Similar to Step 1, the newly formed amino group can be converted to a second hydroxyl group via a diazotization-hydrolysis sequence.[14]

  • Procedure:

    • Follow the diazotization procedure as described in Step 1, using 3-amino-5-chloro-2-hydroxypyridine as the starting material.

  • Validation: The resulting dihydroxy-pyridine will have distinct solubility and TLC characteristics compared to the amino-precursor.

Step 5: Selective Methylation to this compound

  • Rationale: The final step is a selective O-methylation. The hydroxyl group at the 2-position is generally more acidic and nucleophilic than the one at the 3-position, allowing for regioselective methylation under controlled conditions.

  • Procedure:

    • Dissolve 5-chloro-2,3-dihydroxypyridine in a polar aprotic solvent like acetone or DMF.

    • Add a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the more acidic hydroxyl group.

    • Add one equivalent of a methylating agent, such as methyl iodide (CH₃I), and stir the reaction at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter out the base and evaporate the solvent.

    • Purify the crude product using column chromatography to isolate the target molecule.

  • Validation: Final product identity and purity should be confirmed by NMR and MS analysis, as described in the spectroscopic profile section.

Applications in Research and Drug Discovery

While this compound is not an end-product therapeutic itself, its value lies in its role as a sophisticated chemical intermediate. Substituted pyridines are integral to a vast range of pharmaceuticals and agrochemicals.[2][16][17]

  • Scaffold for Library Synthesis: The compound is an ideal starting point for creating libraries of novel molecules for high-throughput screening. The chloro group can be substituted via nucleophilic aromatic substitution or engaged in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can serve as a fragment for screening against biological targets. Hits can then be elaborated from its reactive handles.

  • Precursor to Bioactive Molecules: The structural motif of a substituted chloropyridine is found in numerous bioactive compounds. This intermediate provides a direct route to analogues of existing drugs or novel chemical entities targeting a wide array of diseases, from neurological disorders to infectious agents.[3][4] The combination of the methoxy and hydroxyl groups can also influence metabolic stability and receptor binding interactions.[3]

Safety, Handling, and Storage

Authoritative Grounding: The following safety protocols are synthesized from safety data sheets (SDS) of structurally similar and functionally related chloropyridine compounds.[18][19] Due to the potential for high toxicity, this compound must be handled with extreme caution by trained personnel only.

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_handling Handling & Storage cluster_emergency Emergency Procedures ppe Mandatory PPE Chemical-resistant gloves (Nitrile) Safety goggles with side-shields Fully-buttoned lab coat eng Primary Controls Work exclusively in a certified chemical fume hood Ensure proper ventilation Keep sash at lowest practical height handling Safe Practices Avoid breathing dust/vapors Do not get in eyes, on skin, or on clothing Wash hands thoroughly after handling Store in a tightly closed container in a cool, dry, well-ventilated area Keep locked up or in an area accessible only to qualified persons emergency First Aid Measures IF INHALED: Move to fresh air IF ON SKIN: Wash with plenty of soap and water IF IN EYES: Rinse cautiously with water for at least 15 minutes IF SWALLOWED: Rinse mouth. Immediately call a POISON CENTER or doctor

Caption: Logical workflow for safety, handling, and emergency response.

Hazard Identification and Precautionary Measures
  • Acute Toxicity: Halogenated pyridines can be toxic if swallowed, in contact with skin, or if inhaled. Assume this compound is toxic and handle with appropriate containment.

  • Irritation: Causes skin irritation and serious eye irritation.[20] Avoid all direct contact.

  • Respiratory Irritation: May cause respiratory irritation if dust is inhaled.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a properly fitted lab coat.[18]

  • Engineering Controls: All manipulations of the solid or its solutions must be performed inside a certified chemical fume hood to prevent inhalation.

  • Spills and Disposal: In case of a spill, evacuate the area. Avoid generating dust. Collect the material using spark-proof tools into a suitable, closed container for disposal.[18] Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[21] Keep the container locked up or in an area accessible only to authorized personnel.

References

A Technical Guide to the Synthesis and Spectroscopic Characterization of 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of the novel compound, 3-Chloro-5-hydroxy-2-methoxypyridine. In the absence of published experimental data for this specific molecule, this document leverages established principles of organic synthesis and spectroscopic analysis to propose a viable synthetic route and predict the corresponding Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds. By detailing the underlying scientific rationale for experimental design and data interpretation, this document serves as a practical roadmap for the de novo chemical investigation of this compound.

Introduction and Rationale

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of chloro, hydroxy, and methoxy substituents on the pyridine ring in this compound presents a unique electronic and steric profile, making it a promising, yet unexplored, building block for novel molecular architectures. The chloro and hydroxy groups offer versatile handles for further functionalization, while the methoxy group can influence the molecule's conformation and metabolic stability.

This guide addresses the current information gap by providing a robust, scientifically-grounded pathway for the synthesis and characterization of this target compound. The methodologies and predictions herein are based on a thorough analysis of analogous structures and fundamental principles of chemical reactivity and spectroscopy.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from a readily available precursor. The proposed pathway is designed to be logical and to utilize well-established, high-yielding reactions common in pyridine chemistry.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization & Hydroxylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Diazotization & Chlorination (Sandmeyer) cluster_step5 Step 5: Nucleophilic Aromatic Substitution 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Hydroxy-5-chloropyridine 2-Hydroxy-5-chloropyridine 2-Amino-5-chloropyridine->2-Hydroxy-5-chloropyridine 1. NaNO2, H2SO4 2. H2O, Δ 2-Hydroxy-3-nitro-5-chloropyridine 2-Hydroxy-3-nitro-5-chloropyridine 2-Hydroxy-5-chloropyridine->2-Hydroxy-3-nitro-5-chloropyridine HNO3, H2SO4 3-Amino-5-chloro-2-hydroxypyridine 3-Amino-5-chloro-2-hydroxypyridine 2-Hydroxy-3-nitro-5-chloropyridine->3-Amino-5-chloro-2-hydroxypyridine Fe, HCl or H2, Pd/C 2,3-Dichloro-5-hydroxypyridine 2,3-Dichloro-5-hydroxypyridine 3-Amino-5-chloro-2-hydroxypyridine->2,3-Dichloro-5-hydroxypyridine 1. NaNO2, HCl 2. CuCl This compound This compound 2,3-Dichloro-5-hydroxypyridine->this compound NaOMe, MeOH

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine from 2-Amino-5-chloropyridine This transformation is a standard diazotization of an aminopyridine followed by hydrolysis of the diazonium salt.

  • Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid at 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at low temperature for 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter, wash with cold water, and dry to obtain 2-hydroxy-5-chloropyridine.

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine The electron-donating hydroxyl group directs nitration to the ortho and para positions. The 3-position is sterically less hindered.

  • To a mixture of concentrated sulfuric and nitric acid at 0 °C, slowly add 2-hydroxy-5-chloropyridine.

  • Allow the reaction to stir at a controlled temperature (e.g., 50-60 °C) for 1-2 hours.[1]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

Step 3: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine Reduction of the nitro group can be achieved using various methods, such as metal-acid reduction or catalytic hydrogenation.

  • Suspend 2-hydroxy-3-nitro-5-chloropyridine in a suitable solvent like ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or use hydrogen gas with a palladium on carbon catalyst.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure and neutralize to precipitate the aminopyridine derivative.

Step 4: Synthesis of 2,3-Dichloro-5-hydroxypyridine A Sandmeyer reaction will replace the amino group with a chloro substituent.

  • Dissolve 3-amino-5-chloro-2-hydroxypyridine in cold, concentrated hydrochloric acid.

  • Add a solution of sodium nitrite in water dropwise at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Stir the reaction mixture at room temperature, then heat gently to complete the reaction.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

Step 5: Synthesis of this compound A nucleophilic aromatic substitution reaction with sodium methoxide will selectively replace the more activated chlorine at the 2-position.

  • Dissolve 2,3-dichloro-5-hydroxypyridine in anhydrous methanol.

  • Add a slight molar excess of sodium methoxide.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.[2]

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Neutralize the residue with a dilute acid and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are based on established substituent effects and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra will provide definitive information about the connectivity and chemical environment of the atoms in this compound.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~7.5d~2.5H-6The proton at C-6 is deshielded by the electronegative nitrogen and is coupled to H-4.
~7.1d~2.5H-4The proton at C-4 is coupled to H-6. Its chemical shift is influenced by the adjacent chloro and hydroxy groups.
~5.5br s--OHThe hydroxyl proton is expected to be a broad singlet and its chemical shift is concentration and solvent dependent.
~4.0s--OCH₃The methoxy group protons will appear as a singlet.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~160C-2The carbon bearing the methoxy group is significantly deshielded.
~145C-5The carbon attached to the hydroxyl group is deshielded.
~138C-6The carbon adjacent to the nitrogen is deshielded.
~120C-4The chemical shift of this carbon is influenced by the adjacent substituents.
~115C-3The carbon bearing the chloro group.
~54-OCH₃A typical chemical shift for a methoxy group carbon.

Causality Behind Predicted NMR Shifts: The predicted chemical shifts are derived from the additive effects of the substituents on the pyridine ring.[3][4][5] The electron-withdrawing nature of the nitrogen atom and the chloro group, along with the electron-donating effects of the hydroxy and methoxy groups, create a distinct electronic environment for each proton and carbon atom. The predicted coupling constant between H-4 and H-6 is a typical value for meta-coupling in a pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=C, C=N, C-O, and C-Cl bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
1600-1550StrongC=C and C=N stretching vibrations of the pyridine ring
1250-1200StrongAsymmetric C-O-C stretch (aryl ether)
1050-1000MediumSymmetric C-O-C stretch (aryl ether)
800-750StrongC-Cl stretch

Justification of IR Predictions: The broad O-H stretch is characteristic of a hydrogen-bonded hydroxyl group.[6][7] The pyridine ring vibrations typically appear in the 1600-1550 cm⁻¹ region. The strong C-O stretching bands confirm the presence of the methoxy group, and the C-Cl stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data (Electron Ionization)

m/zRelative IntensityAssignmentRationale
161/163High[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
146/148Medium[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
133Medium[M - CO]⁺Loss of carbon monoxide, a common fragmentation for phenols and pyridones.
118Medium[M - CH₃ - CO]⁺Subsequent loss of CO from the [M - CH₃]⁺ fragment.
98Low[M - Cl - CH₃]⁺Loss of a chlorine radical followed by a methyl radical.

Fragmentation Rationale: The molecular ion will be readily observed. The presence of a chlorine atom will result in a characteristic M+2 peak with approximately one-third the intensity of the M+ peak.[8] Common fragmentation pathways for methoxy-substituted aromatics include the loss of a methyl radical.[9][10] The loss of CO is also a plausible fragmentation pathway for hydroxypyridines.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data for the newly synthesized this compound, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve 5-10 mg in 0.6 mL CDCl3 with TMS Dissolve 5-10 mg in 0.6 mL CDCl3 with TMS ¹H NMR ¹H NMR Dissolve 5-10 mg in 0.6 mL CDCl3 with TMS->¹H NMR ¹³C NMR ¹³C NMR Dissolve 5-10 mg in 0.6 mL CDCl3 with TMS->¹³C NMR Fourier Transform Fourier Transform ¹H NMR->Fourier Transform ¹³C NMR->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Integration and Peak Picking Integration and Peak Picking Phase and Baseline Correction->Integration and Peak Picking Assign Signals Assign Signals Integration and Peak Picking->Assign Signals Determine Structure Determine Structure Assign Signals->Determine Structure

Caption: Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a sufficient relaxation delay to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically at 100 MHz, using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

IR Data Acquisition Workflow

IR_Workflow cluster_bkg Background Scan cluster_sample Sample Analysis cluster_acq Data Acquisition cluster_proc Data Processing Collect background spectrum of empty ATR crystal Collect background spectrum of empty ATR crystal Place small amount of solid sample on ATR crystal Place small amount of solid sample on ATR crystal Collect background spectrum of empty ATR crystal->Place small amount of solid sample on ATR crystal Scan from 4000 to 400 cm⁻¹ Scan from 4000 to 400 cm⁻¹ Place small amount of solid sample on ATR crystal->Scan from 4000 to 400 cm⁻¹ Background subtraction Background subtraction Scan from 4000 to 400 cm⁻¹->Background subtraction Identify key absorption bands Identify key absorption bands Background subtraction->Identify key absorption bands MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_acq Mass Analysis cluster_analysis Data Analysis Introduce dilute solution via direct infusion or GC/LC Introduce dilute solution via direct infusion or GC/LC Electron Ionization (EI) at 70 eV Electron Ionization (EI) at 70 eV Introduce dilute solution via direct infusion or GC/LC->Electron Ionization (EI) at 70 eV Scan appropriate m/z range (e.g., 40-300) Scan appropriate m/z range (e.g., 40-300) Electron Ionization (EI) at 70 eV->Scan appropriate m/z range (e.g., 40-300) Identify molecular ion peak and isotopic pattern Identify molecular ion peak and isotopic pattern Scan appropriate m/z range (e.g., 40-300)->Identify molecular ion peak and isotopic pattern Analyze fragmentation pattern Analyze fragmentation pattern Identify molecular ion peak and isotopic pattern->Analyze fragmentation pattern

References

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-hydroxy-2-methoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like 3-Chloro-5-hydroxy-2-methoxypyridine, its solubility profile dictates crucial aspects of its application, including:

  • Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a solvent system governs the reaction rate and yield.

  • Purification: Crystallization, a primary method for purification, is highly dependent on the differential solubility of the compound and its impurities in various solvents.

  • Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the feasibility of developing various dosage forms.

  • High-Throughput Screening (HTS): In drug discovery, compounds must be soluble in assay media (often containing organic co-solvents like DMSO) to obtain reliable biological data.

This guide provides the necessary theoretical background and practical methodologies to empower researchers to systematically evaluate the solubility of this compound.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, provides a foundational understanding.[1][2] The structure of this compound features several functional groups that will influence its interaction with different solvents:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a hydrogen bond acceptor.[3][4] The aromatic ring itself contributes to some non-polar character.

  • Hydroxy Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents like alcohols and water.[5][6]

  • Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.

  • Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's overall polarity, but it is a weak hydrogen bond acceptor.

Based on this structure, we can predict the following solubility trends:

  • High Solubility: Expected in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) due to the potential for hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility: Possible in solvents of intermediate polarity like acetone and ethyl acetate.

  • Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene) where the polar functional groups cannot effectively interact with the solvent molecules.

The interplay of these functional groups creates a molecule with a nuanced solubility profile that requires empirical determination for precise characterization.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential. The following sections detail established protocols for both qualitative and quantitative assessment.

Qualitative Solubility Determination

A preliminary qualitative assessment can efficiently classify the compound's solubility in a range of solvents, providing valuable information for solvent selection in synthesis and purification.[7][8]

Protocol: Small-Scale Qualitative Solubility Test
  • Preparation: Place approximately 10-20 mg of this compound into a series of small, labeled test tubes or vials.

  • Solvent Addition: To each vial, add 0.5 mL of a selected solvent.

  • Agitation: Vigorously agitate the vials for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

  • Observation: Visually inspect each vial for the complete dissolution of the solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 3 mL.

  • Classification:

    • Soluble: Complete dissolution in ≤ 1 mL of solvent.

    • Slightly Soluble: Dissolution occurs between 1 mL and 3 mL of solvent.

    • Insoluble: The solid does not dissolve completely even after the addition of 3 mL of solvent.

A suggested panel of solvents for this initial screening is presented in Table 1.

Table 1: Suggested Solvents for Qualitative Solubility Screening

Solvent ClassExamplesPredicted Solubility
Polar ProticWater, Methanol, EthanolHigh
Polar AproticDMSO, DMF, Acetonitrile, AcetoneHigh to Moderate
Moderately PolarEthyl Acetate, DichloromethaneModerate to Low
Non-polarToluene, Hexane, Diethyl EtherLow
Quantitative Solubility Determination (Equilibrium Solubility Method)

For applications requiring precise solubility values (e.g., formulation development), a quantitative determination is necessary. The equilibrium (or shake-flask) method is a widely accepted and robust technique.[9]

Protocol: Equilibrium Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the vial in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Separation of Undissolved Solid:

    • Allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or other compatible material) into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

  • Quantification of Solute Concentration:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

      • Once the solvent is completely removed, reweigh the vial. The difference in mass corresponds to the mass of the dissolved solid.

      • Calculate the solubility in units such as mg/mL or g/100mL.

    • Analytical Method (e.g., HPLC-UV):

      • Develop a validated HPLC-UV method for the quantification of this compound.

      • Create a calibration curve by preparing a series of standard solutions of known concentrations.

      • Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

The workflow for quantitative solubility determination is illustrated in the following diagram.

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation cluster_quant 3. Quantification A Add excess solute to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Sedimentation (24h) C->D E Withdraw supernatant D->E F Filter (0.45 µm) E->F G Gravimetric Method F->G H HPLC-UV Method F->H I Evaporate solvent & weigh residue G->I J Dilute & analyze against calibration curve H->J K K I->K Calculate Solubility J->K

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents and temperatures.

Table 2: Template for Reporting Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Method
e.g., Ethanol25[Experimental Value]Gravimetric
e.g., Acetone25[Experimental Value]HPLC-UV
e.g., Toluene25[Experimental Value]Gravimetric
e.g., Water25[Experimental Value]HPLC-UV

The interpretation of this data should refer back to the molecular structure. For instance, high solubility in ethanol can be attributed to strong hydrogen bonding interactions with the hydroxyl group, while low solubility in toluene would be expected due to the molecule's overall polarity.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can generate the critical data needed for successful synthesis, purification, and formulation. The absence of publicly available data for this specific compound underscores the importance of the systematic approach outlined herein. Future work should focus on generating a comprehensive, publicly accessible database of solubility data for this and other novel pyridine derivatives to accelerate research and development in the chemical and pharmaceutical industries.

References

Unlocking the Therapeutic Potential of 3-Chloro-5-hydroxy-2-methoxypyridine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyridine Scaffold in Drug Discovery

The pyridine ring, a nitrogen-bearing heterocyclic scaffold, is a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] Its presence in numerous natural products and FDA-approved drugs underscores its significance as a privileged pharmacophore in the design and discovery of novel therapeutic agents. Pyridine derivatives have been extensively explored and have shown promise as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[2][3] The unique electronic properties and hydrogen bonding capabilities imparted by the nitrogen atom, coupled with the versatility for substitution at various positions on the ring, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[4]

This guide focuses on the untapped potential of a specific, yet under-investigated derivative: 3-Chloro-5-hydroxy-2-methoxypyridine . The strategic placement of chloro, hydroxy, and methoxy groups on the pyridine core presents a unique chemical entity with the potential for diverse biological interactions. The chloro and methoxy groups can influence the molecule's lipophilicity and metabolic stability, while the hydroxy group provides a key site for hydrogen bonding, a critical interaction in many biological recognition processes. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically investigate the potential biological activities of this compound.

Part 1: Investigating the Anticancer Potential

The anticancer activity of pyridine derivatives is well-documented, with many compounds exhibiting significant cytotoxicity against a range of cancer cell lines.[1][5] The proposed mechanism of action for many of these compounds involves the inhibition of key cellular processes such as tubulin polymerization or the modulation of critical signaling pathways.[1]

Rationale for Anticancer Screening

Given the prevalence of pyridine-based compounds in oncology research and the structural alerts present in this compound, a thorough investigation into its anticancer potential is warranted. The combination of a halogen, a hydroxyl group, and a methoxy group on the pyridine ring could lead to novel interactions with biological targets implicated in cancer progression.

Experimental Workflow for In Vitro Cytotoxicity Assessment

To ascertain the cytotoxic potential of this compound, a tiered screening approach is recommended, starting with a broad panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability.[6]

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound Dissolve this compound in DMSO (Stock Solution) Treat Treat cells with serial dilutions of the test compound Compound->Treat Cells Culture Cancer Cell Lines (e.g., MCF-7, A549, HepG2) Seed Seed cells in 96-well plates Cells->Seed Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Calculate Calculate % cell viability Measure->Calculate Plot Plot dose-response curve Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Figure 1: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Step-by-Step Protocol for the MTT Assay
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.[6] Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well microtiter plates at a density of 1 x 10^4 cells per well.[7] Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations. Add the diluted compound to the appropriate wells, ensuring a final DMSO concentration of less than 0.5%. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[8]

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Potential Signaling Pathways for Investigation

Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action is crucial. Pyridine derivatives have been shown to modulate several key signaling pathways involved in cancer progression:

  • p53-Dependent Pathways: The p53 tumor suppressor protein plays a critical role in cell cycle arrest and apoptosis. Some pyridine derivatives have been shown to modulate p53-dependent signaling.[9]

  • p21 Activation: The p21 protein is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest. Certain pyridine derivatives can induce senescence in cancer cells through the activation of the p21 signaling pathway.[10]

  • Hedgehog Signaling Pathway: The Hedgehog signaling pathway is essential for embryonic development and its aberrant activation is implicated in various cancers. Pyridine-based inhibitors of this pathway have been developed.[11]

G cluster_p53 p53 Pathway cluster_p21 p21 Pathway cluster_Hh Hedgehog Pathway Compound This compound MDM2 MDM2 inhibition Compound->MDM2 Potential Inhibition DNA_Damage DNA Damage Compound->DNA_Damage Potential Inhibition SMO Smoothened (SMO) Compound->SMO Potential Inhibition p53 p53 activation Apoptosis_p53 Apoptosis p53->Apoptosis_p53 MDM2->p53 p21 p21 activation DNA_Damage->p21 CDK CDK inhibition p21->CDK CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest GLI GLI activation SMO->GLI GeneTranscription Gene Transcription GLI->GeneTranscription G cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis Compound Prepare serial dilutions of This compound Inoculate Inoculate 96-well plates containing compound dilutions with bacteria Compound->Inoculate Bacteria Prepare standardized bacterial inoculum (e.g., S. aureus, E. coli) Bacteria->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for bacterial growth Incubate->Observe Determine_MIC Determine MIC (lowest concentration with no visible growth) Observe->Determine_MIC

References

The Elusive Building Block: A Technical Exploration of 3-Chloro-5-hydroxy-2-methoxypyridine and its Surrogates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

3-Chloro-5-hydroxy-2-methoxypyridine presents itself as a potentially valuable, yet notably under-documented, heterocyclic building block for medicinal chemistry. Its trifunctional nature—possessing a reactive chlorine atom, a nucleophilic hydroxyl group, and a methoxy moiety that influences electronic properties—theoretically offers a versatile scaffold for the synthesis of novel therapeutic agents. However, a comprehensive review of publicly available scientific literature, including peer-reviewed journals and patent databases, reveals a significant scarcity of specific data, synthesis protocols, and direct applications for this particular molecule. This guide, therefore, aims to provide a technical overview based on the chemistry of closely related and more extensively studied analogues. By examining these surrogates, we can infer the potential reactivity and utility of this compound, while clearly delineating the boundaries of current knowledge and highlighting opportunities for future research.

The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous motif in a vast number of approved drugs and biologically active compounds.[1] Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modulating the physicochemical properties of a molecule, such as solubility and basicity. The strategic placement of various substituents on the pyridine core allows for fine-tuning of a compound's pharmacological activity, selectivity, and pharmacokinetic profile.[1] Halogenated pyridines, in particular, are prized intermediates as the halogen atom can serve as a leaving group for nucleophilic substitution reactions or as a handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of molecular diversity.[1]

Physicochemical and Spectroscopic Properties: An Analog-Based Estimation

PropertyEstimated Value/InformationSource/Analogue
Molecular Formula C₆H₆ClNO₂-
Molecular Weight 159.57 g/mol -
Appearance Likely a solid at room temperatureBased on 3-Chloro-5-methoxypyridine
¹H NMR Predicted signals for a methoxy group, two aromatic protons, and a hydroxyl proton.General prediction for substituted pyridines.
¹³C NMR Predicted signals for the five pyridine ring carbons and one methoxy carbon.General prediction for substituted pyridines.

It is crucial to note that these are predicted values and should be confirmed by empirical analysis.

Synthesis Strategies: A Generalized Approach

While a specific, detailed synthesis protocol for this compound from a peer-reviewed source remains elusive, a general multi-step synthetic pathway can be proposed based on established pyridine chemistry. A plausible route could start from a readily available substituted pyridine and involve a sequence of nitration, reduction, diazotization, and substitution reactions.

A Chinese patent describes a synthesis method for 5-chloro-2,3-dihydroxypyridine starting from 2-amino-5-chloropyridine.[2] This involves diazotization to 2-hydroxy-5-chloropyridine, followed by nitration to 2-hydroxy-3-nitro-5-chloropyridine, reduction to 2-hydroxy-3-amino-5-chloropyridine, and a final diazotization to yield the dihydroxy product.[2] A subsequent selective methoxylation at the 2-position would be required to arrive at the target molecule, a step that would need careful optimization to control regioselectivity.

Another patented method for the synthesis of 2,5-dichloro-3-methoxypyridine involves the methylation of 5-chloro-3-hydroxypyridine, followed by oxidation and chlorination.[3] This highlights a potential route for introducing the methoxy group.

Generalized Synthetic Workflow:

G start Substituted Pyridine Precursor step1 Functional Group Interconversion (e.g., Nitration) start->step1 step2 Introduction of Hydroxyl Group (e.g., via Diazotization) step1->step2 step3 Introduction of Chlorine Atom step2->step3 step4 Introduction of Methoxy Group step3->step4 end_product This compound step4->end_product

Caption: A conceptual multi-step synthesis of this compound.

Key Reactions and Synthetic Utility: A World of Potential

The true value of this compound as a building block lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a variety of functionalities.

  • Etherification: The hydroxyl group can be readily alkylated or arylated to introduce side chains that can modulate a compound's lipophilicity and steric profile.

  • Esterification: Acylation of the hydroxyl group can be used to introduce ester functionalities, which can act as prodrugs or participate in further reactions.

Reactions at the Chlorine Atom

The chlorine atom, positioned on the electron-deficient pyridine ring, is a prime site for nucleophilic aromatic substitution and cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group is an excellent handle for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for building molecular complexity.

Electrophilic Aromatic Substitution

The electronic nature of the pyridine ring, influenced by the interplay of the chloro, hydroxyl, and methoxy groups, will direct any further electrophilic substitution reactions. The precise outcome of such reactions would require experimental validation.

G building_block This compound etherification Etherification/Esterification (at OH) building_block->etherification snar SNAr (at Cl) building_block->snar cross_coupling Cross-Coupling (at Cl) building_block->cross_coupling new_scaffolds Diverse Molecular Scaffolds etherification->new_scaffolds snar->new_scaffolds cross_coupling->new_scaffolds

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery: An Extrapolation from Analogs

While no specific drugs or clinical candidates have been identified as being synthesized directly from this compound, its structural motifs are present in various bioactive molecules. For instance, substituted chloropyridines are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1]

The related compound, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), serves as an example of a bioactive molecule with a substituted chloropyridine core.[1] Structure-activity relationship (SAR) studies on ML267 and its analogs highlight the importance of the substitution pattern on the pyridine ring for biological activity.[1] This underscores the potential of systematically modifying a scaffold like this compound to explore chemical space and optimize for therapeutic efficacy.

Conclusion and Future Outlook

This compound remains a chemical building block of significant untapped potential. The lack of extensive documentation presents both a challenge and an opportunity for the scientific community. The development of a robust and scalable synthesis for this compound would be a valuable contribution to the field of medicinal chemistry, enabling its broader application in drug discovery programs. Further research is warranted to fully characterize its physicochemical properties, explore its reactivity in a variety of chemical transformations, and ultimately, to leverage its unique trifunctional nature in the design and synthesis of the next generation of therapeutic agents.

References

reactivity of the chloro group in 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

<3-Chloro-5-hydroxy-2-methoxypyridine: An In-depth Technical Guide to the Reactivity of the Chloro Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic positioning of the chloro, hydroxy, and methoxy groups on the pyridine ring imparts a unique combination of electronic properties and reactivity. This guide focuses on the reactivity of the chloro group at the 3-position, a critical aspect for its application as a versatile building block in the synthesis of complex molecules. The pyridine core is a prevalent motif in numerous approved drugs, and the ability to selectively functionalize it is paramount in drug discovery and development.[1]

This document provides a comprehensive analysis of the reactivity of the chloro substituent, exploring its susceptibility to various transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By understanding the underlying principles governing its reactivity, researchers can strategically design synthetic routes to access novel chemical entities with potential therapeutic applications.

Electronic and Steric Considerations

The reactivity of the chloro group in this compound is intrinsically linked to the electronic and steric environment of the pyridine ring. The pyridine nitrogen, being more electronegative than carbon, renders the ring electron-deficient. This electron deficiency is further modulated by the substituents.

  • Methoxy Group (-OCH₃) at C2: The methoxy group is a strong electron-donating group (EDG) through resonance and electron-withdrawing through induction.[2] Its position ortho to the chloro group can influence the reactivity by increasing electron density at the C3 position, potentially making oxidative addition in palladium-catalyzed reactions more challenging.[3]

  • Hydroxy Group (-OH) at C5: The hydroxy group is also an electron-donating group. Its presence can further modulate the electronic properties of the ring.

  • Chloro Group (-Cl) at C3: The chloro group is an electron-withdrawing group via induction and a weak electron-donating group through resonance.

The interplay of these electronic effects determines the overall reactivity of the C-Cl bond. The position of the halogen on the pyridine ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions, with the general order being C4(6) > C2 > C5.[4] While the C3 position is not explicitly ranked, its reactivity is expected to be influenced by the adjacent substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] The chloro group at the C3 position of this compound can serve as an electrophilic handle in these transformations. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, often requiring more specialized and robust catalytic systems.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[5][9] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 3-position.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The activation of the C-Cl bond is often the rate-determining step.[7] The electron-donating 2-methoxy group can decrease the reactivity of the C-Cl bond towards oxidative addition.[3] Therefore, the choice of a palladium precursor and, critically, a phosphine ligand is crucial for successful coupling. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl chloride.[3] Ligands like SPhos and XPhos are commonly employed for their effectiveness in coupling unreactive aryl chlorides.[3]

  • Base and Solvent: The selection of an appropriate base and solvent system is vital. The base is required to activate the boronic acid for transmetalation.[10] Common bases include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[3] The choice of solvent, typically anhydrous and degassed toluene or dioxane, influences the solubility of the reactants and the stability of the catalytic species.[3]

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure based on established methods for structurally similar chloropyridines.[3]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).[3]

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyridines

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene100-110
Pd₂(dba)₃XPhosCs₂CO₃Toluene110

Data extrapolated from protocols for similar substrates.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[11] This reaction is a powerful tool for introducing a wide variety of amine functionalities at the 3-position of the pyridine ring.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, the choice of a highly active catalyst system is critical for the amination of an unreactive aryl chloride.[12] Bulky, electron-rich phosphine ligands such as Xantphos or RuPhos are often employed in combination with a palladium precatalyst like Pd₂(dba)₃.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex.[13] Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).[6]

  • Solvent: Anhydrous, degassed solvents such as toluene or 1,4-dioxane are typically used.[6]

Representative Buchwald-Hartwig Amination Protocol

This protocol is a generalized procedure based on established methods for similar substrates.[6]

Materials:

  • This compound

  • Desired primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (1-5 mol%), Xantphos (2-10 mol%), and NaOtBu (1.2-1.5 equiv.).[6]

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).[6]

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with stirring for 4-24 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Pd(II)-Amido Complex Pd(II)-Amido Complex Amine Coordination->Pd(II)-Amido Complex -HX (Base) Pd(II)-Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides a metal-free pathway to functionalize the pyridine ring.[6] The electron-deficient nature of the pyridine ring, enhanced by the chloro and nitrogen atoms, facilitates nucleophilic attack.[14]

In this compound, the chloro group can be displaced by strong nucleophiles such as alkoxides, thiolates, and amines. These reactions are typically performed in the presence of a base to generate the nucleophile in situ and in a polar aprotic solvent like DMF or DMSO.[6]

The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.[15][16]

Representative SNAr Protocol with an Amine Nucleophile

This is a general procedure and may require optimization for specific nucleophiles.[14]

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add the amine nucleophile (1.2-1.5 equiv.) and potassium carbonate (2.0 equiv.).

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 2: Experimental Workflow for SNAr

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine Substrate, Nucleophile, and Base in DMF Heating Heat at 80-120 °C Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Cool and Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash and Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Chromatography Column Chromatography Concentrate->Chromatography

Caption: A general experimental workflow for a nucleophilic aromatic substitution reaction.

Conclusion

The chloro group in this compound offers a versatile handle for the functionalization of this privileged heterocyclic scaffold. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, a diverse array of substituents can be introduced at the 3-position. These transformations, however, necessitate the use of specialized, highly active catalytic systems to overcome the inherent low reactivity of the C-Cl bond, which is further modulated by the electronic effects of the adjacent methoxy group. Alternatively, nucleophilic aromatic substitution provides a valuable metal-free approach for the introduction of various nucleophiles. A thorough understanding of the electronic properties of the substituted pyridine ring and the mechanistic nuances of these reactions is paramount for the rational design of synthetic strategies to access novel and complex molecules for drug discovery and materials science.

References

The Pivotal Role of the Hydroxy Group in the Reactions of 3-Chloro-5-hydroxy-2-methoxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-hydroxy-2-methoxypyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chloro, a hydroxy, and a methoxy group, provides a versatile scaffold for the synthesis of complex molecular architectures. The interplay of these substituents governs the molecule's reactivity, offering multiple avenues for further chemical modification. This guide provides a detailed exploration of the pivotal role the hydroxy group plays in the chemical reactions of this compound, offering insights into its electronic effects, reactivity as a nucleophile, and its influence on the overall reactivity of the pyridine ring. Understanding these aspects is crucial for the strategic design of synthetic routes to novel pharmaceuticals and other functional materials. The pyridine core is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.[1]

Electronic Properties and Tautomerism of this compound

The reactivity of this compound is fundamentally dictated by the electronic interplay of its three substituents on the pyridine ring. The pyridine ring itself is an electron-deficient aromatic system due to the electronegative nitrogen atom.[2] The substituents modulate this inherent electronic nature.

  • -Cl (Chloro group): Inductively electron-withdrawing, deactivating the ring towards electrophilic attack. It can also be weakly electron-donating through resonance.

  • -OCH3 (Methoxy group): Strongly electron-donating through resonance (+M effect) and inductively electron-withdrawing (-I effect). The resonance effect typically dominates, making it an activating group.

  • -OH (Hydroxy group): Similar to the methoxy group, it is a strong electron-donating group via resonance (+M effect) and is inductively electron-withdrawing (-I effect). Its presence significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions.

In contrast to 2- and 4-hydroxypyridines, which can exist in equilibrium with their pyridone tautomers, 3-hydroxypyridines predominantly exist in the hydroxy form.[3][4] This is because the pyridone tautomer of a 3-hydroxypyridine would disrupt the aromaticity of the ring without the same degree of stabilization seen in 2- and 4-pyridones.[5]

The acidic nature of the phenolic hydroxy group (pKa of 3-hydroxypyridine is approximately 8.75[6]) means that under basic conditions, it can be deprotonated to form a phenoxide anion. This phenoxide is an even more powerful electron-donating group, further activating the ring towards electrophilic substitution.

The combined electronic effects of the methoxy and hydroxy groups make the pyridine ring more susceptible to electrophilic attack than unsubstituted pyridine, despite the presence of the deactivating chloro group.

The Hydroxy Group as a Nucleophile: O-Alkylation and O-Acylation

The lone pairs on the oxygen atom of the hydroxy group make it a potent nucleophile, readily participating in reactions such as O-alkylation and O-acylation. These reactions are fundamental for modifying the properties of the molecule, for instance, to improve solubility, metabolic stability, or to introduce a functional handle for further transformations.

O-Alkylation

O-alkylation of the hydroxy group can be achieved using various alkylating agents under basic conditions. The base deprotonates the hydroxy group to form the more nucleophilic phenoxide, which then attacks the alkylating agent.

Typical Reaction Scheme:

This compound + R-COCl (or (RCO)₂O) + Base → 3-Chloro-5-(acyloxy)-2-methoxypyridine + Base·HCl

References

A Senior Application Scientist's Guide to the Electronic Effects of Substituents on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Electronic Landscape of the Pyridine Ring

To the researcher in medicinal chemistry or materials science, the pyridine ring is a foundational scaffold. Its prevalence in pharmaceuticals, agrochemicals, and functional materials is a direct consequence of its unique electronic properties.[1] Unlike its carbocyclic cousin, benzene, pyridine possesses a nitrogen atom that fundamentally alters the electronic distribution within the aromatic system. This nitrogen atom is more electronegative than carbon, exerting a strong negative inductive effect (-I) across the ring.[2]

This inherent electron deficiency, or π-deficient character, makes the pyridine ring less reactive towards electrophilic aromatic substitution (EAS) than benzene, often requiring harsh reaction conditions.[2][3][4] Conversely, this electron-poor nature renders the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2) and para (C4) to the nitrogen.[5][6] The lone pair of electrons on the nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, which imparts basicity to the molecule.[2][7][8]

The true power of the pyridine scaffold lies in its tunability. The introduction of substituents at the 2-, 3-, or 4-positions allows for the precise modulation of the ring's electronic properties. Understanding and quantifying these electronic effects is paramount for rational drug design, catalyst development, and the creation of novel materials with tailored properties. This guide provides an in-depth exploration of these principles, backed by quantitative data and field-proven experimental protocols.

Positional Effects: A Tale of Three Carbons

The electronic impact of a substituent is not uniform around the pyridine ring; its effect is profoundly dependent on its position relative to the nitrogen heteroatom. This is due to the interplay of inductive and resonance effects.

  • Substitution at the 4-Position (Para): This position is in direct conjugation with the ring nitrogen. Substituents at C4 exert the strongest resonance effects. Electron-donating groups (EDGs) significantly increase the electron density at the nitrogen and the C2/C6 positions, enhancing basicity and reactivity towards electrophiles (while deactivating for nucleophiles). Conversely, electron-withdrawing groups (EWGs) at this position drastically reduce electron density across the ring, decreasing basicity and strongly activating the C2/C6 positions for nucleophilic attack.[9]

  • Substitution at the 2-Position (Ortho): Similar to the 4-position, the 2-position is in direct conjugation with the nitrogen, allowing for strong resonance effects. However, it is also subject to strong inductive effects from the adjacent nitrogen and potential steric interactions. An EWG at C2 strongly activates the ring for nucleophilic attack.

  • Substitution at the 3-Position (Meta): This position is not in direct conjugation with the ring nitrogen. Therefore, substituents at C3 primarily exert their influence through inductive effects. Resonance effects are minimal. Electrophilic substitution, when it occurs, preferentially happens at the 3- (and 5-) position because the cationic intermediate (Wheland intermediate) does not place a positive charge on the electronegative nitrogen atom, a highly unfavorable state.[2][4][10]

The following diagram illustrates the resonance structures for an electron-donating group (EDG) and an electron-withdrawing group (EWG) at the 4-position, highlighting the delocalization of charge.

G cluster_EDG Electron-Donating Group (EDG) at C4 (e.g., -NH2) cluster_EWG Electron-Withdrawing Group (EWG) at C4 (e.g., -NO2) EDG_1 Py-NH2 EDG_2 Resonance 1 EDG_1->EDG_2 EDG_3 Resonance 2 EDG_2->EDG_3 EDG_4 Resonance 3 EDG_3->EDG_4 EWG_1 Py-NO2 EWG_2 Resonance 1 EWG_1->EWG_2 EWG_3 Resonance 2 EWG_2->EWG_3 EWG_4 Resonance 3 EWG_3->EWG_4

Caption: Resonance effects of EDGs and EWGs at the C4 position of the pyridine ring.

Quantitative Analysis of Electronic Effects

To move from qualitative descriptions to quantitative prediction, we rely on two key parameters: the acid dissociation constant (pKa) of the conjugate acid (the pyridinium ion) and Hammett substituent constants (σ).

Basicity (pKa) as a Probe of Electronic Effects

The pKa of the pyridinium ion is a direct and sensitive measure of the electron density at the nitrogen atom. Electron-donating groups increase the electron density on the nitrogen, making it more basic and thus increasing the pKa of its conjugate acid. Conversely, electron-withdrawing groups decrease the electron density at the nitrogen, making it less basic and lowering the pKa.[11][12]

The table below provides a collection of experimentally determined pKa values for a variety of substituted pyridines, illustrating the impact of substituent type and position.

Substituent (X)2-Substituted pKa3-Substituted pKa4-Substituted pKa
-NO₂-0.260.811.61
-CN-0.261.451.90
-Cl0.722.843.83
-Br0.902.843.81
-I1.823.25---
-COOH1.033.373.52
-H5.235.235.23
-CH₃5.975.686.02
-OCH₃3.284.886.62
-NH₂6.865.989.11
-N(CH₃)₂---6.469.70
Data compiled from various sources. Exact values may vary slightly depending on experimental conditions.[13][14][15][16]
The Hammett Equation: A Linear Free-Energy Relationship

The Hammett equation is a powerful tool for quantifying the electronic effect of a substituent on the reactivity of a molecule. It takes the form:

log(K/K₀) = ρσ

Where:

  • K is the rate or equilibrium constant for the substituted pyridine.

  • K₀ is the constant for the unsubstituted pyridine.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

  • σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that it is favored by electron-donating groups.[12] For the dissociation of pyridinium ions, the ρ value is positive, as EWGs stabilize the neutral pyridine base, thus favoring dissociation and strengthening the acid (lower pKa).[12][17]

The following table lists Hammett constants for common substituents. Note that σₚ is used for para (4-position) substituents and σₘ is used for meta (3-position) substituents. The electronic environment of the ortho (2-position) is more complex due to steric and proximity effects, and while σ values exist, they are often less universally applicable.[5][18]

Substituent (X)σₘ (for 3-position)σₚ (for 4-position)
-N(CH₃)₂-0.15-0.63
-NH₂-0.09-0.57
-OH+0.13-0.38
-OCH₃+0.11-0.28
-CH₃-0.06-0.14
-H0.000.00
-F+0.34+0.15
-Cl+0.37+0.24
-Br+0.38+0.26
-I+0.35+0.28
-COOCH₃+0.36+0.44
-CN+0.62+0.70
-NO₂+0.71+0.81
Data compiled from multiple authoritative sources.[19]

Experimental Protocol: Determination of pKa by Potentiometric Titration

The precise determination of pKa is a cornerstone of characterizing the electronic properties of a novel substituted pyridine. Potentiometric titration is a robust, reliable, and widely used method for this purpose.[10]

Causality and Self-Validation

The principle of this experiment is based on the Henderson-Hasselbalch equation. For the equilibrium of a pyridinium ion (PyH⁺) dissociating to the pyridine base (Py):

PyH⁺ ⇌ Py + H⁺

The equation is: pH = pKa + log([Py]/[PyH⁺])

At the half-equivalence point of the titration of the pyridinium ion with a strong base (e.g., NaOH), the concentrations of the protonated form [PyH⁺] and the neutral form [Py] are equal. Therefore, log([Py]/[PyH⁺]) = log(1) = 0, and at this specific point, pH = pKa .

The self-validating nature of this protocol lies in the full titration curve. The inflection point of the sigmoid curve generated by plotting pH versus the volume of titrant provides a clear, experimentally determined value for the pKa.[10] Performing the titration in triplicate and ensuring the standard deviation is low provides confidence in the result. Calibrating the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) immediately before the experiment is critical for accuracy.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Analyte Solution: Prepare a ~0.01 M solution of the substituted pyridine in deionized, CO₂-free water. To ensure the pyridine is fully protonated at the start, add a stoichiometric equivalent of a strong acid (e.g., 0.01 M HCl).

    • Titrant: Prepare and standardize a ~0.1 M solution of NaOH in CO₂-free water. Standardization is crucial and can be performed using a primary standard like potassium hydrogen phthalate (KHP).

    • Ionic Strength Adjuster: Prepare a 1 M solution of KCl. Maintaining a constant ionic strength minimizes variations in activity coefficients.

  • Apparatus Setup:

    • Calibrate a high-quality pH meter and combination glass electrode using standard buffers (pH 4.01, 7.00, 10.01).

    • Place a known volume (e.g., 50.0 mL) of the analyte solution into a jacketed beaker to maintain a constant temperature (e.g., 25.0 °C).

    • Add a sufficient volume of the 1 M KCl solution to maintain a constant ionic strength (e.g., final concentration of 0.1 M).

    • Place a magnetic stir bar in the beaker and place it on a magnetic stir plate.

    • Immerse the calibrated pH electrode and the tip of a calibrated burette containing the standardized NaOH solution into the beaker. Ensure the electrode tip is submerged but does not interfere with the stir bar.

    • Gently bubble nitrogen gas through the solution for ~10-15 minutes before and during the titration to displace dissolved CO₂.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • As you approach the equivalence point (where the pH changes most rapidly), reduce the increment size (e.g., 0.05 mL) to obtain a more detailed curve in this critical region.

    • Continue the titration well past the equivalence point until the pH begins to plateau.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Determine the equivalence point (Vₑ) by finding the point of maximum slope on the titration curve. This can be done visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V).

    • The pKa is the pH value at exactly half the equivalence volume (Vₑ/2). Read this value directly from the titration curve.

    • Repeat the entire procedure at least twice more to ensure reproducibility. Report the average pKa and the standard deviation.

The workflow for this experimental determination can be visualized as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_analyte Prepare Pyridinium Solution (~0.01 M) setup Assemble Titration Cell (N2 purge, const. T) prep_analyte->setup prep_titrant Standardize NaOH Solution (~0.1 M) prep_titrant->setup prep_cal Calibrate pH Meter (3-point calibration) prep_cal->setup titrate Titrate with NaOH (Record pH vs. Volume) setup->titrate plot Plot pH vs. Volume titrate->plot find_ve Determine Equivalence Point (Ve) (e.g., 1st Derivative Plot) plot->find_ve find_pka Find pH at Ve/2 find_ve->find_pka repeat Repeat x3 & Calculate Avg/SD find_pka->repeat

Caption: Experimental workflow for pKa determination by potentiometric titration.

Applications in Drug Development and Beyond

The ability to fine-tune the electronic properties of the pyridine ring is a cornerstone of modern drug design.[1]

  • Modulating pKa for Optimal Pharmacokinetics: The pKa of a drug molecule dictates its ionization state at physiological pH (approx. 7.4). This is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. A pyridine-containing drug's ability to cross biological membranes (which favor neutral species) or interact with a target protein (which may favor a specific ionized state) can be optimized by selecting substituents that yield the desired pKa.

  • Enhancing Ligand-Receptor Interactions: The electron density distribution in the pyridine ring influences its ability to act as a hydrogen bond acceptor or to participate in π-π stacking or cation-π interactions with a biological target. An EDG can enhance the hydrogen bond accepting ability of the ring nitrogen, while EWGs can make the ring a better partner in interactions with electron-rich moieties in a protein's active site.[6][9]

Conclusion

The electronic effects of substituents on the pyridine ring are a predictable and quantifiable phenomenon governed by the fundamental principles of inductive and resonance effects. By leveraging quantitative descriptors like pKa and Hammett constants, researchers can rationally design molecules with tailored properties. Whether the goal is to optimize the bioavailability of a drug candidate, enhance the activity of a catalyst, or create a novel electronic material, a thorough understanding of these electronic principles is an indispensable tool for the modern scientist. The robust experimental methods available for characterizing these properties provide the necessary feedback to validate design hypotheses and accelerate the discovery process.

References

initial screening of 3-Chloro-5-hydroxy-2-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Screening of 3-Chloro-5-hydroxy-2-methoxypyridine Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative for Screening Novel Pyridine Scaffolds

The pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved therapeutic agents.[1] Its unique electronic properties and capacity for diverse substitutions make it a cornerstone of drug discovery campaigns. The this compound scaffold, in particular, presents a compelling starting point for library synthesis. The strategic placement of its functional groups—a chloro atom for cross-coupling reactions, a hydroxy group for potential hydrogen bonding with biological targets, and a methoxy group to modulate metabolic stability and conformation—offers a rich landscape for generating molecular diversity.[1]

This guide provides a comprehensive framework for the initial screening of a library of derivatives built upon this scaffold. It is designed for drug discovery professionals and researchers, moving beyond a simple recitation of protocols to explain the causal logic behind the experimental choices. We will detail a robust, multi-stage screening cascade designed to efficiently identify and characterize promising hit compounds, ensuring that downstream resources are invested in candidates with the highest potential for success. The workflow is designed as a self-validating system, incorporating orthogonal assays to build confidence in each progression decision.

Part 1: The Global Screening Cascade - A Strategic Overview

The journey from a compound library to a validated hit requires a systematic and tiered approach. A high-throughput screen (HTS) is merely the first step, designed to cast a wide net and identify any compound with the desired biological activity.[2][3] Subsequent stages are crucial for eliminating false positives and prioritizing compounds with genuinely promising profiles.[4] Our proposed cascade integrates biochemical, cellular, and early ADME-Tox assays to build a holistic understanding of each compound's potential.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Early Profiling Compound_Library Compound Library (this compound Derivatives) Primary_Screen Primary HTS: Biochemical Kinase Assay (e.g., TR-FRET) Compound_Library->Primary_Screen Active_Inactive Categorize: Active vs. Inactive Primary_Screen->Active_Inactive Dose_Response Dose-Response Testing (Determine IC50) Active_Inactive->Dose_Response 'Active' Compounds Orthogonal_Assay Orthogonal Assay: (e.g., Radiometric Kinase Assay) Dose_Response->Orthogonal_Assay Confirm Mechanism Cellular_Assay Secondary Screen: Cell-Based Target Engagement (e.g., NanoBRET™) Orthogonal_Assay->Cellular_Assay Confirm Cellular Activity Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cellular_Assay->Cytotoxicity ADME_Tox Early ADME-Tox (Metabolic Stability, Permeability) Cytotoxicity->ADME_Tox Validated_Hits Validated, Profiled Hits ADME_Tox->Validated_Hits

Figure 1: A multi-phase screening cascade for identifying and validating lead compounds.

Part 2: Phase 1 - High-Throughput Screening for Kinase Inhibition

Rationale for Targeting Kinases

Protein kinases are a well-established and highly impactful class of drug targets, particularly in oncology.[5] The ATP-binding pocket of kinases is a druggable site that can be targeted by small molecule inhibitors.[6] Given the structural motifs present in the pyridine scaffold, a kinase inhibition assay is a logical and high-value primary screen for a library of this compound derivatives.

Primary Assay Choice: Homogeneous Time-Resolved Fluorescence (TR-FRET)

For the primary HTS campaign, a biochemical assay is preferred for its robustness, scalability, and direct measurement of enzyme activity.[5] We recommend a Homogeneous Time-Resolved Fluorescence (TR-FRET) based kinase assay, such as the LanthaScreen™ platform.[7]

Principle of TR-FRET Kinase Assay: This assay measures the phosphorylation of a substrate by the target kinase. A Europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate is used. The kinase substrate is labeled with a fluorescent tracer (e.g., GFP). When the substrate is phosphorylated, the Eu-labeled antibody binds to it, bringing the Europium donor and the tracer acceptor into close proximity. Excitation of the donor results in Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. An active inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

G cluster_0 No Inhibition (High TR-FRET Signal) cluster_1 Inhibition (Low TR-FRET Signal) Kinase Kinase Phospho_Substrate Phosphorylated Substrate-Tracer Kinase->Phospho_Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate-Tracer Substrate->Kinase FRET FRET Occurs Phospho_Substrate->FRET Eu_Ab Europium-Ab Eu_Ab->Phospho_Substrate Binds Inhibitor Inhibitor (Pyridine Derivative) Kinase_Inhib Kinase Inhibitor->Kinase_Inhib Binds No_Reaction No Phosphorylation Kinase_Inhib->No_Reaction ATP_Inhib ATP Substrate_Inhib Substrate-Tracer No_FRET No FRET No_Reaction->No_FRET

Figure 2: Principle of a TR-FRET kinase inhibition assay.

Experimental Protocol: Primary HTS
  • Assay Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, and ATP solution. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.[8]

  • Compound Plating: Using automated liquid handlers, dispense 100 nL of each library compound (typically at 10 mM in DMSO) into a 384-well assay plate.[4] Dispense DMSO into control wells (for 0% inhibition) and a known potent inhibitor into other control wells (for 100% inhibition).

  • Kinase/Substrate Addition: Add 10 µL of the kinase/substrate mixture to all wells. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection mix (containing the Eu-labeled antibody in stop buffer). Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is calculated to determine the extent of inhibition.

Part 3: Phase 2 - Hit Confirmation and Cellular Activity

A "hit" from a primary screen is not a validated lead.[9] It is essential to confirm the activity through orthogonal assays and determine if the compound is active in a more physiologically relevant cellular environment.[6]

Dose-Response and IC50 Determination

Compounds showing significant inhibition (e.g., >50%) in the primary single-point screen are advanced to dose-response testing. A serial dilution of the compound is tested in the same biochemical assay to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.[8]

Orthogonal Biochemical Assay

To rule out false positives that may arise from assay-specific artifacts (e.g., compound fluorescence), hits should be tested in an orthogonal assay that uses a different detection method.[10] A radiometric assay, which directly measures the incorporation of radioactive ³³P from [γ-³³P]ATP into a substrate, is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.[11]

Secondary Assay: Cellular Target Engagement

A major pitfall in drug discovery is that compounds potent in biochemical assays may be inactive in cells due to poor permeability or high affinity for efflux pumps.[5][6] Therefore, a cell-based assay is a critical secondary screen. The NanoBRET™ Target Engagement (TE) assay is an excellent choice.

Principle of NanoBRET™ TE Assay: This assay measures compound binding to a target protein in living cells. The target kinase is expressed as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds the kinase, and energy transfer (BRET) occurs between the luciferase donor and the tracer acceptor. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.[6]

Experimental Protocol: Cell-Based NanoBRET™ Assay
  • Cell Culture: Culture cells engineered to express the NanoLuc®-kinase fusion protein to the appropriate density.

  • Cell Plating: Seed the cells into a 96-well or 384-well white assay plate and incubate overnight.

  • Compound Addition: Treat the cells with a serial dilution of the hit compounds and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate to the wells.

  • Data Acquisition: Immediately read the plate on a luminometer capable of measuring filtered light, detecting both the donor (luciferase) and acceptor (tracer) signals. The BRET ratio is calculated to determine target engagement.

Part 4: Phase 3 - Early ADME-Tox Profiling

A potent compound is of little value if it is toxic or has poor drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is crucial for identifying candidates with a higher probability of success in later development stages.[12]

Key Early ADME-Tox Assays

For validated hits from the secondary screen, a panel of in vitro ADME-Tox assays should be run.[13][14][15]

Assay TypePurposeTypical Method
Cytotoxicity To assess the compound's general toxicity to cells.MTT or CellTiter-Glo® assay on a relevant cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., HEK293) to determine CC50.[16][17]
Metabolic Stability To determine the rate at which the compound is metabolized.Incubation with human liver microsomes followed by LC-MS/MS analysis to measure the disappearance of the parent compound over time (t½).[14]
Aqueous Solubility To measure how well the compound dissolves in water.Kinetic solubility assay using nephelometry or UV spectroscopy.
Membrane Permeability To predict oral absorption.Parallel Artificial Membrane Permeability Assay (PAMPA), a non-cell-based, high-throughput alternative to the Caco-2 assay.[14]
CYP450 Inhibition To identify potential for drug-drug interactions.Luminescent or fluorescent assays (e.g., P450-Glo™) to measure the inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9).[13][18]
Table 1: A panel of essential early ADME-Tox screening assays.
Experimental Protocol: In Vitro Metabolic Stability Assay
  • Preparation: Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer.

  • Compound Incubation: Add the test compound (typically at 1 µM) to the reaction mixture and incubate at 37°C.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Data Interpretation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of compound disappearance.

Part 5: Data Integration and Hit Prioritization

The final step in the initial screening phase is to integrate all the data to prioritize the most promising hits for further investigation and lead optimization. This involves a multi-parameter assessment.

Figure 3: A decision-making framework for hit prioritization based on integrated data.

An ideal hit compound will exhibit high potency in both biochemical and cellular assays (e.g., IC50/EC50 < 1 µM), a good selectivity index (SI = CC50 / EC50 > 10), reasonable metabolic stability (e.g., t½ > 30 min), and good membrane permeability. This integrated view allows for the selection of compounds that are not only potent against their target but also possess favorable properties for further development, providing a solid foundation for a successful drug discovery program.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

The functionalized pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. 3-Chloro-5-hydroxy-2-methoxypyridine is a particularly valuable, yet challenging, building block. Its strategic substitution pattern—a reactive chloro group for cross-coupling, a hydroxyl group for further derivatization or hydrogen bonding interactions, and a methoxy group influencing the ring's electronics—offers a triad of functionalities for molecular architects.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[1][2] This guide provides a comprehensive overview, in-depth technical insights, and detailed protocols for the successful Suzuki-Miyaura coupling of this compound with a variety of boronic acids. As a molecule with no direct precedent in the existing literature for this specific transformation, this document synthesizes established principles from related systems to provide a robust starting point for researchers, scientists, and drug development professionals.

Scientific Integrity & Logic: Navigating the Challenges of a Multifunctional Substrate

The successful Suzuki-Miyaura coupling of this compound is contingent on navigating a series of interconnected challenges arising from its unique electronic and functional group landscape. A deep understanding of these factors is paramount for rational protocol design and troubleshooting.

The Chemoselectivity Dilemma: C-Cl vs. O-H Reactivity

A primary consideration is the potential for the hydroxyl group to interfere with the catalytic cycle. While phenols can undergo coupling reactions, the C-Cl bond is the desired reaction site in this substrate. Fortunately, a significant body of literature supports the feasibility of performing Suzuki-Miyaura couplings on halophenols without the need for protecting the hydroxyl group, provided the reaction conditions are carefully selected.[3][4] The choice of a suitable base is critical here; weaker bases are generally preferred to avoid deprotonation of the phenol, which could lead to catalyst inhibition or undesired side reactions.

The Inertness of the C-Cl Bond: A Hurdle to Overcome

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the Suzuki-Miyaura reaction. This is due to the stronger C-Cl bond, which makes the rate-determining oxidative addition step of the catalytic cycle more challenging. The electron-donating nature of the methoxy and hydroxyl groups on the pyridine ring further exacerbates this issue by increasing the electron density at the carbon bearing the chlorine, making it less electrophilic.

To overcome this hurdle, the use of highly active palladium catalysts and specialized, electron-rich, and bulky phosphine ligands is essential. Ligands such as those from the Buchwald and Fu families (e.g., SPhos, XPhos, RuPhos) have proven effective in promoting the oxidative addition of aryl chlorides.[5] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for this purpose.

Electronic Landscape and Steric Hindrance

The electronic nature of the pyridine ring, influenced by the interplay of the nitrogen atom's electron-withdrawing inductive effect and the electron-donating resonance effects of the methoxy and hydroxyl groups, will impact the overall reactivity. Understanding this electronic landscape is crucial for predicting reactivity and potential side reactions. While the substrate is electron-rich, the inherent π-deficient nature of the pyridine ring can still influence the reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be necessary for different boronic acid coupling partners.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is recommended for a broad range of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst pre-mixture to the reaction vial.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the reaction vial.

  • Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_complex Ar-Pd(II)L₂(Cl) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_PdII Ar-Pd(II)L₂(R) Transmetalation->Diaryl_PdII Ar_BOH2 R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Ar_BOH2->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R RedElim->Product

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-hydroxy-2-methoxypyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Functionalization of this core structure is critical for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 3-chloro-5-hydroxy-2-methoxypyridine, a versatile and key building block. We will delve into the mechanistic rationale behind protocol choices for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Introduction: The Challenge and Opportunity of a Versatile Scaffold

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4] These transformations are cornerstones of pharmaceutical and materials science research.[5][6] The substrate at the heart of this guide, this compound, presents both unique opportunities and specific challenges.

The pyridine core, substituted with hydroxyl and methoxy groups, is a key pharmacophore.[1][2] However, the C-3 chloro substituent is an unactivated aryl chloride. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle, often requiring highly active and specialized catalyst systems.[7][8] Furthermore, the electron-donating nature of the 2-methoxy group can further deactivate the C-Cl bond, while the pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst inhibition.[9]

This guide provides validated starting points to overcome these challenges, enabling the efficient diversification of the this compound core.

General Experimental Workflow

A standardized workflow is crucial for reproducibility in cross-coupling reactions. The following diagram outlines the key stages from setup to purification, which are detailed in the specific protocols below.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents: Pyridine Substrate Coupling Partner Catalyst & Ligand Base prep_vial Add to Oven-Dried Vial prep_reagents->prep_vial add_solvent Add Anhydrous, Degassed Solvent prep_vial->add_solvent seal_heat Seal Vial & Heat with Stirring add_solvent->seal_heat monitor Monitor by TLC/LC-MS seal_heat->monitor cool_quench Cool to RT & Quench (e.g., with H₂O) monitor->cool_quench extract Extract with Organic Solvent cool_quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify by Flash Column Chromatography dry_concentrate->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds, linking the pyridine core to various aryl or vinyl groups.[6][10] The reaction's success with a challenging substrate like this compound hinges on a catalyst system capable of activating the inert C-Cl bond.[8]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step.[7] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are essential. These ligands promote the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species and stabilize the resulting Pd(II) complex, accelerating the catalytic cycle.[11]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] A moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is ideal as it minimizes side reactions while effectively promoting the reaction.[11]

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are commonly used to ensure solubility of the reagents and stability of the catalytic species.[11]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 L₂Pd(II)(Ar¹)X pd0->pd_complex1 Ar¹-X transmetalation Transmetalation reductive_elimination Reductive Elimination pd_complex2 L₂Pd(II)(Ar¹)(Ar²) pd_complex1->pd_complex2 Ar²-B(OR)₂ (Base) pd_complex2->pd0 Ar¹-Ar² reactants1 Ar¹-X reactants2 Ar²-B(OR)₂ base Base product Ar¹-Ar² Buchwald_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 L₂Pd(II)(Ar)X pd0->pd_complex1 Ar-X amine_coordination Amine Coordination & Deprotonation reductive_elimination Reductive Elimination pd_complex2 L₂Pd(II)(Ar)(NR¹R²) pd_complex1->pd_complex2 HN(R¹)R² (Base) pd_complex2->pd0 Ar-N(R¹)R² reactants1 Ar-X reactants2 HN(R¹)R² base Base product Ar-N(R¹)R² Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(Ar)X pd0->pd_complex1 Ar-X pd_complex2 L₂Pd(II)(Ar)(C≡CR) pd_complex1->pd_complex2 Cu-C≡CR pd_complex2->pd0 Ar-C≡CR cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide H-C≡CR (Base) cu_acetylide->cu_x To Pd Cycle

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Substituted Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and amenability to diverse chemical modifications make it a privileged scaffold in drug design. Within the vast landscape of kinase inhibitor discovery, strategic functionalization of the pyridine core is a key tactic for optimizing potency, selectivity, and pharmacokinetic profiles.[1][2][3]

3-Chloro-5-hydroxy-2-methoxypyridine emerges as a particularly valuable building block for the synthesis of targeted kinase inhibitors. The specific arrangement of its substituents—a chloro group at the 3-position, a hydroxyl group at the 5-position, and a methoxy group at the 2-position—offers medicinal chemists a versatile platform for molecular elaboration. The chlorine atom serves as a handle for cross-coupling reactions, enabling the introduction of various aryl or heteroaryl moieties that can interact with key residues in the kinase active site. The hydroxyl group can act as a crucial hydrogen bond donor or be further functionalized, while the methoxy group can influence solubility and metabolic stability.

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors using this compound as a key starting material, with a focus on the synthesis of p38 MAP kinase inhibitors.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

A predominant and highly effective method for elaborating the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the chlorinated pyridine and a boronic acid or ester, allowing for the facile introduction of a wide array of substituents.[4][5][6] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially with potentially challenging substrates.

Causality in Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices as palladium precursors.

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often necessary to facilitate the oxidative addition of the less reactive aryl chloride to the palladium center.

  • Base: A suitable base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid and facilitate the transmetalation step.

  • Solvent: Anhydrous, degassed solvents like toluene, dioxane, or N,N-dimethylformamide (DMF) are typically used to prevent catalyst deactivation and side reactions.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a pyridinone-pyridinyl based kinase inhibitor, a scaffold relevant to p38 MAP kinase inhibition.

G cluster_0 Scaffold Elaboration cluster_1 Functionalization & Final Product A 3-Chloro-5-hydroxy- 2-methoxypyridine C Suzuki Coupling A->C B Aryl Boronic Acid B->C D Pyridinone-pyridinyl Core C->D Pd Catalyst, Ligand, Base E Introduction of Side Chains D->E Alkylation/ Amidation F Final Kinase Inhibitor E->F G cluster_0 Kinase Activity cluster_1 Inhibition Mechanism Kinase Kinase Active Site Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Kinase Inhibitor (e.g., Pyridinone-pyridinyl derivative) Binding Binding to ATP Pocket Inhibitor->Binding Binding->Kinase No_Phosphorylation No Phosphorylation Binding->No_Phosphorylation

References

Protecting Group Strategies for 3-Chloro-5-hydroxy-2-methoxypyridine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Substituted Pyridines

3-Chloro-5-hydroxy-2-methoxypyridine is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of its chloro, hydroxyl, and methoxy substituents on the pyridine ring offers a unique combination of electronic properties and reactive sites. However, the presence of the nucleophilic and acidic hydroxyl group often necessitates a protection-deprotection strategy to achieve selective transformations at other positions of the molecule or to introduce new functionalities without unwanted side reactions.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies for the hydroxyl moiety of this compound. We will delve into the rationale behind the selection of suitable protecting groups, provide detailed experimental protocols for their installation and removal, and discuss orthogonal strategies for more complex synthetic routes.

The Challenge: Selective Protection in a Multifunctional Scaffold

The chemical environment of the hydroxyl group in this compound is influenced by the collective electronic effects of the ring nitrogen, the electron-withdrawing chlorine atom, and the electron-donating methoxy group. This intricate electronic landscape dictates the reactivity of the hydroxyl group and necessitates careful consideration when choosing a protecting group. The goal is to select a group that can be introduced in high yield under mild conditions, remains stable throughout subsequent reaction steps, and can be cleaved selectively without affecting other functional groups.

Recommended Protecting Groups for this compound

Based on the phenolic nature of the hydroxyl group and the overall stability of the pyridine ring, three main classes of protecting groups are recommended: Silyl Ethers , Benzyl Ethers , and Esters . The choice among these will depend on the specific reaction conditions planned in the synthetic sequence.

Silyl Ethers: Tunable Stability and Mild Deprotection

Silyl ethers are among the most widely used protecting groups for hydroxyl functionalities due to their ease of installation, tunable stability, and compatibility with a broad range of non-acidic reaction conditions.[2] The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.

Table 1: Comparison of Common Silyl Ether Protecting Groups

Protecting GroupAbbreviationStability to AcidStability to BaseCommon Deprotection Reagents
TrimethylsilylTMSLowLowK₂CO₃/MeOH, H₂O
TriethylsilylTESModerateModerateAcetic Acid, HF-Pyridine
tert-ButyldimethylsilylTBDMS or TBSHighHighTBAF, HF-Pyridine, CSA
tert-ButyldiphenylsilylTBDPSVery HighHighTBAF, HF-Pyridine

The TBDMS group is a robust choice, offering significant stability across a range of reaction conditions.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products reactant1 3-Chloro-5-hydroxy- 2-methoxypyridine product1 3-Chloro-2-methoxy-5- (tert-butyldimethylsilyloxy)pyridine reactant1->product1 DMF, rt reactant2 TBDMS-Cl, Imidazole reactant2->product1 product2 Imidazole Hydrochloride

Figure 1: Protection of this compound as a TBDMS ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The cleavage of the TBDMS ether is typically achieved using a fluoride source.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products reactant1 3-Chloro-2-methoxy-5- (tert-butyldimethylsilyloxy)pyridine product1 3-Chloro-5-hydroxy- 2-methoxypyridine reactant1->product1 THF, rt reactant2 TBAF reactant2->product1 cluster_reactants Reactants cluster_products Products reactant1 3-Chloro-5-hydroxy- 2-methoxypyridine product1 3-Benzyloxy-5-chloro- 2-methoxypyridine reactant1->product1 Acetone, reflux reactant2 BnBr, K₂CO₃ reactant2->product1 cluster_reactants Reactants cluster_products Products reactant1 3-Benzyloxy-5-chloro- 2-methoxypyridine product1 3-Chloro-5-hydroxy- 2-methoxypyridine reactant1->product1 MeOH, rt reactant2 H₂, Pd/C reactant2->product1 cluster_reactants Reactants cluster_products Products reactant1 3-Chloro-5-hydroxy- 2-methoxypyridine product1 3-Chloro-2-methoxypyridin- 5-yl acetate reactant1->product1 DCM, 0 °C to rt reactant2 Ac₂O, Pyridine reactant2->product1 cluster_reactants Reactants cluster_products Products reactant1 3-Chloro-2-methoxypyridin- 5-yl acetate product1 3-Chloro-5-hydroxy- 2-methoxypyridine reactant1->product1 rt reactant2 K₂CO₃, MeOH reactant2->product1

References

derivatization of the hydroxyl group of 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the 3-Chloro-5-hydroxy-2-methoxypyridine Hydroxyl Group

Introduction: The Strategic Value of this compound

This compound is a highly functionalized pyridine derivative that serves as a critical building block in contemporary drug discovery and medicinal chemistry. Its substituted pyridine core is a prevalent motif in numerous pharmaceuticals. The strategic arrangement of its functional groups—a chloro atom, a methoxy group, and a hydroxyl group—offers a versatile platform for molecular elaboration. The chloro group is amenable to various cross-coupling reactions, the methoxy group can influence metabolic stability and molecular conformation, and the phenolic hydroxyl group provides a prime handle for derivatization.

Modification of this hydroxyl group is a key strategy for modulating the physicochemical and pharmacological properties of resulting compounds. Derivatization can enhance solubility, improve metabolic stability, fine-tune binding interactions with biological targets, and serve as a precursor for further synthetic transformations. This guide provides detailed protocols and the underlying scientific rationale for two principal classes of hydroxyl group derivatization: Etherification and Esterification .

Core Derivatization Strategies

The nucleophilic character of the phenolic hydroxyl group is the basis for its derivatization. By converting it into an ether or an ester, researchers can introduce a vast array of functionalities, thereby exploring the structure-activity relationship (SAR) of the scaffold.

G cluster_ether Etherification cluster_ester Esterification start 3-Chloro-5-hydroxy- 2-methoxypyridine williamson Williamson Ether Synthesis start->williamson R-X, Base mitsunobu_ether Mitsunobu Reaction start->mitsunobu_ether R-OH, PPh3, DEAD/DIAD acylation Acylation start->acylation R-C(O)Cl, Base mitsunobu_ester Mitsunobu Reaction start->mitsunobu_ester R-COOH, PPh3, DEAD/DIAD ether Ether Derivatives (R-O-Py) ester Ester Derivatives (R-C(O)O-Py) williamson->ether mitsunobu_ether->ether acylation->ester mitsunobu_ester->ester

Caption: Key derivatization pathways for this compound.

Part 1: Etherification Protocols

Etherification involves the formation of a C-O-C bond, replacing the acidic proton of the hydroxyl group with an alkyl or aryl moiety. This modification can significantly increase lipophilicity and alter the hydrogen bonding capacity of the parent molecule.

Protocol 1.1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used SN2 reaction for preparing ethers.[1][2] The method involves two discrete steps: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by reaction with an electrophile, typically a primary alkyl halide or sulfonate.[2]

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. NaH irreversibly deprotonates the hydroxyl group, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture, driving the equilibrium forward.[3]

  • Electrophile: The reaction works best with methyl or primary alkyl halides. Secondary and tertiary halides are more prone to undergo elimination (E2) as a competing side reaction, especially with a sterically unhindered alkoxide.[4]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is used to dissolve the ionic alkoxide intermediate and the alkyl halide, facilitating the SN2 reaction.

G cluster_reaction Williamson Ether Synthesis Scheme PyOH Py-OH PyONa Py-O⁻Na⁺ PyOH->PyONa + NaH - H₂ PyOR Py-OR PyONa->PyOR + R-X RX R-X NaX NaX

Caption: Reaction scheme for the Williamson Ether Synthesis.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.5 M. Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Electrophile Addition: Once deprotonation is complete, add the alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to the desired temperature (typically 50-80 °C for less reactive halides) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ether derivative.

ParameterConditionRationale
Base NaHIrreversible deprotonation, non-nucleophilic.
Electrophile R-I > R-Br > R-Cl (Primary)Maximizes SN2 rate, minimizes E2 elimination.
Solvent DMF, THFPolar aprotic, solubilizes reagents.
Temperature 0 °C to 80 °CInitial cooling for safe NaH addition; heating to drive reaction.
Typical Yield 70-95%Generally a high-yielding reaction.
Protocol 1.2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including ethers and esters.[5] It proceeds via a dehydrative redox condensation using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[6]

Causality Behind Experimental Choices:

  • Redox System: The PPh₃/DEAD (or DIAD) system is the core of the reaction. PPh₃ is oxidized to triphenylphosphine oxide (TPPO), while DEAD is reduced to the corresponding hydrazine. This redox process activates the hydroxyl group.[7]

  • Nucleophile: For etherification, a primary or secondary alcohol (R-OH) is used as the nucleophile. The reaction is particularly useful for coupling the pyridine scaffold to more complex or sterically hindered alcohols.

  • Conditions: The reaction is typically initiated at a low temperature (0 °C) to control the initial rapid formation of the betaine intermediate between PPh₃ and DEAD, which is exothermic.[5] The reaction is then allowed to warm to room temperature to proceed to completion.

G cluster_reaction Mitsunobu Reaction Scheme PyOH Py-OH PyOR Py-OR PyOH->PyOR + R-OH ROH R-OH Reagents PPh₃, DEAD Reagents->PyOR THF, 0 °C to RT Byproducts TPPO, DEAD-H₂

Caption: Reaction scheme for the Mitsunobu Etherification.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (R-OH, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Initial Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An orange-red color may develop and then fade. Caution: Azodicarboxylates are hazardous and should be handled with care.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the reduced hydrazine). Direct purification by flash column chromatography is often effective. Eluent systems like hexane/ethyl acetate are typically used.

ParameterConditionRationale
Reagents PPh₃, DEAD/DIADForms the reactive oxyphosphonium salt intermediate.
Nucleophile Primary or Secondary AlcoholBroad scope for introducing various R groups.
Solvent THF, DioxaneAprotic, solubilizes reagents and intermediates.
Temperature 0 °C to RTControls initial exothermic reaction, then allows completion.
Typical Yield 60-90%Effective but can be lower than Williamson for simple cases.

Part 2: Esterification Protocol

Esterification converts the hydroxyl group into an ester (R-C(O)O-), which can serve as a prodrug moiety or a handle for further chemistry. This is one of the most straightforward derivatizations.

Protocol 2.1: Acylation with Acyl Chlorides or Anhydrides

This method involves the reaction of the hydroxyl group with a reactive acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base to neutralize the acidic byproduct (HCl or carboxylic acid).[8]

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides (R-C(O)Cl) and anhydrides ((RCO)₂O) are highly electrophilic and react readily with the nucleophilic hydroxyl group.

  • Base: A tertiary amine base like triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid produced during the reaction, preventing it from protonating the starting material and stopping the reaction. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or THF is typically used.

G cluster_reaction Esterification (Acylation) Scheme PyOH Py-OH PyOCOR Py-O-C(O)R PyOH->PyOCOR + R-C(O)Cl RCOCl R-C(O)Cl Base Base (e.g., TEA) Base->PyOCOR DCM, 0 °C to RT Byproduct Base·HCl

Caption: Reaction scheme for Esterification via Acylation.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add a base such as triethylamine (1.5 eq) or pyridine (can be used as solvent).

  • Initial Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 eq) dropwise. A precipitate (triethylammonium chloride) may form.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Transfer to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove excess acylating agent), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can often be obtained in high purity, but if necessary, it can be purified by flash column chromatography or recrystallization.

ParameterConditionRationale
Acylating Agent Acyl Chloride, AnhydrideHighly electrophilic, ensures rapid reaction.
Base Triethylamine, PyridineScavenges acidic byproduct, drives reaction forward.
Solvent DCM, THF, PyridineInert aprotic solvent.
Temperature 0 °C to RTControls initial reactivity.
Typical Yield 85-99%Very efficient and high-yielding transformation.

References

The Untapped Potential of 3-Chloro-5-hydroxy-2-methoxypyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, its inherent aqueous solubility, and its metabolic stability make it a privileged structure in drug design.[1] Among the vast chemical space of pyridine derivatives, those with multiple, strategically placed functional groups offer a rich platform for generating novel therapeutic agents with finely tuned pharmacological profiles.[3]

This guide focuses on the synthetic utility and potential applications of 3-Chloro-5-hydroxy-2-methoxypyridine , a trisubstituted pyridine building block. While not extensively documented in public literature, its unique arrangement of a hydroxyl group for derivatization, a chloro group for cross-coupling reactions, and a methoxy group for modulating electronic properties presents a compelling case for its exploration in drug discovery programs.[4][5][6]

This document provides a Senior Application Scientist's perspective on how to approach the synthesis and derivatization of this versatile scaffold, with the understanding that the following protocols are based on established chemical principles for analogous systems, providing a robust starting point for research and development.

Physicochemical Properties and Strategic Considerations

The interplay of the three functional groups on the pyridine ring dictates its reactivity and potential applications in medicinal chemistry.

Functional GroupPositionKey Characteristics & Strategic Value
Methoxy (-OCH₃) 2Electron-donating group, influences ring electronics and can impact metabolic stability. Often used to improve solubility and pharmacokinetic properties.[5][7]
Chloro (-Cl) 3Electron-withdrawing group, serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity.[2][8]
Hydroxy (-OH) 5Provides a site for O-alkylation, O-acylation, or other modifications. Can act as a hydrogen bond donor, crucial for target engagement.[9][10]

Proposed Synthesis of this compound

Proposed_Synthesis start Starting Materials step1 Ring Formation/ Functionalization start->step1 e.g., Condensation Reaction step2 Introduction of Hydroxyl Group step1->step2 step3 Introduction of Chloro Group step2->step3 step4 Introduction of Methoxy Group step3->step4 product 3-Chloro-5-hydroxy- 2-methoxypyridine step4->product

Caption: A generalized, high-level proposed workflow for the synthesis of the target scaffold.

Disclaimer: This is a theoretical pathway. The actual sequence of functional group introduction would require careful experimental optimization to manage regioselectivity and functional group compatibility.

Key Synthetic Transformations and Protocols

The true value of this compound lies in its potential for diversification. Below are detailed, field-proven protocols for the functionalization of analogous scaffolds, which can be adapted for this target molecule.

Protocol 1: O-Alkylation of the Hydroxyl Group

The phenolic hydroxyl group is a prime site for introducing a variety of side chains to probe for new interactions with a biological target or to modify physicochemical properties.[9]

Causality Behind Experimental Choices:

  • Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl without causing unwanted side reactions.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Mild heating is often required to drive the reaction to completion in a reasonable timeframe.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (R-X) (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

O_Alkylation_Workflow start Dissolve Pyridine in DMF add_base Add K₂CO₃ start->add_base add_alkyl_halide Add R-X add_base->add_alkyl_halide heat Heat to 60-80 °C add_alkyl_halide->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product O-Alkylated Product purify->product

Caption: Experimental workflow for the O-alkylation of the 5-hydroxy group.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Chloro Group

The chloro group at the 3-position is a versatile handle for introducing aryl or heteroaryl moieties via palladium-catalyzed Suzuki-Miyaura cross-coupling.[2][8] This is a powerful method for building molecular complexity and exploring structure-activity relationships.[14]

Causality Behind Experimental Choices:

  • Catalyst System: The coupling of chloropyridines can be challenging and often requires a highly active catalyst system. A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is typically effective.[8]

  • Base: A base such as potassium phosphate or cesium carbonate is necessary for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note: The hydroxyl group may require protection (e.g., as a silyl ether) prior to the coupling reaction, depending on the specific reaction conditions and the nature of the boronic acid.

Suzuki_Coupling_Workflow setup Combine Reactants, Base, & Catalyst System inert Inert Atmosphere (Ar/N₂) setup->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat to 100-110 °C add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Cool, Dilute, & Extract monitor->workup purify Column Chromatography workup->purify product Coupled Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling at the 3-chloro position.

Applications in Drug Discovery

The this compound scaffold is a versatile starting point for generating libraries of compounds for screening and lead optimization. The ability to independently modify the 3- and 5-positions allows for a systematic exploration of the chemical space around the pyridine core.

  • Kinase Inhibitors: The pyridinone motif, which can be considered a tautomer of hydroxypyridine, is a well-established hinge-binding element in many kinase inhibitors.[10][15] Derivatization of the 3-position with various aryl groups can be used to target the solvent-exposed region of the ATP-binding pocket.

  • GPCR Ligands: Substituted pyridines are prevalent in ligands for G-protein coupled receptors. The functional groups on the this compound scaffold can be elaborated to mimic the key interactions of endogenous ligands.[3]

  • Fragment-Based Drug Discovery (FBDD): This scaffold can serve as a starting point in FBDD campaigns. The hydroxyl and chloro groups provide vectors for fragment growing or linking.

Conclusion

While this compound may not be a widely available commercial building block, its potential in medicinal chemistry is significant. The strategic placement of three distinct and synthetically tractable functional groups offers medicinal chemists a powerful platform for the rapid generation of diverse compound libraries. The proposed protocols, grounded in established synthetic methodologies for substituted pyridines, provide a solid foundation for researchers to unlock the potential of this and other novel scaffolds in the quest for new therapeutic agents.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-5-hydroxy-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines

The 3-chloro-5-hydroxy-2-methoxypyridine scaffold is a privileged structure in medicinal chemistry and agrochemical development. The specific arrangement of its functional groups—a nucleophilic hydroxyl, an electron-withdrawing chloro group, and a methoxy substituent—offers a versatile platform for constructing complex molecules with tailored biological activities. The pyridine core is a common motif in numerous approved drugs, and its substitution pattern significantly influences pharmacological activity, selectivity, and pharmacokinetic properties.[1][2][3]

However, transitioning the synthesis of these valuable derivatives from the laboratory bench to pilot or manufacturing scale introduces significant challenges. Issues such as heat management, reagent addition control, phase separation, and impurity profiling become paramount. This document provides a comprehensive guide to the scale-up synthesis of the this compound core and its subsequent derivatization, focusing on robust, scalable, and safe methodologies.

Part I: Synthesis of the Core Scaffold: this compound

A robust and efficient synthesis of the core intermediate is the foundation of any drug development program. The proposed pathway is designed for scalability, starting from readily available materials and employing reactions with well-understood industrial precedents.

Proposed Synthetic Pathway

The synthesis leverages a multi-step sequence starting from 2-amino-5-chloropyridine. This approach allows for the sequential and controlled introduction of the required functional groups. Key transformations include diazotization to install the hydroxyl group, followed by nitration, reduction, and a second diazotization/chlorination, and finally methoxylation. An alternative final step involves the demethylation of a methoxy precursor, which can be an effective strategy at scale.[4][5]

G cluster_0 Core Scaffold Synthesis A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B 1. Diazotization (NaNO₂, H₂SO₄) C 2-Hydroxy-3-nitro-5-chloropyridine B->C 2. Nitration (HNO₃/H₂SO₄) D 3-Amino-2-hydroxy-5-chloropyridine C->D 3. Reduction (e.g., Fe/HCl) E 2,3-Dihydroxy-5-chloropyridine D->E 4. Diazotization (NaNO₂, H₂SO₄) F This compound E->F 5. Selective Methoxylation (e.g., CH₃I, Base)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols: Core Synthesis

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine from 2-Amino-5-chloropyridine
  • Principle: This reaction proceeds via a diazotization of the primary amine, followed by hydrolysis of the resulting diazonium salt. Controlling the temperature during the addition of sodium nitrite is critical to prevent side reactions and ensure a safe process.

  • Protocol:

    • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid.

    • Cool the acid to 0–5 °C using a circulating chiller.

    • Slowly add 2-amino-5-chloropyridine (1.0 equiv.) in portions, ensuring the internal temperature does not exceed 15 °C.

    • Stir the resulting slurry at 10–15 °C for 30 minutes.

    • Prepare a solution of sodium nitrite (1.1 equiv.) in water.

    • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the internal temperature between 0–10 °C. The rate of addition is dictated by the reactor's ability to dissipate the heat of reaction.

    • After the addition is complete, stir the mixture at 10 °C for 1 hour.

    • Slowly warm the reaction mixture to 40-50 °C and hold for 2-3 hours, monitoring for the cessation of nitrogen gas evolution.[4]

    • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Adjust the pH to 7-8 with a concentrated sodium hydroxide solution, keeping the temperature below 25 °C.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-hydroxy-5-chloropyridine.

Subsequent Steps (Conceptual Outline)
  • Nitration: The 2-hydroxy-5-chloropyridine is nitrated using a mixture of nitric and sulfuric acid to introduce a nitro group, typically at the 3-position.[1][4] Careful temperature control is essential to manage the highly exothermic reaction.

  • Reduction: The nitro group is reduced to an amine using standard scalable methods like catalytic hydrogenation or metal/acid reduction (e.g., iron powder in acetic or hydrochloric acid).[1][6]

  • Further Transformations: The resulting 3-amino-5-chloro-2-hydroxypyridine can then be transformed into the final product through a sequence involving chlorination (e.g., with POCl₃) and subsequent selective methoxylation.[1]

Part II: Scale-Up Derivatization of the Core Scaffold

The primary point for derivatization is the 5-hydroxyl group, which can be readily alkylated or acylated to generate a diverse library of compounds. Palladium-catalyzed cross-coupling reactions are also a viable strategy for further modification if other reactive handles are present.[1]

Protocol: O-Alkylation of this compound (Representative)
  • Principle: This reaction is a classic Williamson ether synthesis. The choice of base and solvent is critical for achieving high conversion and minimizing side reactions at scale. Phase-transfer catalysis can be beneficial in large-scale biphasic systems.

  • Materials:

    • This compound (1.0 equiv.)

    • Alkyl halide (e.g., Benzyl bromide, 1.1 equiv.)

    • Base (e.g., Potassium carbonate, 1.5 equiv.)

    • Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

    • Optional: Catalyst (e.g., Potassium iodide, 0.1 equiv.)

  • Protocol:

    • Charge the reactor with this compound, potassium carbonate, potassium iodide, and the solvent.

    • Stir the slurry and heat to 60–70 °C.

    • Slowly add the alkyl halide over 1-2 hours. An exotherm is expected, and the addition rate should be controlled to maintain the target temperature.

    • Hold the reaction at 60–70 °C for 4–8 hours. Monitor the reaction progress by a suitable in-process control (IPC) such as HPLC or TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Transfer the filtrate to a separate vessel containing water. This will precipitate the product.

    • Stir the resulting slurry for 1 hour, then filter the product.

    • Wash the product cake with water until the washings are neutral.

    • Dry the product under vacuum at 40–50 °C.

G cluster_1 General Scale-Up Workflow Start Charge Reactor: Core Scaffold, Base, Solvent Add Controlled Addition of Reagent (e.g., Alkyl Halide) Start->Add React Reaction at Controlled Temperature Add->React IPC In-Process Control (e.g., HPLC, TLC) React->IPC IPC->React Incomplete? Workup Quench / Work-up (e.g., Water addition) IPC->Workup Complete? Isolate Product Isolation (Filtration) Workup->Isolate Purify Purification (Recrystallization / Wash) Isolate->Purify Dry Drying Purify->Dry

Caption: Generalized workflow for the scale-up of a derivatization reaction.

Part III: Critical Process Parameters and Safety

Transitioning from lab to plant requires a shift in mindset, prioritizing safety, robustness, and control over sheer yield in a single experiment.

Safety Considerations
  • Hazardous Reagents: Many reagents used in pyridine synthesis are hazardous.

    • Nitrating Agents (HNO₃/H₂SO₄): Highly corrosive and can lead to runaway reactions if not handled with proper temperature control.

    • Chlorinating Agents (POCl₃, SOCl₂): Corrosive, toxic, and react violently with water.[1]

    • Hydrazine/Hydroxylamine: Can be explosive and are often carcinogenic or sensitizers.[7]

    • Pyridine and Derivatives: Often flammable, harmful if swallowed or in contact with skin, and require good ventilation.[8][9]

  • Exothermic Reactions: Nitrations, diazotizations, and some alkylations are highly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[10] This necessitates the use of jacketed reactors with precise temperature control and carefully planned reagent addition profiles.

  • Engineering Controls: All operations should be conducted in well-ventilated areas or contained systems. Proper grounding of equipment is necessary to prevent static discharge, especially when handling flammable solvents.[8][9]

Data Summary: Lab vs. Scale-Up Targets
ParameterLaboratory Scale (10 g)Target Scale-Up (10 kg)Rationale for Change
Reagent Addition Manual addition via pipette/funnelMetering pump over 2-4 hoursControl exotherm, ensure consistent mixing, improve safety.
Temperature Control Ice bath / Heating mantleJacketed reactor with chiller/heaterPrecise and uniform temperature control is critical for safety and impurity control.[10]
Mixing Magnetic stirrerMechanical overhead stirrerEnsures homogeneity in a large volume, preventing localized "hot spots".
Work-up Separatory funnel extractionReactor-based phase separationMinimizes manual handling and solvent exposure.
Purification Column chromatographyRecrystallization / ReslurryingChromatography is generally not economically viable for large quantities.
Typical Yield 70-85%65-80%Yields may be slightly lower at scale due to handling losses and stricter purity requirements.
Purity (Crude) >90%>95%Optimized conditions at scale can sometimes lead to cleaner reactions.
Troubleshooting Common Scale-Up Issues
IssuePotential Cause(s)Recommended Solution(s)
Reaction Stalls / Fails to Reach Completion - Poor mixing- Insufficient reagent- Deactivated catalyst- Increase agitator speed- Confirm stoichiometry and reagent purity- Use fresh catalyst; consider catalyst poisoning
Increased Impurity Profile - Poor temperature control (hot spots)- Reagent added too quickly- Extended reaction time- Improve heat transfer; slow down reagent addition- Re-evaluate reaction endpoint determination to avoid degradation[10]
Difficult Phase Separation During Work-up - Emulsion formation- Add brine to "break" the emulsion- Allow longer settling times- Consider a different work-up solvent
Product Fails to Crystallize - Presence of soluble impurities- Incorrect solvent polarity- Perform a solvent screen for recrystallization- "Seed" the solution with a small crystal of pure product- Consider an anti-solvent addition

Conclusion

The successful scale-up synthesis of this compound derivatives is a challenging but achievable goal. It requires a thorough understanding of the underlying chemical principles, meticulous process development, and an unwavering commitment to safety. By carefully considering factors such as heat transfer, mixing efficiency, and impurity formation, and by implementing robust analytical controls, researchers and drug development professionals can effectively transition these valuable intermediates from the laboratory to large-scale manufacturing, enabling the advancement of new pharmaceuticals and agrochemicals.

References

The Strategic Role of 3-Chloro-5-hydroxy-2-methoxypyridine in the Synthesis of Advanced Picolinamide Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective crop protection agents, the strategic selection of foundational chemical building blocks is paramount. Substituted pyridines, in particular, have emerged as a critical scaffold in modern agrochemical discovery, underpinning the efficacy of numerous fungicides, herbicides, and insecticides.[1][2] Among these, 3-Chloro-5-hydroxy-2-methoxypyridine stands out as a highly functionalized and versatile intermediate. Its unique arrangement of chloro, hydroxyl, and methoxy substituents on the pyridine ring offers a rich chemical canvas for the synthesis of complex and potent agrochemicals, particularly next-generation picolinamide fungicides.[3][4]

This technical guide delves into the application of this compound in the conceptual design and synthesis of a novel, broad-spectrum picolinamide fungicide. We will explore the rationale behind its use, provide a detailed, step-by-step synthetic protocol, and present a workflow for its practical implementation in an agrochemical research and development setting.

The Rise of Picolinamide Fungicides: A Context for Innovation

The global agricultural landscape faces persistent threats from fungal pathogens, necessitating the continuous development of fungicides with novel modes of action to combat resistance.[5] Picolinamide fungicides, inspired by the natural product UK-2A, have garnered significant attention for their potent and broad-spectrum activity.[5][6] A notable example is florylpicoxamid, which demonstrates the successful translation of a natural product scaffold into a commercially viable synthetic fungicide.[7] The picolinamide core is central to the biological activity of these compounds, and the strategic functionalization of this core is key to optimizing their efficacy, spectrum, and physicochemical properties.

This compound: A Keystone Intermediate

The selection of this compound as a starting material for the synthesis of novel picolinamide fungicides is underpinned by several key considerations:

  • Pre-functionalized Scaffold: The presence of chloro, hydroxyl, and methoxy groups provides multiple, distinct reaction sites. This allows for a modular and convergent synthetic strategy, enabling the systematic exploration of structure-activity relationships (SAR).

  • Strategic Reactivity: The hydroxyl group offers a convenient handle for etherification or esterification, allowing for the introduction of diverse side chains that can modulate the compound's biological activity and systemic properties. The chloro and methoxy groups influence the electronic properties of the pyridine ring, which can be crucial for binding to the target site in the fungal pathogen.

  • Path to Picolinamide Formation: The pyridine nitrogen and the methoxy group at the 2-position can be elaborated to form the picolinamide linkage, a critical step in the synthesis of this class of fungicides.

A Proposed Synthetic Pathway: From Intermediate to a Novel Picolinamide Fungicide

Herein, we propose a detailed synthetic protocol for a novel picolinamide fungicide, "Pyrimethoxy-amide," starting from this compound. This protocol is designed to be a robust and reproducible starting point for researchers in agrochemical synthesis.

Workflow for the Synthesis of Pyrimethoxy-amide

G cluster_0 Synthesis of Pyrimethoxy-amide A This compound B Etherification with Propargyl Bromide A->B K2CO3, Acetone C Intermediate 1: 3-Chloro-2-methoxy-5-(prop-2-yn-1-yloxy)pyridine B->C D Sonogashira Coupling with 4-Ethynylanisole C->D Pd(PPh3)2Cl2, CuI, Et3N E Intermediate 2: 3-Chloro-2-methoxy-5-((4-methoxyphenyl)ethynyl)pyridine D->E F Oxidative Cleavage of the Alkyne E->F KMnO4, Acetone/H2O G Intermediate 3: 3-Chloro-5-(4-methoxybenzoyl)-2-methoxypyridine F->G H Amidation with 2-Amino-N-methylpropanamide G->H HATU, DIPEA, DMF I Final Product: Pyrimethoxy-amide H->I

Figure 1: Proposed synthetic workflow for Pyrimethoxy-amide.

Detailed Experimental Protocol

Step 1: Synthesis of Intermediate 1: 3-Chloro-2-methoxy-5-(prop-2-yn-1-yloxy)pyridine

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of Intermediate 2: 3-Chloro-2-methoxy-5-((4-methoxyphenyl)ethynyl)pyridine

  • To a solution of Intermediate 1 (1.0 eq) and 4-ethynylanisole (1.1 eq) in triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate 2.

Step 3: Synthesis of Intermediate 3: 3-Chloro-5-(4-methoxybenzoyl)-2-methoxypyridine

  • Dissolve Intermediate 2 (1.0 eq) in a mixture of acetone and water.

  • Cool the solution to 0 °C and add potassium permanganate (3.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain Intermediate 3.

Step 4: Synthesis of Pyrimethoxy-amide

  • To a solution of Intermediate 3 (1.0 eq) and 2-amino-N-methylpropanamide (1.2 eq) in DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC to afford the final product, Pyrimethoxy-amide.

Quantitative Data Summary
StepStarting MaterialReagentsProductYield (%)Purity (%)
1This compoundK₂CO₃, Propargyl BromideIntermediate 185-95>98
2Intermediate 14-Ethynylanisole, Pd(PPh₃)₂Cl₂, CuIIntermediate 270-85>97
3Intermediate 2KMnO₄Intermediate 350-65>98
4Intermediate 32-Amino-N-methylpropanamide, HATU, DIPEAPyrimethoxy-amide60-75>99 (HPLC)

Conclusion and Future Directions

This application note provides a comprehensive guide to the strategic use of this compound as a key intermediate in the synthesis of a novel picolinamide fungicide. The proposed synthetic pathway is robust and allows for the efficient construction of the target molecule. The modular nature of this synthesis provides a framework for the generation of a library of analogues for extensive structure-activity relationship studies. Further research should focus on the biological evaluation of Pyrimethoxy-amide and its derivatives against a panel of economically important fungal pathogens to validate its potential as a next-generation agrochemical. The versatility of this compound positions it as a valuable tool in the ongoing quest for innovative and sustainable crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-5-hydroxy-2-methoxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile pyridine intermediate. The unique substitution pattern of this molecule, featuring a halogen, a hydroxyl group, and a methoxy group, presents specific challenges during purification. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My isolated product is a yellow or brown solid/oil, not the expected off-white solid. What is causing this discoloration and how can I prevent it?

Answer: Discoloration is a frequent issue, typically arising from the formation of colored impurities through oxidation or degradation. The phenolic hydroxyl group on the pyridine ring is particularly susceptible to oxidation, which can be accelerated by air, light, or trace metal contaminants.

Causality and Mechanism: Phenolic compounds can oxidize to form quinone-type structures, which are often highly colored. The pyridine ring itself can also be susceptible to oxidative degradation under harsh conditions.

Troubleshooting Steps:

  • Inert Atmosphere: During work-up and purification, handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent evaporation.

  • Solvent Degassing: Use degassed solvents for both chromatography and recrystallization. Solvents can be degassed by bubbling an inert gas through them for 15-20 minutes or by using a freeze-pump-thaw technique.

  • Antioxidant Addition: Consider adding a small amount of a radical scavenger like BHT (Butylated hydroxytoluene) during work-up or storage, although this would need to be removed in a final purification step.

  • Charcoal Treatment: If discoloration is significant, you can perform a charcoal treatment. Dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate or isopropanol), add a small amount of activated charcoal (approx. 1-2% w/w), and stir for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal and then proceed with crystallization. Caution: Activated charcoal can adsorb your product, potentially reducing yield.

Question 2: I am struggling with an impurity that has a very similar TLC retention factor (Rf) to my product. How can I improve chromatographic separation?

Answer: Co-elution is a common challenge, especially with impurities that are structurally similar to the target compound, such as isomers or regioisomers formed during synthesis. The key is to alter the selectivity of your chromatography system.

Causality and Mechanism: The basic nitrogen of the pyridine ring and the acidic hydroxyl group can lead to strong interactions with the stationary phase, particularly the acidic silanol groups on standard silica gel.[1] This can cause peak tailing and poor separation from closely eluting impurities.

Troubleshooting Workflow:

G start Impurity Co-elution (Similar Rf) solvent Modify Mobile Phase start->solvent First approach additive Use Mobile Phase Additive start->additive If tailing is observed station Change Stationary Phase start->station If mobile phase changes fail gradient Switch to Gradient Elution solvent->gradient polarity Systematically Vary Polarity (e.g., Hex/EtOAc -> DCM/MeOH) solvent->polarity base Add Competing Base (e.g., 0.1-1% Triethylamine) additive->base acid Add Acid (e.g., 0.1-1% Acetic Acid) additive->acid alumina Try Alumina (Neutral or Basic) station->alumina reverse Use Reversed-Phase (C18) station->reverse

Caption: A workflow for troubleshooting co-eluting impurities.

Detailed Explanation:

  • Mobile Phase Modification: Instead of just increasing the polarity of a two-solvent system (e.g., Hexane/Ethyl Acetate), try a different solvent system with alternative selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.

  • Add a Competing Base: Adding a small amount of triethylamine (TEA) or pyridine (~0.5%) to your mobile phase can dramatically improve peak shape and separation for basic compounds.[1] The TEA preferentially interacts with the acidic silanol sites on the silica, preventing your pyridine product from tailing.[1]

  • Change Stationary Phase: If silica gel fails, consider alternatives. Neutral alumina can be effective for basic compounds. For more polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase might provide the necessary selectivity.[1]

Question 3: My product appears to be degrading on the silica gel column, leading to low recovery and new impurity spots on TLC analysis of the collected fractions. What should I do?

Answer: The combination of a slightly acidic silica surface and a potentially sensitive molecule like this compound can lead to on-column degradation.

Causality and Mechanism: The acidic nature of standard silica gel can catalyze decomposition reactions, especially for compounds with acid-labile groups. The high surface area of the silica provides ample opportunity for these reactions to occur as the compound band slowly moves down the column.

Troubleshooting Steps:

  • Deactivate the Silica: Before preparing your column, create a slurry of the silica gel in your mobile phase and add 1% triethylamine (relative to the solvent volume). This will neutralize the most acidic sites.

  • Use Neutralized Silica: Use commercially available deactivated or neutral silica gel.

  • Switch to Alumina: Neutral or basic alumina is a good alternative stationary phase for acid-sensitive compounds.

  • Run the Column "Fast and Cold":

    • Use a slightly more polar solvent system than you normally would to speed up the elution of your compound, minimizing its residence time on the column.

    • If the compound is thermally labile, consider running the column in a cold room or using a jacketed column with cold circulation.

  • Avoid Chlorinated Solvents: Avoid dichloromethane (DCM) if you suspect acid-catalyzed degradation, as it can contain trace amounts of HCl. If you must use it, pass it through a plug of basic alumina immediately before use.

Question 4: My NMR/Mass Spec data suggests the presence of an N-oxide impurity. How is this formed and how can I remove it?

Answer: Pyridine N-oxides are a very common impurity in the synthesis of pyridine derivatives, often formed by the oxidation of the pyridine nitrogen.[2][3]

Causality and Mechanism: If any step in your synthesis involves an oxidizing agent (even unintentionally, like exposure to air over long periods in certain solvents), the lone pair of electrons on the basic pyridine nitrogen can be oxidized to form the N-oxide. This impurity is significantly more polar than the parent pyridine.

Troubleshooting Steps:

  • Exploit Polarity Difference: The N-oxide is much more polar than this compound. You should be able to easily separate it using standard silica gel chromatography. The N-oxide will have a much lower Rf value. Use a step-gradient elution where you first elute your desired product with a less polar solvent system, then flush the column with a highly polar system (e.g., 10% Methanol in DCM) to remove the N-oxide.

  • Acidic Wash: In some cases, an acidic wash during the work-up can help. The N-oxide may have a different pKa and solubility profile in acidic media compared to the parent pyridine, potentially allowing for separation via extraction.

  • Reduction: If the impurity is persistent and separation is difficult, a chemical reduction step can convert the N-oxide back to the parent pyridine. A mild reducing agent like PCl₃ or PPh₃ can be used, but this would require re-purification of the product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (argon or nitrogen is preferable). For maximum stability, especially if storing for extended periods, refrigeration at 2-8°C is recommended.[4]

Q2: What are the best analytical techniques to assess the purity of the final product? A combination of methods provides the most complete picture of purity:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying and quantifying volatile impurities.[5][6]

  • HPLC (High-Performance Liquid Chromatography): Ideal for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or TFA) is a good starting point.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can be used for quantitative purity assessment (qNMR) if an internal standard of known purity is used.[7] It is also very effective at identifying residual solvents.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main component and any impurities separated by the HPLC method.

Q3: What are the key physicochemical properties I should be aware of during work-up and purification?

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₆H₆ClNO₂---
Molecular Weight 159.57 g/mol ---
Appearance Off-white to light tan solidDeviation (e.g., yellow, brown) indicates impurities.
pKa (Pyridine N) Estimated 2-4The pyridine nitrogen is weakly basic. It can be protonated in strongly acidic solutions, affecting its solubility in aqueous vs. organic layers during extraction.
pKa (Phenolic OH) Estimated 8-10The hydroxyl group is acidic. The compound will be deprotonated and become water-soluble in strongly basic aqueous solutions (e.g., > pH 11), which can be used as an extraction strategy to remove non-acidic impurities.
Solubility Soluble in MeOH, EtOAc, DCM; Sparingly soluble in water.Guides the choice of solvents for extraction, chromatography, and recrystallization.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed to purify the crude product, assuming the primary impurities are less polar starting materials and more polar byproducts like N-oxides.

  • Slurry Preparation: a. In a beaker, dissolve your crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. b. Add silica gel (230-400 mesh, ~30-50 times the weight of your crude material) to the solution until a free-flowing powder is obtained. c. Gently evaporate the solvent on a rotary evaporator to get a dry powder of your crude product adsorbed onto silica (this is the "dry loading" method).

  • Column Packing: a. Pack a glass column with silica gel (~50-100 times the weight of your crude material) using a hexane/ethyl acetate mixture (e.g., 9:1) as the slurry solvent. b. Ensure the silica bed is compact and level. Add a thin layer of sand on top to prevent disruption.

  • Loading and Elution: a. Carefully add your dry-loaded silica to the top of the packed column. b. Begin elution with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexane). c. Monitor the elution using TLC. Collect fractions (10-20 mL each). d. Gradually increase the polarity of the mobile phase (e.g., to 30%, 40%, 50% ethyl acetate) to elute your product. This is a "step gradient." e. Once the product has eluted, you can flush the column with a high-polarity solvent (e.g., 10% methanol in ethyl acetate) to remove any highly polar baseline impurities.

  • Analysis and Concentration: a. Analyze the collected fractions by TLC. b. Combine the fractions containing the pure product. c. Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40°C to prevent degradation. d. Dry the resulting solid under high vacuum to remove residual solvent.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to remove minor impurities and obtain a crystalline solid.

  • Solvent Selection: a. Test solubility in various solvents (e.g., isopropanol, ethyl acetate, toluene, hexane, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. b. A two-solvent system (e.g., ethyl acetate/hexane or isopropanol/water) often works well.

  • Procedure: a. Place the semi-purified solid in an Erlenmeyer flask with a stir bar. b. Add the primary solvent (e.g., ethyl acetate) dropwise while heating (e.g., on a 60°C hotplate) and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary. c. If discoloration is present, this is the point to perform a charcoal treatment as described in the troubleshooting section. d. To the hot, clear solution, add the anti-solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the primary solvent to make it clear again. e. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. f. Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least 1 hour to maximize crystal formation. g. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). h. Wash the crystals with a small amount of ice-cold anti-solvent. i. Dry the crystals under high vacuum.

Visualization of Impurity Profile

The following diagram illustrates the potential sources of impurities relative to the target product.

ImpurityProfile cluster_synthesis Synthesis & Work-up SM Starting Materials (e.g., dichlorohydroxypyridine) Product 3-Chloro-5-hydroxy- 2-methoxypyridine SM->Product Incomplete Reaction Isomer Isomeric Impurities (Regioisomers) SM->Isomer Side Reaction Oxidation Oxidation Impurity (N-Oxide, Quinone-like) Product->Oxidation Air/Reagent Exposure

Caption: Potential impurity sources in the synthesis of the target compound.

References

Technical Support Center: Strategies for Overcoming the Low Reactivity of 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-hydroxy-2-methoxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the functionalization of this versatile but often unreactive heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with this substrate.

Introduction: Understanding the Reactivity Profile

This compound presents a unique set of challenges due to the electronic interplay of its substituents. The electron-donating nature of the methoxy and hydroxyl groups increases the electron density of the pyridine ring, which can deactivate the C-Cl bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.[1] Furthermore, the acidic proton of the hydroxyl group can interfere with common organometallic reagents and bases, leading to side reactions or catalyst deactivation. This guide will address these issues and provide practical solutions for successful derivatization.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during experimentation.

Issue 1: Poor or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low yields or no product formation. What are the likely causes and how can I optimize the reaction?

Answer:

Low reactivity in Suzuki-Miyaura coupling of this substrate is a common issue. The primary reasons are twofold: the deactivating effect of the electron-donating groups on the C-Cl bond and potential interference from the unprotected hydroxyl group.

Probable Causes & Solutions:

  • Inhibition by the Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base or the organometallic intermediates, leading to catalyst poisoning or consumption of reagents.

    • Solution 1: Protection of the Hydroxyl Group. The most reliable strategy is to protect the hydroxyl group prior to the coupling reaction. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice due to its stability under typical Suzuki conditions and its straightforward removal post-coupling.

  • Poor C-Cl Bond Activation: Aryl chlorides are inherently less reactive than bromides or iodides in Suzuki couplings.[1] The electron-donating methoxy and hydroxyl (or protected hydroxyl) groups further decrease the electrophilicity of the carbon bearing the chlorine, making oxidative addition to the palladium(0) catalyst sluggish.

    • Solution 2: Judicious Choice of Catalyst System. To overcome the inertness of the C-Cl bond, a highly active catalyst system is required. This typically involves a palladium precursor and a bulky, electron-rich phosphine ligand. Ligands like SPhos and XPhos are often effective for coupling electron-rich aryl chlorides.[1]

Experimental Protocols:

Protocol 1.1: Protection of the Hydroxyl Group (TBS Protection)

StepProcedure
1 Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
2 Add imidazole (2.0 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).
3 Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
4 Upon completion, quench the reaction with water and extract with DCM.
5 Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
6 Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 3-((tert-butyldimethylsilyl)oxy)-5-chloro-2-methoxypyridine.

Protocol 1.2: Optimized Suzuki-Miyaura Coupling of the Protected Substrate

StepProcedure
1 In a flame-dried Schlenk flask, combine 3-((tert-butyldimethylsilyl)oxy)-5-chloro-2-methoxypyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).
2 Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 4-6 mol%).
3 Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
4 Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
5 Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
6 After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
7 Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 1.3: Deprotection of the TBS Group

StepProcedure
1 Dissolve the purified, coupled product in THF.
2 Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq.) or HF-Pyridine.[2]
3 Stir at room temperature for 1-2 hours, monitoring by TLC.
4 Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
5 Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
6 Purify by flash column chromatography to obtain the final hydroxylated biaryl product.
Issue 2: Failure in Buchwald-Hartwig Amination

Question: I'm trying to perform a Buchwald-Hartwig amination on this compound with a primary or secondary amine, but the reaction is not proceeding. What should I consider?

Answer:

Similar to the Suzuki coupling, the challenges in Buchwald-Hartwig amination of this substrate stem from the electron-rich nature of the pyridine ring and the presence of the acidic hydroxyl group. The amine coupling partner and the hydroxyl group can compete for coordination to the palladium center.

Probable Causes & Solutions:

  • Hydroxyl Group Interference: The hydroxyl group can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOt-Bu, LHMDS), creating a pyridinolate species that can inhibit the catalyst.

    • Solution 1: Hydroxyl Protection. Protecting the hydroxyl group is highly recommended. A benzyl (Bn) ether is a suitable protecting group as it is stable to the basic conditions of the amination and can be removed under neutral conditions by hydrogenolysis. Silyl ethers can also be used.

  • Catalyst and Ligand Incompatibility: The combination of an electron-rich chloropyridine and an amine requires a highly active and sterically demanding catalyst system to facilitate both the oxidative addition and the reductive elimination steps.

    • Solution 2: Advanced Catalyst Systems. Employing a "second-generation" or "third-generation" Buchwald-Hartwig catalyst system is often necessary. These systems utilize highly hindered and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) that are effective for coupling unactivated aryl chlorides.

Experimental Protocols:

Protocol 2.1: Benzyl Protection of the Hydroxyl Group

StepProcedure
1 To a solution of this compound (1.0 eq.) in a suitable solvent like DMF or acetone, add a base such as K₂CO₃ or Cs₂CO₃ (1.5 eq.).
2 Add benzyl bromide (BnBr, 1.1 eq.) and stir the mixture at room temperature or with gentle heating (50-60 °C) for 4-12 hours.
3 Monitor the reaction by TLC. Upon completion, add water and extract with ethyl acetate.
4 Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
5 Purify the crude product by flash column chromatography to yield 5-(benzyloxy)-3-chloro-2-methoxypyridine.

For a milder, palladium-catalyzed benzylation under neutral conditions, aryl benzyl carbonates can be employed with a Pd(η³-C₃H₅)Cp/DPEphos catalyst system.[3][4]

Protocol 2.2: Optimized Buchwald-Hartwig Amination

StepProcedure
1 In a glovebox, charge a vial with the protected pyridine (1.0 eq.), the amine (1.2 eq.), a strong base (e.g., NaOt-Bu or LHMDS, 1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., RuPhos or BrettPhos, 2-4 mol%).
2 Add anhydrous, degassed toluene or dioxane.
3 Seal the vial and heat to 80-110 °C for 12-24 hours.
4 Monitor the reaction by LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
5 Concentrate the filtrate and purify by column chromatography.
Issue 3: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting an SNAr reaction on this compound with a nucleophile (e.g., an alkoxide or an amine) but see no reaction. Why is this substrate so unreactive in SNAr?

Answer:

Nucleophilic aromatic substitution (SNAr) reactions on pyridine are most efficient when the leaving group is at the 2- or 4-position relative to the ring nitrogen.[5] This is because the nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance.

Probable Causes & Solutions:

  • Unfavorable Position of the Leaving Group: The chloro group at the 3-position is not well-activated for SNAr because the ring nitrogen cannot directly delocalize the negative charge from the initial nucleophilic attack.

  • Electron-Donating Groups: The methoxy and hydroxyl groups are electron-donating, which further destabilizes the negatively charged Meisenheimer intermediate, making the SNAr reaction energetically unfavorable.

    • Solution: For C-C, C-N, or C-O bond formation at the 3-position, palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) are generally the methods of choice over SNAr for this substrate. If SNAr must be attempted, very harsh conditions (high temperatures, strong nucleophiles, and polar aprotic solvents like DMSO or NMP) would be required, likely leading to decomposition and side products. It is strongly recommended to pursue a cross-coupling strategy.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is it ever possible to perform a Suzuki coupling on this compound without protecting the hydroxyl group?

A1: While challenging, it is sometimes possible under carefully optimized conditions. Success will be highly dependent on the choice of base. A weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ is preferred over stronger bases like alkoxides. However, yields are often lower and less reproducible than with the protected substrate. For library synthesis or scale-up, protection is the more robust strategy.

Q2: What are the key differences in reactivity between this compound and 3-Chloro-5-fluoro-2-methoxypyridine?

A2: The key difference lies in the nature of the hydroxyl versus the fluoro substituent. The hydroxyl group introduces an acidic proton, which can interfere with bases and organometallics, necessitating a protection strategy. The fluoro group is a weak electron-withdrawing group via induction, which can slightly increase the reactivity of the C-Cl bond towards oxidative addition compared to the electron-donating hydroxyl group.

Q3: Can I selectively functionalize the hydroxyl group first, for example, by converting it to a triflate, and then perform a cross-coupling at that position?

A3: Yes, this is a viable alternative strategy. The hydroxyl group can be converted to a nonaflate or triflate, which are excellent leaving groups for palladium-catalyzed cross-coupling. This would then allow for a subsequent cross-coupling reaction at the C-Cl position under different conditions, enabling sequential functionalization of the pyridine ring.

Part 3: Visualization & Diagrams

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_0 Protection cluster_1 Cross-Coupling cluster_2 Deprotection Start 3-Chloro-5-hydroxy- 2-methoxypyridine Protected TBS-Protected Pyridine Start->Protected TBDMSCl, Imidazole Coupling Suzuki-Miyaura Coupling (Pd₂(dba)₃, SPhos, Base) Protected->Coupling Coupled_Protected Coupled TBS-Protected Product Coupling->Coupled_Protected Deprotection Deprotection (TBAF) Coupled_Protected->Deprotection Final_Product Final Hydroxylated Biaryl Product Deprotection->Final_Product

Caption: A typical workflow for the Suzuki coupling of this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle center Pd Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OR)₂ Base PdII_Ar Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals working with challenging heterocyclic substrates. Here, we address specific issues you may encounter when performing cross-coupling reactions with 3-chloro-5-hydroxy-2-methoxypyridine, providing field-proven insights and troubleshooting protocols.

Part 1: Core Concepts & Initial Catalyst Selection

This section addresses the fundamental challenges posed by the substrate and provides a logical starting point for catalyst system selection.

Q1: What are the primary challenges I should anticipate when working with this compound?

You are working with a challenging substrate that presents three distinct hurdles for cross-coupling. Understanding these is the first step toward a successful reaction.

  • Low Reactivity of the C-Cl Bond: Chloropyridines are significantly less reactive than their bromo or iodo analogs.[1] The crucial first step in most cross-coupling cycles, oxidative addition to the Palladium(0) center, is slower for aryl chlorides. This is further compounded by the 2-methoxy group, which is electron-donating, increasing electron density on the pyridine ring and making the C-Cl bond even less susceptible to oxidative addition.[2]

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can stabilize the catalyst to the point of inactivity, effectively sequestering it from the catalytic cycle and preventing it from reacting with the C-Cl bond.[1][3]

  • Interference from the Hydroxyl Group: The free hydroxyl group is acidic and will be deprotonated by the bases typically used in cross-coupling. The resulting pyridinolate is a potent nucleophile and can coordinate to the palladium center, potentially inhibiting the reaction.[4] Furthermore, it can compete with your desired nucleophile, leading to undesired O-arylation or O-vinylation side products, a process analogous to a Buchwald-Hartwig etherification.[5][6]

Q2: Given these challenges, what are the recommended starting catalysts and ligands for this substrate?

For challenging heterocyclic chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] Success hinges on using a more active, modern catalyst system designed to overcome the hurdles of C-Cl activation and potential catalyst inhibition.

Your primary strategy should be to use a system featuring bulky, electron-rich phosphine ligands or, in some cases, N-heterocyclic carbenes (NHCs). These ligands promote the difficult oxidative addition and subsequent reductive elimination steps.[7][8]

Recommended Catalyst Systems:

  • Palladium Precatalysts: Modern, air-stable precatalysts are highly recommended as they provide a reliable and reproducible method for generating the active Pd(0) species in situ.[9] Good starting points include G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G4).

  • Ligands: If using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, you must add a specialized ligand. The choice of ligand is critical.[10]

    • For Suzuki-Miyaura Coupling: Start with biaryl phosphine ligands like SPhos or XPhos . They have a broad scope and are effective for electron-rich aryl chlorides.[2][11]

    • For Buchwald-Hartwig Amination: Ligands like RuPhos and BrettPhos are specifically designed for C-N bond formation and show excellent performance with challenging substrates, including unprotected 2-aminopyridines.[12][13]

Part 2: The Hydroxyl Group Dilemma: To Protect or Not to Protect?

The decision of whether to protect the 5-hydroxy group is the most critical strategic choice for this substrate.

Q3: Do I need to protect the hydroxyl group? What are the risks of leaving it unprotected?

There is no single answer; the decision depends on your specific reaction, nucleophile, and tolerance for side products and lower yields.

  • Risks of an Unprotected Hydroxyl Group:

    • O-Arylation/Vinylation: The deprotonated hydroxyl group can act as a nucleophile, coupling with your electrophile's partner (e.g., the boronic acid in a Suzuki reaction) to form a diaryl ether. This is often a major side product.

    • Catalyst Inhibition: The resulting pyridinolate can bind to the palladium center and slow down or completely stop the catalytic cycle.

    • Poor Solubility: The deprotonated species may have poor solubility in common organic solvents like toluene or dioxane, leading to a heterogeneous mixture and poor reaction kinetics.

  • When You Might Proceed Without Protection:

    • If your nucleophile is significantly more reactive than the hydroxyl group.

    • If you are willing to screen multiple bases and solvents to find a narrow window of chemoselectivity. Weak, carefully chosen bases (e.g., K₃PO₄ instead of Cs₂CO₃ or NaOtBu) may favor the desired reaction.[14]

    • If you can tolerate a lower yield and the formation of side products that are easily separable.

The following flowchart outlines a decision-making process for this critical step.

G start Start: Cross-Coupling of This compound q1 Is chemoselective C-C or C-N coupling the primary goal with high yield? start->q1 protect STRATEGY A: Protect the Hydroxyl Group q1->protect  Yes   no_protect STRATEGY B: Attempt Direct Coupling (Proceed with Caution) q1->no_protect  No / Willing to Optimize   protect_steps 1. Select a stable protecting group (e.g., TBDMS, SEM, MOM). 2. Protect the substrate. 3. Perform cross-coupling under standard conditions for aryl chlorides. 4. Deprotect to yield the final product. protect->protect_steps no_protect_steps 1. Screen weak, inorganic bases (K3PO4, K2CO3). 2. Carefully select solvent to manage solubility. 3. Monitor closely for O-arylation side product. 4. Be prepared for extensive optimization and potentially lower yields. no_protect->no_protect_steps

Caption: Decision workflow for handling the hydroxyl group.

Q4: If protection is necessary, what are some recommended protecting groups?

A good protecting group for this context should be:

  • Easy to install in high yield.

  • Robust and stable to the basic and often hot conditions of cross-coupling.

  • Easy to remove without affecting the newly formed bond or other parts of the molecule.

Recommended Protecting Groups:

Protecting GroupAbbreviationInstallation ReagentsDeprotection ConditionsNotes
tert-Butyldimethylsilyl TBDMSTBDMS-Cl, Imidazole, DMFTBAF, THF or HCl, MeOHVery common, generally stable to bases like K₂CO₃ or K₃PO₄. May be cleaved by strong bases or fluoride sources.
Methoxymethyl ether MOMMOM-Cl, DIPEA, DCMHCl, MeOHRobust and stable to a wide range of conditions.
(2-Trimethylsilyl)ethoxymethyl ether SEMSEM-Cl, DIPEA, DCMTBAF, THF or strong acidVery stable, offers an orthogonal deprotection strategy using fluoride.
Part 3: Reaction-Specific Protocols & Troubleshooting

This section provides recommended starting points and troubleshooting advice for common cross-coupling reactions.

Q5: I'm attempting a Suzuki-Miyaura coupling. What's a good starting protocol and what should I do if it fails?

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. For your substrate (assuming the -OH is protected), the main challenge remains the activation of the C-Cl bond.[15][16]

Table 1: Recommended Starting Protocol for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Notes
Substrate Protected 3-chloro-5-PG-2-methoxypyridine1.0 equiv
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 equiv
Palladium Source XPhos Pd G32 mol%
Ligand (Included in precatalyst)XPhos is excellent for deactivated aryl chlorides.[2]
Base K₃PO₄ (Potassium Phosphate)2.0 - 3.0 equiv. A strong, non-nucleophilic base.
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio)Ensure solvents are rigorously degassed.[3]
Temperature 90 - 110 °CHigher temperatures are often needed for C-Cl activation.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation of the Pd(0) catalyst.[17]

Troubleshooting Guide: Suzuki-Miyaura Reaction

  • Problem: No Reaction / Low Conversion

    • Check Atmosphere: Ensure your inert atmosphere is rigorous. Oxygen can kill the catalyst.[17] Re-degas your solvents via sparging or freeze-pump-thaw cycles.

    • Increase Temperature: C-Cl activation is often the rate-limiting step.[18] Cautiously increase the temperature to 120 °C.

    • Change Ligand: If XPhos fails, screen other bulky, electron-rich ligands. SPhos is another excellent choice.[2]

    • Change Base/Solvent: Switch to a stronger base like Cs₂CO₃ and an anhydrous solvent like toluene or CPME. Some systems work better without water.

  • Problem: Significant Homocoupling of Boronic Acid

    • This is typically caused by oxygen.[3] Improve your degassing procedure. Using a direct Pd(0) source like Pd₂(dba)₃ with a ligand can sometimes reduce this compared to in-situ reduction of Pd(II).

G cluster_0 Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-Cl pd2_complex L₂Pd(II)(Ar)(Cl) oa->pd2_complex tm Transmetalation pd2_complex->tm + Ar'-B(OR)₂ + Base pd2_couple L₂Pd(II)(Ar)(Ar') tm->pd2_couple re Reductive Elimination pd2_couple->re re->pd0 Regeneration product Ar-Ar' (Product) re->product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Q6: I'm attempting a Buchwald-Hartwig amination. What are the key considerations?

The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[5][6] The challenges of C-Cl activation and potential catalyst inhibition remain, and the choice of base is critical as it must be strong enough to deprotonate the amine nucleophile without causing side reactions.[14]

Table 2: Recommended Starting Protocol for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Notes
Substrate Protected 3-chloro-5-PG-2-methoxypyridine1.0 equiv
Amine Primary or Secondary Amine1.1 - 1.3 equiv
Palladium Source RuPhos Pd G32 mol%
Ligand (Included in precatalyst)RuPhos and BrettPhos are excellent for C-N couplings.[12]
Base NaOtBu (Sodium tert-butoxide)2.0 equiv. A strong, non-nucleophilic base required for amine deprotonation.[9]
Solvent Toluene or Dioxane (Anhydrous)Ensure solvents are rigorously degassed.
Temperature 90 - 110 °CNecessary for C-Cl bond activation.
Atmosphere Nitrogen or ArgonCritical for catalyst stability.

Key Considerations & Troubleshooting:

  • Base Sensitivity: If your substrate or amine has a base-sensitive functional group (like an ester), NaOtBu may be too harsh.[14] Consider screening weaker bases like K₃PO₄ or LiHMDS, although this may require a more active ligand or higher temperature.

  • Primary vs. Secondary Amines: Some ligands perform better for specific amine types. For example, BrettPhos can be particularly effective for coupling primary amines.[12]

  • Unprotected Substrate: If attempting the reaction on the unprotected substrate, the strong base will deprotonate both the amine and the hydroxyl group. This makes O-arylation a very likely side reaction. You must screen conditions (ligand, base, solvent) to find chemoselectivity.

Part 4: General Failure Modes & Solutions

This section covers common problems applicable to most cross-coupling reactions with this substrate.

Q7: My reaction is sluggish or stalls completely after some conversion. What should I check first?

A stalled reaction is a common issue. A systematic troubleshooting approach is the most effective way to solve the problem.

G start Reaction Failed (Low Conversion) q_reagents Are all reagents pure & dry? (Substrate, Base, Nucleophile) start->q_reagents q_inert Was the inert atmosphere rigorously maintained? q_reagents->q_inert Yes fix_reagents Purify starting materials. Use fresh, dry base. q_reagents->fix_reagents No q_catalyst Is the catalyst system active enough for C-Cl? q_inert->q_catalyst Yes fix_inert Re-degas solvents. Improve Schlenk/glovebox technique. q_inert->fix_inert No fix_catalyst 1. Increase temperature. 2. Screen more active ligands (e.g., SPhos, RuPhos). 3. Increase catalyst loading (e.g., to 5 mol%). q_catalyst->fix_catalyst No

Caption: Troubleshooting flowchart for a failed cross-coupling reaction.

Q8: I'm observing a significant side product that matches the mass of my boronic acid/amine coupled to the starting material's oxygen. How do I stop this?

This is O-arylation/amination, and it's the primary risk of not protecting the hydroxyl group. To suppress it:

  • Protect the Hydroxyl Group: This is the most robust solution. See Q4.

  • Change the Base: Switch to a weaker, bulkier, or less soluble base. The goal is to find a base that facilitates the C-Cl coupling but is less effective at promoting the O-coupling. Screen K₃PO₄, K₂CO₃, and CsF.

  • Lower the Temperature: Side reactions can sometimes be suppressed by running the reaction at the lowest possible temperature that still allows for C-Cl activation. This may require longer reaction times.

Q9: My reaction mixture turned black, and I see a fine precipitate. What happened?

The formation of "palladium black" is a visual indicator of catalyst decomposition.[3] The active, soluble Pd(0) catalyst has crashed out of solution as insoluble, inactive palladium metal.

Causes and Prevention:

  • High Temperature: Excessive heat can cause ligands to dissociate and the palladium to agglomerate. Run the reaction at the lowest effective temperature.

  • Ligand Degradation: The phosphine ligand may not be stable under your reaction conditions. Consider a more robust ligand class, like an N-heterocyclic carbene (NHC) ligand (e.g., IPr, SImes).

  • Insufficient Ligand: The ratio of ligand to palladium is crucial. For reactions using a separate Pd source and ligand, ensure you are using an adequate L:Pd ratio (typically 1:1 to 2:1 for monodentate ligands). An extra equivalent of ligand can sometimes improve catalyst stability.[17]

References

Technical Support Center: Managing Regioselectivity in Reactions of 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for managing regioselectivity in reactions involving this versatile pyridine derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you make informed decisions in your experiments.

Understanding the Reactivity of this compound

The key to controlling regioselectivity lies in understanding the electronic nature of the pyridine ring and the directing effects of its substituents. In this compound, we have a complex interplay of effects:

  • Pyridine Ring: The nitrogen atom makes the pyridine ring electron-deficient, particularly at the 2, 4, and 6 positions, making it susceptible to nucleophilic attack.[1]

  • 2-Methoxy Group (-OCH₃): This is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). Overall, it activates the ring towards electrophilic attack and can direct ortho and para.

  • 3-Chloro Group (-Cl): This is an electron-withdrawing group through induction (-I effect) and a weak deactivator for electrophilic aromatic substitution. However, it serves as a good leaving group for nucleophilic aromatic substitution (SNAr) and a handle for cross-coupling reactions.

  • 5-Hydroxy Group (-OH): This is a strong electron-donating group through resonance (+R effect). It is also acidic and can be deprotonated to form a phenoxide-like species, which is a potent nucleophile.

This combination of functional groups presents several challenges and opportunities for regioselective functionalization. This guide will help you navigate these complexities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Low to no conversion of the starting material.

  • Formation of side products from catalyst decomposition.

Possible Causes and Solutions:

Cause Explanation Solution
Catalyst Inhibition The hydroxyl group can coordinate to the palladium center, inhibiting its catalytic activity.Protect the hydroxyl group: Convert the -OH group to a more inert protecting group like a silyl ether (e.g., TBDMS) or a benzyl ether (Bn).[2][3][4] This will prevent unwanted coordination with the palladium catalyst.
Insufficiently Active Catalyst The 3-chloro position is electronically influenced by the adjacent methoxy group, which can affect the rate of oxidative addition.[5]Use a more active catalyst system: For Suzuki coupling, consider using a catalyst system known for its high activity with aryl chlorides, such as one with a biarylphosphine ligand (e.g., SPhos, XPhos) and a strong base (e.g., K₃PO₄, Cs₂CO₃).[5][6][7] For Buchwald-Hartwig amination, sterically hindered phosphine ligands are often effective.[8][9][10]
Poor Solubility The starting material or catalyst may not be fully dissolved in the reaction solvent.Optimize the solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used for these reactions.[5][11] Ensure all components are fully dissolved, if necessary by gently heating.
Issue 2: Lack of Regioselectivity in Alkylation Reactions (O- vs. N-Alkylation)

Symptoms:

  • Formation of a mixture of O-alkylated (2-methoxy-3-chloro-5-alkoxypyridine) and N-alkylated (1-alkyl-2-methoxy-3-chloro-5-pyridone) products.

Possible Causes and Solutions:

The hydroxyl group of 3-hydroxy-pyridines exists in tautomeric equilibrium with the corresponding pyridone form. Alkylation can occur on either the oxygen or the nitrogen atom, and the regioselectivity is highly dependent on the reaction conditions.[12][13][14][15]

Condition Favored Product Explanation Recommended Protocol
Polar, Aprotic Solvent (e.g., DMF, DMSO) with a Strong Base (e.g., NaH) O-AlkylationThe strong base generates the pyridoxide anion, and the polar aprotic solvent solvates the cation, leaving a "naked" and highly reactive oxygen anion.1. Dissolve the pyridine in anhydrous DMF. 2. Add NaH at 0 °C and stir for 30 min. 3. Add the alkylating agent and allow the reaction to warm to room temperature.
Polar, Protic Solvent (e.g., Ethanol) with a Weaker Base (e.g., K₂CO₃) N-AlkylationThe protic solvent can hydrogen-bond with the oxygen atom, making the nitrogen more nucleophilic. The weaker base may not fully deprotonate the hydroxyl group, favoring reaction at the more nucleophilic nitrogen of the pyridone tautomer.1. Suspend the pyridine and K₂CO₃ in ethanol. 2. Add the alkylating agent. 3. Heat the reaction to reflux.
Issue 3: Unwanted Nucleophilic Aromatic Substitution (SNAr) at the 2- or 4-Position

Symptoms:

  • Displacement of the 2-methoxy group or reaction at the 4-position with a nucleophile intended for the 3-chloro position.

Possible Causes and Solutions:

The pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[1] While the 3-chloro is the intended site for substitution, strong nucleophiles under harsh conditions can react at other positions.

  • Mechanism of SNAr on Pyridines: The reaction proceeds through a Meisenheimer complex, an anionic intermediate. The stability of this intermediate determines the position of attack. The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom when attack occurs at the 2- or 4-position, making these positions more favorable for SNAr.

sn_ar_directing cluster_conditions Condition Optimization cluster_outcomes Potential Outcomes start Desired Reaction: SNAr at C3 conditions Reaction Conditions start->conditions Choose appropriate nucleophile and conditions outcome Observed Product conditions->outcome harsh Harsh Conditions (Strong Nu, High Temp) side_products Side Products (C2/C4 Substitution) harsh->side_products Favors thermodynamic control or less selective reaction mild Mild Conditions (Weaker Nu, Low Temp) c3_product Desired C3 Substitution mild->c3_product Favors kinetic control

Caption: Decision workflow for SNAr conditions.

  • Solution:

    • Use Milder Conditions: Employ lower reaction temperatures and less reactive nucleophiles where possible.

    • Protect the Hydroxyl Group: Deprotonation of the hydroxyl group increases the electron density of the ring, making it less susceptible to nucleophilic attack. However, the resulting anion can also act as a nucleophile. Protecting the hydroxyl group as an ether or ester can mitigate these issues.[2][4]

Frequently Asked Questions (FAQs)

Q1: I want to perform an electrophilic aromatic substitution, for example, nitration or bromination. Where will the substituent add?

A1: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom.[16][17] When it does occur, it typically favors the 3-position (meta to the nitrogen). In your molecule, the 2-methoxy and 5-hydroxy groups are strong activating groups and will direct electrophiles. The most likely position for electrophilic attack is the 4-position, which is ortho to the powerful activating -OH group and para to the -OCH₃ group. The 6-position is also activated but is sterically hindered by the 5-hydroxy group.

mol [label=< this compound PositionDirecting Effects C4Ortho to -OH (strong activation) Para to -OCH₃ (strong activation) C6Ortho to -OH (strong activation) Meta to -OCH₃

>];

c4 [label="C4 (Most Favored)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; c6 [label="C6 (Less Favored)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

mol -> c4 [label="Major Product"]; mol -> c6 [label="Minor Product (steric hindrance)"]; }

References

preventing byproduct formation in 3-Chloro-5-hydroxy-2-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving this versatile pyridine derivative. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, thereby minimizing byproduct formation and maximizing reaction success.

I. Understanding the Reactivity of this compound

This compound is a trifunctional molecule with distinct reactive sites: a chloro group at the 3-position, a hydroxyl group at the 5-position, and a methoxy group at the 2-position. The interplay of these groups dictates the molecule's reactivity and potential for side reactions. The chloro group is the primary site for cross-coupling and nucleophilic substitution reactions. The hydroxyl group is acidic and can participate in reactions or interfere with them, often necessitating the use of a protecting group. The electron-donating methoxy group influences the electronic properties of the pyridine ring, which can affect reaction rates.

II. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group in this compound before performing a cross-coupling reaction at the chloro position?

A1: In many cases, yes. The hydroxyl group is acidic and can be deprotonated by the bases commonly used in cross-coupling reactions (e.g., carbonates, phosphates, alkoxides). The resulting pyridoxide is a potent nucleophile that can compete in the reaction, leading to O-arylation byproducts or catalyst inhibition. Protection of the hydroxyl group, for instance as a silyl ether (e.g., TBDMS) or a benzyl ether, is a robust strategy to prevent these side reactions.

Q2: What are the most common byproducts observed in palladium-catalyzed cross-coupling reactions with this substrate?

A2: The most prevalent byproducts are typically:

  • Hydrodehalogenation: Replacement of the chloro group with a hydrogen atom to yield 5-hydroxy-2-methoxypyridine. This can be caused by hydride sources in the reaction mixture, such as certain solvents or reagents.[1]

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) coupling partners.[2]

  • O-Arylation: If the hydroxyl group is unprotected, it can react with the coupling partner to form an ether linkage.

  • Catalyst Decomposition: Formation of palladium black, which reduces the concentration of the active catalyst.[2]

Q3: How does the 2-methoxy group affect the reactivity of the 3-chloro group in cross-coupling reactions?

A3: The 2-methoxy group is electron-donating, which can decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst.[3] This is a critical step in the catalytic cycle of many cross-coupling reactions.[4] Consequently, more active catalytic systems, often employing bulky, electron-rich phosphine ligands, may be required to achieve efficient coupling compared to chloropyridines with electron-withdrawing groups.

III. Troubleshooting Guides

A. Buchwald-Hartwig Amination
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Unsuitable ligand for the electron-rich substrate. 3. Base is not strong enough. 4. Hydroxyl group interference.1. Use a pre-catalyst or ensure the active Pd(0) species is generated. 2. Screen bulky, electron-rich phosphine ligands like XPhos or RuPhos.[5] 3. Use a strong, non-nucleophilic base such as NaOt-Bu or LHMDS. 4. Protect the hydroxyl group as a silyl or benzyl ether prior to the coupling reaction.[6]
Significant Hydrodehalogenation 1. Presence of a hydride source (e.g., alcohol solvent, water). 2. High reaction temperature or prolonged reaction time.1. Use anhydrous, aprotic solvents like toluene or dioxane. Ensure all reagents are dry. 2. Optimize the reaction for the lowest effective temperature and monitor for completion to avoid extended heating.
O-Arylation of the Hydroxyl Group 1. Unprotected hydroxyl group. 2. Use of a base that favors O-arylation.1. Protect the hydroxyl group. 2. If proceeding without protection, a careful choice of catalyst and conditions is needed, though this is challenging. Copper-based catalysts have shown selectivity for N- vs. O-arylation in some hydroxypyridine systems.[7]
B. Suzuki-Miyaura Coupling
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Coupled Product 1. Inefficient C-Cl bond activation. 2. Inappropriate base for boronic acid activation. 3. Unprotected hydroxyl group leading to side reactions.1. Employ a highly active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos).[3] 2. The choice of base is critical; K₃PO₄ or Cs₂CO₃ are often effective.[3][8] The base activates the boronic acid to facilitate transmetalation.[9] 3. Protect the hydroxyl group to prevent O-arylation or catalyst inhibition.
Formation of Boronic Acid Homocoupling Product 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation to the palladium complex.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen).[10] 2. Optimize the base and solvent to promote efficient transmetalation of the desired boronic acid.
Hydrodehalogenation of the Starting Material 1. Hydride impurities in reagents or solvents. 2. High reaction temperatures.1. Use high-purity, anhydrous reagents and solvents. 2. Screen for the lowest possible reaction temperature that provides a reasonable reaction rate.

IV. Experimental Protocols & Workflows

A. Protection of the Hydroxyl Group (TBDMS Ether Formation)

This protocol describes a general procedure for the protection of the 5-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a common and robust protecting group.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add imidazole (2.5 equiv.).

  • Add TBDMSCl (1.2 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-Chloro-5-(tert-butyldimethylsilyloxy)-2-methoxypyridine.

G cluster_protection Hydroxyl Group Protection Workflow start This compound reagents TBDMSCl, Imidazole Anhydrous DMF start->reagents 1. reaction Stir at Room Temperature Monitor by TLC reagents->reaction 2. workup Quench with NaHCO₃ (aq) Extract with Ethyl Acetate reaction->workup 3. purification Column Chromatography workup->purification 4. product 3-Chloro-5-(TBDMS-oxy)-2-methoxypyridine purification->product 5.

Caption: Workflow for TBDMS protection of the hydroxyl group.

B. Deprotection of the TBDMS Ether

A common method for the deprotection of TBDMS ethers is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[6]

Materials:

  • 3-Substituted-5-(tert-butyldimethylsilyloxy)-2-methoxypyridine

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the silyl-protected pyridine (1.0 equiv.) in anhydrous THF.

  • Add the TBAF solution (1.1 equiv.) dropwise at room temperature.

  • Stir the mixture and monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as necessary.

G cluster_deprotection TBDMS Deprotection Workflow start Protected Pyridine Derivative reagents TBAF in THF start->reagents 1. Add reaction Stir at Room Temperature Monitor by TLC reagents->reaction 2. React workup Quench with Water Extract with Ethyl Acetate reaction->workup 3. Workup product Deprotected Pyridine Derivative workup->product 4. Isolate

Caption: General workflow for TBDMS deprotection.

C. Troubleshooting Logic for a Failed Cross-Coupling Reaction

When a cross-coupling reaction with this compound (or its protected form) fails, a systematic approach to troubleshooting is essential.

G start Reaction Failure: Low or No Product check_sm Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_sm sm_unreacted Starting Material Unreacted? check_sm->sm_unreacted sm_decomposed Starting Material Decomposed? sm_unreacted->sm_decomposed No catalyst_issue Catalyst Inactive? - Use new catalyst/ligand - Check inert atmosphere sm_unreacted->catalyst_issue Yes byproducts Byproducts Formed? sm_decomposed->byproducts No temp_issue Temperature Too High? sm_decomposed->temp_issue Yes hydrodehalogenation Hydrodehalogenation? - Use anhydrous solvents - Lower temperature byproducts->hydrodehalogenation Yes homocoupling Homocoupling? - Degas reaction mixture - Optimize base/conditions byproducts->homocoupling Yes other_byproducts Other Byproducts? - Re-evaluate reaction mechanism - Consider protecting groups byproducts->other_byproducts Yes conditions_issue Reaction Conditions Too Mild? - Increase temperature - Change solvent/base catalyst_issue->conditions_issue reagent_issue Reagent Incompatibility? temp_issue->reagent_issue

Caption: Troubleshooting decision tree for failed cross-coupling reactions.

V. References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. --INVALID-LINK--

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291-1302. --INVALID-LINK--

  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. --INVALID-LINK--

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. --INVALID-LINK--

  • Pipzine Chemicals. (n.d.). 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China. --INVALID-LINK--

  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. --INVALID-LINK--

  • Gessner, V. H., et al. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 11(15), 5176-5182. --INVALID-LINK--

  • Patsnap. (2021). Preparation method of 3-amino-2-hydroxypyridine. --INVALID-LINK--

  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. --INVALID-LINK--

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. --INVALID-LINK--

  • Purdue University Graduate School. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. --INVALID-LINK--

  • ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. --INVALID-LINK--

  • ACS Publications. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. --INVALID-LINK--

  • ResearchGate. (2020). Synthesis and Photoluminescent Properties of 4,5-Diaryl-3-hydroxy- and 3-Methoxypyridine-6-carbonitriles. --INVALID-LINK--

  • Google Patents. (2014). Preparation method of 3-amino-2-hydroxypyridine. --INVALID-LINK--

  • Chemrio. (n.d.). Buy 3-Methoxy-2-phenylpyridine | 53698-49-0. --INVALID-LINK--

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Managing Hydrodehalogenation in Palladium-Catalyzed Reactions. --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. --INVALID-LINK--

  • ResearchGate. (2022). CgPhen-DalPhos Enables the Nickel-Catalyzed O -Arylation of Tertiary Alcohols with (Hetero)Aryl Electrophiles. --INVALID-LINK--

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643–646. --INVALID-LINK--

  • PubMed. (2015). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. --INVALID-LINK--

  • MSU Chemistry. (n.d.). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. --INVALID-LINK--

  • PubChemLite. (n.d.). 3-chloro-2-methoxypyridine (C6H6ClNO). --INVALID-LINK--

  • Chemrio. (n.d.). 3-Chloro-2-methoxypyridine. --INVALID-LINK--

  • PubChem. (n.d.). 3-Chloro-2-methoxypyridine. --INVALID-LINK--

  • Google Patents. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. --INVALID-LINK--

  • PubMed. (2008). 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine. --INVALID-LINK--

References

Technical Support Center: Optimizing Synthesis of 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridines, with a specific focus on the nuanced optimization of 3-Chloro-5-hydroxy-2-methoxypyridine. We will explore the critical interplay of temperature and reaction time, provide actionable troubleshooting protocols, and offer a framework for systematic optimization to maximize yield and purity.

Introduction: The Challenge of Polysubstituted Pyridines

This compound represents a class of highly functionalized heterocyclic compounds that are valuable scaffolds in medicinal chemistry.[1] The precise arrangement of chloro, hydroxyl, and methoxy groups offers a unique electronic and steric profile, but also presents significant synthetic challenges. Achieving high yield and purity is not merely a matter of following a procedure; it requires a deep understanding of the reaction kinetics and the potential for competing side reactions. This guide provides the expertise to navigate these challenges, focusing on the two most critical and interdependent variables: temperature and reaction time .

Proposed Synthetic Pathway

While multiple routes to substituted pyridines exist, a practical approach to this compound can be adapted from established methodologies for synthesizing hydroxylated chloropyridines.[2] A logical pathway begins with 2-amino-5-chloropyridine and proceeds through a series of diazotization, nitration, reduction, and a final diazotization to install the hydroxyl groups, followed by a selective O-methylation. The final step, converting a precursor like 5-chloro-2,3-dihydroxypyridine to the target molecule, is often a critical point for optimization.

Section 1: The Core Principles: Temperature and Time in Synthesis

The success of a chemical transformation hinges on finding the "sweet spot" for reaction conditions. Temperature and time are not independent variables; they are deeply interconnected components of reaction kinetics.

  • The Role of Temperature: Temperature directly provides the activation energy required for a reaction to proceed. According to the Arrhenius equation, a general rule of thumb is that the reaction rate doubles for every 10°C increase. However, this applies to all reactions in the flask, including undesirable ones.

    • Too Low: Insufficient temperature leads to sluggish or stalled reactions, resulting in low conversion of starting materials.

    • Too High: Excessive heat can provide the activation energy for unwanted side reactions, such as decomposition of starting materials or products, polymerization, or the formation of regioisomers.[3] This leads to a complex mixture that is difficult to purify and lowers the overall yield of the desired product.

  • The Role of Reaction Time: Time is the dimension over which a reaction progresses. The goal is to halt the reaction when the concentration of the desired product is at its maximum.

    • Too Short: The reaction will be incomplete, leaving a significant amount of unreacted starting material.

    • Too Long: Even at an optimal temperature, allowing a reaction to proceed for too long can lead to the slow accumulation of byproducts or degradation of the desired product, especially if it is unstable under the reaction conditions.

The key to optimization is therefore to identify a temperature that favors the kinetics of the desired reaction over side reactions, and to determine the precise time at which this reaction reaches optimal completion. This requires systematic experimentation and careful monitoring.[4]

Section 2: Experimental Protocol for Optimization

This section provides a general framework for optimizing the final O-methylation step to produce this compound from a dihydroxy precursor. This process involves setting up a matrix of reaction conditions to empirically determine the optimal parameters.

Workflow for Temperature & Time Optimization

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Decision prep Prepare Stock Solutions: 1. Precursor (e.g., 5-chloro-2,3-dihydroxypyridine) 2. Methylating Agent (e.g., DMS, MeI) 3. Base (e.g., K2CO3, NaH) array Set up Reaction Array (e.g., 9 vials in a heating block) prep->array matrix Run Temperature/Time Matrix - T1: 40°C, T2: 60°C, T3: 80°C - Quench aliquots at t1, t2, t3... monitor Monitor Progress by TLC/LC-MS - Spot aliquots against starting material (SM) and product standard (if available) matrix->monitor analyze Analyze Data - Quantify Yield & Purity (HPLC/GC) - Identify Byproducts monitor->analyze optimal Identify Optimal Conditions (Highest yield of pure product) analyze->optimal scaleup Confirm & Scale-Up optimal->scaleup

Caption: Workflow for optimizing reaction temperature and time.

Step-by-Step Methodology
  • Reaction Setup: In an array of reaction vials equipped with stir bars, add the precursor (e.g., 5-chloro-2,3-dihydroxypyridine, 1 equiv) and a suitable solvent (e.g., DMF, Acetone).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 equiv) followed by the methylating agent (e.g., dimethyl sulfate, 1.1 equiv).

  • Execution: Place the vials in parallel heating blocks set to different temperatures (e.g., T1 = 50°C, T2 = 70°C, T3 = 90°C).

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction vial. Quench the aliquot with a few drops of water and extract with a small amount of ethyl acetate.

  • Analysis: Spot the extracted aliquots on a TLC plate to visually assess the consumption of starting material and the formation of the product and byproducts. For more quantitative results, analyze the aliquots by LC-MS or GC-MS.

  • Work-up: Once the optimal time is determined for each temperature, quench the entire reaction, perform an aqueous work-up, and extract the product.

  • Purification and Characterization: Purify the crude product from each optimal condition via column chromatography and characterize the pure product to confirm its identity.[5]

  • Data Comparison: Compare the isolated yields and purity from each condition to determine the overall optimal temperature and reaction time.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of substituted pyridines in a direct question-and-answer format.

Troubleshooting Logic Flow

G problem Problem Observed low_yield Q1: Low or No Yield problem->low_yield byproducts Q2: Multiple Byproducts / Impure Product problem->byproducts no_reaction Q3: Starting Material Unchanged problem->no_reaction cause_ly1 Temp Too Low / Time Too Short low_yield->cause_ly1 cause_ly2 Product Degradation low_yield->cause_ly2 cause_ly3 Reagent Quality Issue low_yield->cause_ly3 cause_bp1 Temp Too High byproducts->cause_bp1 cause_bp2 Time Too Long byproducts->cause_bp2 cause_bp3 Incorrect Stoichiometry byproducts->cause_bp3 cause_nr1 Inactive Catalyst / Reagents no_reaction->cause_nr1 cause_nr2 Insufficient Temperature no_reaction->cause_nr2 cause_nr3 Inappropriate Solvent no_reaction->cause_nr3 sol_ly1 Solution: Increase Temp/Time. Monitor closely via TLC/LC-MS. cause_ly1->sol_ly1 sol_ly2 Solution: Decrease Temp. Isolate product as it forms if possible. cause_ly2->sol_ly2 sol_ly3 Solution: Verify reagent purity & activity. Use fresh reagents. cause_ly3->sol_ly3 sol_bp1 Solution: Lower reaction temperature. Consider slower reagent addition. cause_bp1->sol_bp1 sol_bp2 Solution: Reduce reaction time based on monitoring data. cause_bp2->sol_bp2 sol_bp3 Solution: Re-verify calculations and reagent measurements. cause_bp3->sol_bp3 sol_nr1 Solution: Use fresh, verified reagents. Ensure catalyst is active. cause_nr1->sol_nr1 sol_nr2 Solution: Incrementally increase temperature. cause_nr2->sol_nr2 sol_nr3 Solution: Screen alternative solvents. cause_nr3->sol_nr3

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My reaction is giving a very low yield of this compound. What should I investigate first?

A1: A low yield is most often tied directly to suboptimal reaction conditions or product instability.

  • Kinetics: Your reaction may be proceeding too slowly. Consider incrementally increasing the temperature by 10-20°C or extending the reaction time.[6] It is crucial to monitor this change by TLC or LC-MS to ensure you are forming the product without introducing new impurities.

  • Product Degradation: The target molecule itself might be unstable under the reaction or work-up conditions. If you observe the product forming and then disappearing over time, a lower temperature and shorter reaction time are necessary.

  • Reagent Purity: Ensure that your starting materials and reagents are pure and active. Bases can lose strength, and solvents may contain impurities (like water) that can interfere with the reaction.[3]

Q2: My final product is impure, and TLC/LC-MS shows multiple significant byproducts. How can I improve the selectivity?

A2: The formation of multiple byproducts is a classic sign of a reaction that is too aggressive or has been allowed to run for too long.[4]

  • Temperature Control: This is the most likely cause. High temperatures can overcome the activation energy barriers for competing side reactions.[7] Reduce the reaction temperature in 10-20°C increments. This will slow the overall reaction but will likely increase the selectivity for your desired product.

  • Reaction Time: As discussed, prolonged reaction times can lead to the formation of secondary products. Use your monitoring data (TLC/LC-MS) to identify the "sweet spot" where the starting material is mostly consumed, but the byproducts have not significantly accumulated.

  • Order of Addition: In some cases, slowly adding a reactive reagent (like the methylating agent) over a period can help maintain a low instantaneous concentration, suppressing side reactions.

Q3: I've run the reaction for several hours, but my starting material is largely unreacted. What is the problem?

A3: A lack of conversion points to an issue with the fundamental reaction setup or insufficient activation energy.

  • Insufficient Temperature: The reaction may simply not have enough energy to proceed at a reasonable rate. If your product is known to be stable, a significant increase in temperature (e.g., from 60°C to 100°C) may be required.[8]

  • Catalyst/Reagent Inactivity: If using a catalyst, ensure it has not been poisoned or degraded. Similarly, verify the activity of your primary reagents. For example, if using a strong base like NaH, ensure it has been handled under inert conditions to prevent quenching.

  • Solvent Choice: The solvent plays a critical role in solubility and reaction kinetics. If your starting materials are not fully dissolved at the reaction temperature, it can severely limit the reaction rate. Consider a solvent with a higher boiling point or better solvating properties for your reagents.

Section 4: Data Interpretation: A Hypothetical Optimization Study

To illustrate the process, the following table summarizes hypothetical results from an optimization experiment for the O-methylation of 5-chloro-2,3-dihydroxypyridine.

Run Temperature (°C) Reaction Time (h) Conversion of SM (%) Purity of Product (by HPLC, %) Isolated Yield (%) Observations
1504459840Reaction is clean but very slow.
25012959785Good result, but long reaction time.
3702859678Fast conversion, clean reaction.
4706>999588 Optimal condition. Full conversion with minimal byproduct formation.
5901>998575Very fast, but significant byproduct formation observed (darkens).
6904>996050Significant product degradation and/or byproduct formation.

Analysis: Based on this data, the optimal conditions are 70°C for 6 hours . While a higher temperature (90°C) provides faster conversion, it comes at a significant cost to purity and overall yield due to side reactions. The lower temperature (50°C) is clean but requires a much longer time to achieve a comparable yield.

References

Technical Support Center: Troubleshooting Failed Reactions with 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Chloro-5-hydroxy-2-methoxypyridine. This valuable building block offers a unique combination of functional groups—a reactive chloro group for cross-coupling and substitution, a nucleophilic and acidic hydroxyl group, and a directing methoxy group—all on an electron-deficient pyridine core. However, this multi-functionality can also lead to unexpected challenges, including low yields, side reactions, and complete reaction failure.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting common experimental issues. By understanding the underlying chemical principles and interplay of the functional groups, you can diagnose problems and rationally design successful reaction strategies.

Core Reactivity Analysis

The reactivity of this compound is governed by the electronic interplay of its substituents and the pyridine nitrogen. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) but makes electrophilic substitution challenging. The substituents further modulate this reactivity.

Caption: Key reactive sites and their electronic influence.

Troubleshooting Guides & FAQs

FAQ 1: Failures in Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction to displace the 3-chloro group with a nucleophile (e.g., an amine or alkoxide) is failing or giving very low yields. What is the likely cause?

Answer: This is a common issue stemming from two primary factors: the inherent reactivity of the pyridine ring and interference from the unprotected hydroxyl group.

  • Electronic Deactivation: In the mechanism for SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a high-energy anionic intermediate (a Meisenheimer complex). For substitution at the 2- and 4-positions of pyridine, a resonance structure can be drawn where the negative charge is favorably placed on the electronegative nitrogen atom, stabilizing the intermediate.[1] This is not possible for an attack at the 3-position, making the intermediate less stable and the reaction slower.[1] These reactions often require forcing conditions like high heat.[2]

  • Hydroxyl Group Interference (The Critical Issue): SNAr reactions are often run under basic conditions. The 5-hydroxy group is acidic (pKa similar to phenol, ~10) and will be readily deprotonated by the base to form a phenoxide. This creates two major problems:

    • Increased Electron Density: The resulting phenoxide is a powerful electron-donating group, which significantly increases the electron density of the pyridine ring, making it much less electrophilic and thus highly resistant to attack by nucleophiles.

    • Catalyst/Reagent Sequestration: The anionic phenoxide can coordinate to or react with other components in your reaction mixture.

Troubleshooting Steps:
  • Protect the Hydroxyl Group: This is the most crucial step for success. Protecting the -OH group masks its acidic and electron-donating nature. Silyl ethers are an excellent choice due to their ease of formation and removal under conditions that are often orthogonal to SNAr or cross-coupling reactions.

Protecting GroupProtection Reagent(s)StabilityDeprotection Reagent(s)
TBDMS TBDMS-Cl, Imidazole, DMFStable to bases, mild acidsTBAF, THF; or HCl, THF/H₂O
TIPS TIPS-Cl, Imidazole, DMFMore sterically hindered, more stable to acidTBAF, THF; or HF-Pyridine
Methyl (Me) MeI or Me₂SO₄, K₂CO₃, AcetoneVery stable, robustBBr₃, DCM
Benzyl (Bn) BnBr, K₂CO₃, AcetoneStable to base and mild acidH₂, Pd/C (Hydrogenolysis)
  • Optimize Reaction Conditions: Once the hydroxyl group is protected, you can focus on the SNAr conditions.

    • Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP to dissolve the reactants and stabilize charged intermediates.

    • Temperature: Reactions at the 3-position often require elevated temperatures (100-150 °C) to proceed at a reasonable rate.

    • Base: Use a strong, non-nucleophilic base like NaH or K₂CO₃ if your nucleophile requires deprotonation.

Caption: Decision workflow for troubleshooting SNAr reactions.

FAQ 2: Failures in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Question: I am attempting a Suzuki coupling at the 3-chloro position, but I am observing no reaction, catalyst decomposition (black precipitate), or significant dehalogenation of my starting material. Why is this happening?

Answer: Suzuki couplings with nitrogen-containing heterocycles are notoriously challenging, and your substrate has features that exacerbate the common failure modes.

  • Catalyst Poisoning: This is the most probable cause of failure. Both the pyridine nitrogen and the (deprotonated) 5-hydroxy group are strong Lewis bases that can irreversibly bind to the palladium center.[3][4] This coordination occupies sites needed for the catalytic cycle, effectively killing the catalyst and often leading to the formation of inactive palladium black.

  • Low Reactivity of the C-Cl Bond: The oxidative addition of an aryl chloride to a Pd(0) complex is the rate-limiting step and is significantly slower than for aryl bromides or iodides.[3][5] This step requires a highly active, electron-rich catalyst that can break the strong C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often completely ineffective.[3]

  • Side Reactions:

    • Protodeboronation: The boronic acid coupling partner can be hydrolyzed back to the corresponding arene, especially under strongly basic aqueous conditions.[6]

    • Reductive Dehalogenation: The starting material can be reduced to remove the chlorine atom, a process that can be mediated by the palladium catalyst.[3]

Troubleshooting Steps:
  • Protect the Hydroxyl Group: As with SNAr, this is non-negotiable. Protecting the -OH group is essential to prevent catalyst poisoning.

  • Select an Advanced Catalyst System: Overcoming the low reactivity of the C-Cl bond requires a modern catalyst system. This involves a palladium precursor and a specialized, bulky, electron-rich phosphine ligand.

ComponentRecommended ReagentsRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Reliable sources of Pd(0) in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote the difficult oxidative addition step and stabilize the active catalyst.[4][7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Moderately strong bases that facilitate transmetalation without excessive protodeboronation. Anhydrous conditions are often best.
Solvent Dioxane, Toluene, THFAnhydrous, non-coordinating solvents are preferred.

  • Ensure Inert Conditions: Rigorously degas your solvents and maintain an inert (Argon or Nitrogen) atmosphere throughout the reaction to prevent catalyst oxidation.

G cluster_inhibition Inhibition Pathways pd0 Pd(0)L2 int1 Oxidative Addition pd0->int1 Ar-Cl int2 Transmetalation int1->int2 R-B(OR)2, Base int3 Reductive Elimination int2->int3 int3->pd0 Ar-R product Ar-R int3->product sub Ar-Cl sub->int1 boronic R-B(OR)2 boronic->int2 base Base base->int2 pyridine_N Pyridine-N pyridine_N->pd0 Poisons Catalyst hydroxyl_O Hydroxyl-O⁻ hydroxyl_O->pd0 Poisons Catalyst

Caption: Suzuki cycle showing where the unprotected substrate poisons the Pd(0) catalyst.

FAQ 3: Chemoselectivity Issues with the Hydroxyl and Nitrogen Groups

Question: I am trying to alkylate the 5-hydroxy group, but I am getting a mixture of products, including what appears to be a salt. What is happening?

Answer: You are encountering a classic chemoselectivity problem. Both the pyridine nitrogen and the 5-hydroxy group can react with electrophiles like alkyl halides.

  • Nitrogen Basicity: The lone pair on the pyridine nitrogen is basic (pKa of the conjugate acid is ~5.2) and nucleophilic. It can attack an alkyl halide directly to form a pyridinium salt (N-alkylation).

  • Hydroxyl Acidity: The hydroxyl group is acidic. In the presence of a base, it deprotonates to form a much more potent oxygen nucleophile (phenoxide), which readily undergoes O-alkylation.

The outcome of the reaction depends entirely on the conditions, particularly the choice of base.

Troubleshooting and Directing the Reaction:
  • To Achieve Selective O-Alkylation (Most Common Goal):

    • Strategy: Deprotonate the hydroxyl group to make it the dominant nucleophile.

    • Conditions: Use a base that is strong enough to deprotonate the hydroxyl group but is non-nucleophilic itself.

    • Recommended Reagents: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Add the base first to form the phenoxide, then add the alkylating agent.

  • To Achieve Selective N-Alkylation:

    • Strategy: Protect the hydroxyl group first (e.g., as a TBDMS ether). Then, treat the protected pyridine with an alkylating agent (e.g., methyl iodide or benzyl bromide). This will cleanly afford the N-alkylated pyridinium salt.

G cluster_O O-Alkylation Pathway cluster_N N-Alkylation Pathway start Substrate + R-X O_Base Add Base (e.g., K2CO3) start->O_Base Basic Conditions N_NoBase No Base or Acidic Conditions start->N_NoBase Neutral Conditions O_Phenoxide Form Phenoxide Intermediate O_Base->O_Phenoxide O_Product Selective O-Alkylation Product O_Phenoxide->O_Product N_Product N-Alkylation Product (Pyridinium Salt) N_NoBase->N_Product

Caption: Controlling chemoselectivity between O- and N-alkylation.

Key Experimental Protocols

Protocol 1: TBDMS Protection of the 5-Hydroxy Group

This protocol provides a robust method for protecting the hydroxyl group, which is a critical first step for many subsequent transformations.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Reagents: Add imidazole (1.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the TBDMS-protected product.

Protocol 2: Recommended Suzuki-Miyaura Coupling of the Protected Substrate

This protocol utilizes a modern catalyst system suitable for this challenging coupling.

  • Setup: To an oven-dried Schlenk tube, add the TBDMS-protected this compound (1.0 eq), the desired arylboronic acid or ester (1.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Catalyst Loading: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %) in a small amount of the reaction solvent.

  • Assembly: Evacuate and backfill the Schlenk tube with an inert atmosphere three times. Add the catalyst pre-mixture to the tube via syringe, followed by anhydrous, degassed solvent (e.g., 1,4-dioxane, 0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography. The TBDMS group can be removed in a subsequent step if desired (e.g., with TBAF in THF).

References

Technical Support Center: Navigating the Coupling of 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Chloro-5-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this versatile building block. The unique substitution pattern of this pyridine presents specific challenges and opportunities that will be addressed in the following question-and-answer format.

I. General Considerations for Coupling this compound

The presence of a chloro-substituent, a hydroxyl group, and a methoxy group on the pyridine ring necessitates careful consideration of reaction conditions to achieve high yields and selectivity. The electron-donating methoxy group can decrease the reactivity of the C-Cl bond towards oxidative addition, while the acidic hydroxyl group can interact with the base and the catalyst, leading to potential complications.[1]

II. Troubleshooting Guides & FAQs

This section is structured to address common problems encountered during the coupling of this compound.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the nature of this compound can lead to several challenges.

FAQs

  • Q1: What are the primary challenges when performing a Suzuki-Miyaura coupling with this compound?

    A1: The main challenges are threefold:

    • C-Cl Bond Activation: Chloropyridines are generally less reactive than their bromo or iodo counterparts, requiring more active catalyst systems.[1] The electron-donating 2-methoxy group can further deactivate the C-Cl bond.

    • The Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base, potentially forming a pyridinolate species. This can lead to solubility issues, catalyst inhibition, or unwanted side reactions. While some couplings with unprotected phenols are successful, this functionality often requires specific conditions or a protecting group strategy.[2]

    • The "2-Pyridyl Problem": The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a well-documented challenge, especially for 2-substituted pyridines.[3]

  • Q2: Can I perform the Suzuki coupling without protecting the hydroxyl group?

    A2: It is possible, but it is highly dependent on the reaction conditions.[4] Success without protection often requires careful selection of a weaker base that is strong enough to activate the boronic acid but not so strong as to deprotonate the hydroxyl group to a significant extent, which could inhibit the catalyst.[5] However, for consistent and high-yielding results, especially during the optimization phase, protection of the hydroxyl group is often recommended.

  • Q3: What are the most common side reactions?

    A3: Common side reactions include:

    • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene. This is often promoted by high temperatures and aqueous basic conditions.[6]

    • Homocoupling: The coupling of two boronic acid molecules, often driven by the presence of oxygen.[7]

    • Dehalogenation: The replacement of the chlorine atom with a hydrogen atom.[6]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Yield 1. Inactive Catalyst System• Use a pre-formed Pd(0) catalyst or ensure efficient in-situ reduction of a Pd(II) precursor. • Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[7]
2. Inefficient Transmetalation• The base is crucial for activating the boronic acid.[5] Screen different bases (see Table 1). K₃PO₄ and Cs₂CO₃ are often effective. • Ensure the base is soluble in the reaction medium. A small amount of water in solvents like dioxane or THF can aid in dissolving inorganic bases.[5]
3. Catalyst Inhibition• The hydroxyl group or the pyridine nitrogen may be inhibiting the catalyst. Consider protecting the hydroxyl group (e.g., as a methyl or benzyl ether). • Use a higher catalyst loading.
Significant Side Product Formation (e.g., homocoupling, dehalogenation) 1. Oxygen Contamination• Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[6]
2. Suboptimal Base or Temperature• A very strong base can promote side reactions. Try a weaker base like K₂CO₃ or KF. • Lowering the reaction temperature may disfavor side reactions.[7]
Starting Material is Consumed, but No Desired Product is Formed 1. Product Instability• The product may be unstable under the reaction conditions. Try lowering the temperature and shortening the reaction time.
2. Catalyst Deactivation• The catalyst may be decomposing. This can sometimes be observed by the formation of palladium black.[7] Consider a more robust ligand or a lower reaction temperature.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Common and effective Pd(0) and Pd(II) sources.
Ligand XPhos, SPhos, or RuPhos (4-10 mol%)Bulky, electron-rich ligands are effective for activating C-Cl bonds.[8]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong enough to promote transmetalation but often compatible with sensitive functional groups.[5]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, or THFAprotic solvents are generally preferred. A small amount of water can aid in dissolving the base.[9]
Temperature 80-110 °CA good starting range to balance reaction rate and stability.
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. The presence of both a hydroxyl group and an amine coupling partner introduces additional complexity.

FAQs

  • Q1: What is the biggest challenge when performing a Buchwald-Hartwig amination with this compound?

    A1: The primary challenge is the presence of two acidic protons: one on the hydroxyl group of the pyridine and one on the amine coupling partner. The choice of base is critical to selectively deprotonate the amine for the catalytic cycle without causing unwanted reactions involving the hydroxyl group.[10]

  • Q2: Which base is most suitable for this reaction?

    A2: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[10] However, these strong bases will also deprotonate the hydroxyl group. Using a weaker base like K₃PO₄ or Cs₂CO₃ is an option, especially for more sensitive substrates, but may require higher temperatures or more active catalyst systems.[11]

  • Q3: Can I run the reaction without protecting the hydroxyl group?

    A3: It is challenging but has been reported for some substrates.[12] The deprotonated hydroxyl group can act as a ligand for the palladium, potentially inhibiting the reaction. For reproducible and high-yielding reactions, protecting the hydroxyl group is the most reliable strategy.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Yield 1. Inappropriate Base• If using a strong base (NaOtBu), ensure anhydrous conditions. • If a strong base is causing decomposition, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and a more active catalyst system.
2. Catalyst Inhibition• The deprotonated hydroxyl group may be inhibiting the catalyst. Protect the hydroxyl group. • The amine substrate or product can also inhibit the catalyst. Use a ligand that is less prone to displacement, such as a biarylphosphine ligand.
3. Poor Solubility of Base• The insolubility of inorganic bases can be a major issue.[11] Ensure vigorous stirring. For weaker inorganic bases, consider a more polar solvent or a phase-transfer catalyst.
Side Reaction: Hydrodehalogenation 1. Presence of a Hydride Source• Ensure solvents are anhydrous and free of potential hydride donors.
2. Unstable Intermediate• Beta-hydride elimination from the palladium-amido intermediate can lead to dehalogenation. Using a bulkier ligand can sometimes disfavor this pathway.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Standard and effective palladium sources.
Ligand Xantphos or a Biarylphosphine Ligand (e.g., RuPhos) (2-10 mol%)These ligands are known to be effective for C-N bond formation.[11]
Base NaOtBu or LHMDS (1.2-2 equivalents)Strong bases are often necessary to deprotonate the amine.
Solvent Toluene, 1,4-Dioxane, or THFAprotic solvents are generally preferred. Avoid chlorinated solvents and pyridine.[11]
Temperature 80-110 °CA common temperature range for these reactions.
C. Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated pyridines. As with other couplings, the functional groups on the pyridine ring play a significant role.

FAQs

  • Q1: What are the key considerations for the Sonogashira coupling of this compound?

    A1: The key considerations are similar to the other couplings: activation of the C-Cl bond and the management of the hydroxyl group. Additionally, the standard Sonogashira reaction uses a copper(I) co-catalyst, which can sometimes lead to the homocoupling of the terminal alkyne (Glaser coupling).[13]

  • Q2: Is a copper-free Sonogashira coupling a better option?

    A2: Copper-free conditions can be advantageous in minimizing alkyne homocoupling.[14] These systems often require a stronger base or a more specialized ligand to facilitate the catalytic cycle.

  • Q3: How does the hydroxyl group affect the Sonogashira reaction?

    A3: The acidic proton of the hydroxyl group can react with the amine base typically used in Sonogashira couplings (e.g., triethylamine, diisopropylamine). This can affect the basicity of the reaction mixture and potentially lead to the formation of species that inhibit the catalyst. Protection of the hydroxyl group is a prudent strategy.

Troubleshooting Guide: Sonogashira Coupling

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Yield 1. Inefficient C-Cl Activation• Use a catalyst system known to be effective for aryl chlorides, such as a palladium source with a bulky, electron-rich phosphine ligand.
2. Catalyst Inhibition• Protect the hydroxyl group to prevent interference with the catalyst.
3. Insufficiently Basic Conditions• The amine base must be strong enough to deprotonate the terminal alkyne. If using a weaker base, a stronger, non-nucleophilic base may need to be added.
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of Oxygen• Rigorously degas all reagents and solvents and maintain an inert atmosphere.
2. High Copper Concentration• Reduce the amount of the copper(I) co-catalyst.
3. Switch to Copper-Free Conditions• Employ a copper-free Sonogashira protocol. These often use a palladium catalyst with a phosphine ligand and an amine base.[14]

Table 3: Recommended Starting Conditions for Sonogashira Coupling

Parameter Recommendation Rationale
Palladium Source Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%)Commonly used and effective palladium catalysts for Sonogashira coupling.[13]
Copper Co-catalyst CuI (1-5 mol%)The standard co-catalyst for the Sonogashira reaction.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents)Acts as both a base and a solvent in some cases.
Solvent THF, DMF, or TolueneAprotic solvents are generally suitable.
Temperature Room Temperature to 80 °CMany Sonogashira couplings proceed at or slightly above room temperature.

III. Experimental Protocols & Visualizations

Protecting Group Strategy for the Hydroxyl Group

Given the potential for the free hydroxyl group to interfere with the coupling reactions, a protection-coupling-deprotection strategy is often the most robust approach. A common and effective protecting group is the benzyl ether, which is stable to the basic conditions of the coupling reactions and can be readily removed by hydrogenolysis.

Protocol: Benzyl Protection of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetone, add a base such as K₂CO₃ (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 5-(benzyloxy)-3-chloro-2-methoxypyridine.

This protected substrate can then be used in the desired cross-coupling reaction.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting a low-yielding cross-coupling reaction with this compound.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst Optimize Catalyst & Ligand (e.g., use bulky, electron-rich ligands) check_catalyst->optimize_catalyst No check_substrate Is the Hydroxyl Group an Issue? check_conditions->check_substrate Yes optimize_conditions Screen Base & Solvent (see tables for recommendations) check_conditions->optimize_conditions No protect_hydroxyl Protect the Hydroxyl Group (e.g., as a benzyl ether) check_substrate->protect_hydroxyl Yes success High Yield Achieved check_substrate->success No optimize_catalyst->check_conditions optimize_conditions->check_substrate protect_hydroxyl->success

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

IV. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

dehalogenation of 3-Chloro-5-hydroxy-2-methoxypyridine as a side reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-5-hydroxy-2-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. A common and often frustrating challenge encountered during the functionalization of this molecule is the undesired side reaction of dehalogenation, where the target chloro-substituent is replaced by a hydrogen atom.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and mitigate this specific issue, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the dehalogenation of this compound?

Dehalogenation, in this context, refers to the chemical reduction of the C-Cl bond at the 3-position of the pyridine ring, resulting in the formation of 5-hydroxy-2-methoxypyridine as a byproduct. This process, also known as hydrodehalogenation (HDH), effectively replaces the chlorine atom with a hydrogen atom, terminating the desired reaction pathway.

Q2: Why is this dehalogenation a significant problem?

This side reaction is problematic for several key reasons:

  • Yield Reduction: It consumes the starting material, directly lowering the yield of the desired functionalized product.

  • Purification Challenges: The dehalogenated byproduct often has similar polarity to the starting material or the desired product, complicating purification by standard techniques like column chromatography.

  • Stoichiometric Imbalance: The consumption of the electrophile (the chloropyridine) can disrupt the stoichiometry of the reaction, potentially leading to other side reactions, such as the homocoupling of the nucleophilic partner.[1]

Q3: In which common reactions is dehalogenation of this substrate observed?

Dehalogenation is most frequently observed as a competitive side reaction in transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

  • Buchwald-Hartwig Amination: Reaction with amines.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Heck Reaction: Reaction with alkenes.

Aryl chlorides are generally less reactive than bromides or iodides, often requiring more forcing conditions (higher temperatures, more active catalysts) that can also promote the dehalogenation pathway.[2][3]

Q4: What is the general mechanism for palladium-catalyzed dehalogenation?

Palladium-catalyzed hydrodehalogenation is a competing catalytic cycle that intercepts a key intermediate of the desired cross-coupling reaction. The process generally involves the following steps[4][5]:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II)-aryl complex. This is the same initial step as the desired cross-coupling reaction.

  • Hydride Transfer: Instead of undergoing transmetalation (in Suzuki coupling) or amine coordination (in Buchwald-Hartwig), the Pd(II) complex reacts with a hydride source. This hydride can originate from various components in the reaction mixture, such as solvents (e.g., alcohols), bases, or even trace amounts of water.[1][5]

  • Reductive Elimination: The resulting Pd(II)-aryl-hydride intermediate undergoes facile reductive elimination, forming the dehalogenated product (5-hydroxy-2-methoxypyridine) and regenerating the Pd(0) catalyst, which can re-enter either the dehalogenation or the desired cross-coupling cycle.

Troubleshooting Guide: Minimizing Dehalogenation

This section addresses specific issues you may encounter during your experiments. The solutions are based on mechanistic understanding and established optimization strategies.

Issue IDProblem ObservedProbable Cause(s)Recommended Solution(s)
HDH-01 Significant formation (>10%) of 5-hydroxy-2-methoxypyridine byproduct detected by LC-MS or ¹H NMR. A. Presence of a Hydride Source: Adventitious water, protic solvents (e.g., ethanol), or certain bases can act as hydride donors.[1][5] B. Inefficient Cross-Coupling Kinetics: If the desired transmetalation or reductive elimination step is slow, the competing dehalogenation pathway is favored.A. Rigorous Anhydrous Conditions: • Use freshly distilled, anhydrous, and degassed solvents. • Employ high-purity, anhydrous bases (e.g., Cs₂CO₃, K₃PO₄). Avoid bases with β-hydrogens where possible.[6] • Dry all glassware thoroughly and run the reaction under a strictly inert atmosphere (Argon or Nitrogen). B. Optimize the Catalytic System:Ligand Choice: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) known to accelerate C-Cl bond activation and reductive elimination for aryl chlorides.[2][3] • Temperature: Cautiously increase the reaction temperature. While this can increase dehalogenation, it may accelerate the desired reaction to a greater extent. Screen a range (e.g., 80-120 °C).
HDH-02 Low conversion of starting material, with both dehalogenated byproduct and unreacted starting material present. C-Cl Bond Inactivity & Catalyst Deactivation: The electron-donating 2-methoxy group can decrease the reactivity of the C-Cl bond towards oxidative addition.[3] The catalyst may be deactivating before the reaction reaches completion.Increase Catalyst Loading: Incrementally increase the palladium precatalyst and ligand loading (e.g., from 2 mol% to 5 mol%). • Select a More Active Precatalyst: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a highly active precatalyst designed for challenging couplings. • Ligand Screening: This is critical. A ligand that is optimal for one aryl chloride may not be for another. Perform a small-scale screen of different phosphine ligands.
HDH-03 Complete consumption of starting material, but the dehalogenated byproduct is the major product. Reaction Conditions Overwhelmingly Favor Dehalogenation: The chosen solvent or base is likely an efficient hydride donor under the reaction conditions. For example, using ethanol as a solvent with a palladium catalyst is a known method for hydrodehalogenation.[5]Complete Re-evaluation of Reaction Conditions:Solvent: Switch to a non-protic solvent such as toluene, dioxane, or THF. • Base: Use an inorganic base like Cs₂CO₃ or K₃PO₄. Avoid alkoxide bases (e.g., NaOtBu) if a corresponding alcohol solvent is present, though NaOtBu is often effective in aprotic solvents like toluene.[7] • Reagent Purity: Ensure the purity of all reagents, as impurities can sometimes act as hydride sources or catalyst poisons.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the critical branch point where the reaction can proceed towards the desired cross-coupling product or the undesired dehalogenated byproduct.

G SM This compound + Pd(0) OA_Int Oxidative Addition Intermediate (Ar-Pd(II)-Cl) SM->OA_Int Oxidative Addition Trans Transmetalation (e.g., with R-B(OH)₂) OA_Int->Trans Desired Path Hydride Hydride Transfer (from Solvent, Base, H₂O) OA_Int->Hydride Side Reaction RE_Desired Reductive Elimination Trans->RE_Desired Product Desired Cross-Coupled Product + Pd(0) RE_Desired->Product RE_Undesired Reductive Elimination Hydride->RE_Undesired Byproduct Dehalogenated Byproduct + Pd(0) RE_Undesired->Byproduct G Start Dehalogenation Byproduct Detected? Check_Anhydrous Step 1: Verify Anhydrous Conditions (Solvents, Reagents, Atmosphere) Start->Check_Anhydrous Yes No_Problem No: Process is Optimized Start->No_Problem No Re_Run_1 Re-run with Strict Anhydrous Protocol Check_Anhydrous->Re_Run_1 Still_Problem_1 Problem Persists? Re_Run_1->Still_Problem_1 Optimize_Catalyst Step 2: Optimize Catalyst System (Screen Ligands: XPhos, SPhos, etc.) Still_Problem_1->Optimize_Catalyst Yes Success Success: Dehalogenation Minimized Still_Problem_1->Success No Re_Run_2 Run Small-Scale Ligand Screen Optimize_Catalyst->Re_Run_2 Still_Problem_2 Problem Persists? Re_Run_2->Still_Problem_2 Change_Conditions Step 3: Modify Core Parameters (Change Base, Solvent, or Temperature) Still_Problem_2->Change_Conditions Yes Still_Problem_2->Success No Change_Conditions->Success

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 3-Chloro-5-hydroxy-2-methoxypyridine and its Halopyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals and functional materials drives a continuous need for a deeper understanding of their chemical behavior. This guide offers an in-depth comparative analysis of the reactivity of 3-Chloro-5-hydroxy-2-methoxypyridine, a molecule of significant synthetic potential, with other halopyridines. Drawing upon established principles and experimental data from closely related analogs, we will explore its reactivity in key synthetic transformations, providing researchers, scientists, and drug development professionals with a predictive framework for its application.

The Electronic Landscape of Substituted Pyridines: A Primer

The reactivity of a substituted pyridine is fundamentally governed by the electronic nature of its substituents. The pyridine nitrogen itself is electron-withdrawing, creating a π-deficient ring system that is generally less reactive towards electrophilic aromatic substitution than benzene, but more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The substituents on the ring further modulate this intrinsic reactivity.

In the case of This compound , we have a confluence of electronic effects:

  • 2-Methoxy Group (-OCH₃): This group is strongly electron-donating through resonance (+M effect) and weakly electron-withdrawing inductively (-I effect). Its position ortho to the nitrogen enhances its electron-donating character into the ring.

  • 3-Chloro Group (-Cl): The chloro group is electron-withdrawing via induction (-I effect) and weakly electron-donating through resonance (+M effect). The inductive effect typically dominates, deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution.

  • 5-Hydroxy Group (-OH): Similar to the methoxy group, the hydroxy group is a strong electron-donating group through resonance (+M effect) and is also inductively electron-withdrawing (-I effect).

The interplay of these substituents creates a unique electronic environment that dictates the regioselectivity and rate of various reactions. The strong electron-donating methoxy and hydroxy groups will increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than a simple chloropyridine. However, the chlorine atom provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions.

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine functionalization. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups.[1]

For this compound, the chloro group at the 3-position is the most likely site for nucleophilic attack. However, the strong electron-donating hydroxy and methoxy groups at the 5- and 2-positions, respectively, will decrease the electrophilicity of the ring compared to a pyridine with only electron-withdrawing substituents. This will likely make SNAr reactions on this substrate more challenging than on a simple chloropyridine.

Comparison with other halopyridines:

HalopyridineSubstituent EffectsExpected SNAr Reactivity
This compound -OH and -OCH₃ are strongly electron-donating.Moderate; electron-donating groups reduce ring electrophilicity.
3-Chloropyridine No other substituents.Lower than 2- or 4-chloropyridine due to less favorable resonance stabilization of the Meisenheimer complex.
2-Chloropyridine Chlorine at an activated position.High; the nitrogen atom helps stabilize the negative charge in the intermediate.
4-Chloropyridine Chlorine at an activated position.High; similar to 2-chloropyridine.
3-Chloro-5-fluoro-2-methoxypyridine -F is strongly electron-withdrawing.Higher than the hydroxy analog due to the inductive effect of fluorine.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the SNAr reaction of a chloropyridine with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., piperidine, 1.2 eq)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Palladium precatalyst and ligand (if needed for challenging substrates)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound and the base.

  • Add the anhydrous solvent, followed by the amine nucleophile.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: A strong, non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction. Anhydrous and inert conditions are necessary to prevent quenching of the base and deactivation of any catalyst used.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. The reactivity of halopyridines in these reactions generally follows the trend I > Br > Cl, which is inversely correlated with the carbon-halogen bond strength.

For this compound, the chloro substituent can participate in these reactions. The electron-donating hydroxy and methoxy groups can influence the oxidative addition step, which is often rate-limiting. These groups increase the electron density on the pyridine ring, which can make the C-Cl bond stronger and oxidative addition more difficult. Therefore, more active catalyst systems with electron-rich and bulky phosphine ligands may be required for efficient coupling.

Comparison of Reactivity in Suzuki-Miyaura Coupling:

HalopyridineSubstituent EffectsExpected Suzuki Coupling Reactivity
This compound -OH and -OCH₃ are electron-donating.Moderate; may require more forcing conditions or specialized catalysts.
3-Bromopyridine Bromo group is more reactive than chloro.Higher than the chloro analog.
2-Chloropyridine Chlorine at an activated position.Generally more reactive than 3-chloropyridines.
3-Chloro-5-nitropyridine -NO₂ is strongly electron-withdrawing.Higher; the electron-withdrawing group facilitates oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a chloropyridine with a boronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and the base.

  • Add the solvent and the palladium catalyst.

  • Degas the mixture thoroughly with an inert gas.

  • Heat the reaction to 80-120 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Trustworthiness of the Protocol: This protocol is a standard and widely validated method for Suzuki-Miyaura couplings. Monitoring the reaction progress is essential to determine the optimal reaction time and prevent product decomposition.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine: - this compound - Arylboronic acid - Base - Solvent - Pd Catalyst degas Degas with Inert Gas reagents->degas heat Heat to 80-120 °C (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Halogen Dance Reaction

The halogen dance is a base-catalyzed isomerization of a halogen on an aromatic or heteroaromatic ring.[2] This reaction typically requires a strong base, such as lithium diisopropylamide (LDA), and proceeds through a deprotonation/reprotonation sequence involving halogenated intermediates. The presence of directing groups can influence the regioselectivity of the halogen migration.

For this compound, the methoxy group at the 2-position could potentially direct deprotonation at the adjacent 4-position, initiating a halogen dance. However, the acidity of the hydroxyl group at the 5-position would likely be the primary site of deprotonation with a strong base, which could complicate or inhibit the desired halogen dance on the ring. Protection of the hydroxyl group would likely be necessary to explore this reactivity.

Comparative Plausibility of Halogen Dance:

HalopyridineSubstituent EffectsLikelihood of Halogen Dance
This compound Acidic -OH proton.Low without protection of the hydroxyl group.
3-Bromo-2-methoxypyridine -OCH₃ can direct lithiation.High, potential for migration to the 4-position.
3-Chloropyridine No strong directing groups.Possible, but may lead to a mixture of products.

Logical Relationship of Substituent Effects on Reactivity

Substituent_Effects Substituents Substituents on Pyridine Ring -OH, -OCH₃, -Cl Electronic_Effects Electronic Effects +M (-OH, -OCH₃) -I (-OH, -OCH₃, -Cl) Substituents->Electronic_Effects Reactivity Overall Reactivity Nucleophilicity of Ring Electrophilicity of C-Cl bond Electronic_Effects->Reactivity SNAr SNAr Reactivity->SNAr Cross_Coupling Cross-Coupling Reactivity->Cross_Coupling Halogen_Dance Halogen Dance Reactivity->Halogen_Dance

Caption: Influence of substituents on the reactivity of the pyridine ring.

Conclusion

This compound is a richly functionalized building block with a nuanced reactivity profile. The interplay of its electron-donating hydroxy and methoxy groups with the synthetically versatile chloro substituent presents both opportunities and challenges. While nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the 3-position are feasible, they may require more carefully optimized conditions compared to more activated halopyridines due to the electron-rich nature of the ring. The presence of the acidic hydroxyl group is a key consideration for reactions involving strong bases, such as the halogen dance, where protection may be a prerequisite. This guide provides a foundational understanding to empower chemists to strategically employ this and related halopyridines in the synthesis of novel molecules with desired properties.

References

A Comparative Guide to the Biological Activity of 3-Chloro-5-hydroxy-2-methoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among the vast landscape of pyridine derivatives, those featuring a 3-chloro-5-hydroxy-2-methoxy substitution pattern represent a class of compounds with significant potential for diverse biological activities. The strategic placement of a halogen, a hydroxyl group, and a methoxy group on the pyridine ring creates a unique electronic and steric profile, making these analogs attractive candidates for drug discovery programs targeting a range of diseases, from cancer to microbial infections.

This guide provides an in-depth, objective comparison of the biological activities of 3-Chloro-5-hydroxy-2-methoxypyridine analogs, supported by available experimental data. We will delve into their anticancer and antimicrobial properties, explore the structure-activity relationships (SAR) that govern their potency, and provide detailed experimental protocols for their evaluation.

Comparative Analysis of Biological Activity

While specific data on the parent this compound is limited in publicly accessible literature, the examination of structurally related analogs provides valuable insights into the potential of this scaffold. The interplay of the chloro, hydroxyl, and methoxy substituents significantly influences the biological effects of these molecules.

Anticancer Activity

The 2-methoxypyridine core is a recurring motif in compounds exhibiting cytotoxic effects against various cancer cell lines.[3] Modifications to this core, particularly at the 4 and 6 positions, have been shown to be critical for enhancing anticancer potency.

A study on a series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs demonstrated significant cytotoxic activity against human colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549) cell lines.[3] The structure-activity relationship data from this study underscores the importance of specific substitutions on the aryl ring at the 4-position for enhancing cytotoxicity.[3]

Table 1: Cytotoxic Activity of 2-Methoxypyridine Analogs against Human Cancer Cell Lines [3]

Compound ID4-Aryl SubstituentHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A-549 IC₅₀ (µM)
Analog 1 4-Fluorophenyl5.27.86.5
Analog 2 4-Chlorophenyl4.16.25.3
Analog 3 4-Bromophenyl3.55.14.7
Analog 4 4-Methoxyphenyl8.910.59.7

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells.

The data clearly indicates that halogen substitutions on the 4-aryl ring, particularly bromine and chlorine, lead to more potent anticancer activity compared to a methoxy group. This suggests that the electron-withdrawing nature and steric bulk of the halogen atoms may play a crucial role in the interaction of these compounds with their biological targets.

Antimicrobial Activity

For instance, a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which share the chloro and hydroxy-substituted aromatic features, have been investigated for their antimycobacterial, antibacterial, and antifungal activities.[6] These studies revealed that the nature of the substituents on the arylamino portion of the molecule significantly impacts the antimicrobial spectrum and potency.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is intricately linked to their molecular structure. The following points summarize key SAR observations based on related compounds:

  • Role of Halogen Substitution: The presence and position of halogen atoms are critical. In many cases, halogenation enhances biological activity, potentially by increasing lipophilicity and facilitating membrane transport or by participating in halogen bonding with target proteins.[4][7]

  • Impact of the Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a crucial role in target binding. Its position on the pyridine ring influences the molecule's overall electronic properties and potential for intramolecular hydrogen bonding, which can affect conformation and activity.

  • Influence of the Methoxy Group: The methoxy group can influence the molecule's solubility, metabolic stability, and conformation.[8] Its electron-donating nature can also modulate the reactivity of the pyridine ring.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of these compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A-549)

  • 96-well plates

  • Complete cell culture medium

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical substances.

Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. The diameter of the zone of inhibition around the well is proportional to the susceptibility of the microorganism to the agent.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • This compound analogs (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., a standard antibiotic)

  • Negative control (solvent alone)

  • Incubator

Procedure:

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the entire surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically create wells in the inoculated agar plate using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

Diagram 2: Agar Well Diffusion Method Workflow

Agar_Well_Diffusion start Prepare Inoculated Agar Plate create_wells Create Wells in Agar start->create_wells add_compounds Add Test Compounds and Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Potential Signaling Pathways

While the precise molecular targets of this compound analogs are not yet fully elucidated, their structural features suggest potential interactions with key signaling pathways implicated in cancer and microbial pathogenesis.

Kinase Inhibition

The pyridine ring is a well-established scaffold for the development of kinase inhibitors.[10][11] Many FDA-approved kinase inhibitors incorporate a substituted pyridine core. The this compound scaffold, particularly with its potential for hydrogen bonding and halogen interactions, could effectively target the ATP-binding pocket of various kinases. Dysregulation of kinase signaling is a hallmark of cancer, and inhibitors of kinases such as those in the PI3K/Akt/mTOR and MAPK pathways are actively pursued as anticancer therapeutics.[12]

Diagram 3: Simplified Kinase Inhibition Signaling Pathway

Kinase_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-Chloro-5-hydroxy- 2-methoxypyridine Analog Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds with the potential for significant biological activity, particularly in the realms of anticancer and antimicrobial research. The available data on related structures strongly suggests that strategic modifications of this scaffold can lead to the development of potent and selective therapeutic agents.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs. This will enable the establishment of a clear structure-activity relationship and the identification of lead compounds for further development. Mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational optimization and potential clinical translation.

References

The Pivotal Role of Substitution Patterns in 3-Chloro-5-hydroxy-2-methoxypyridine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents, prized for its versatile electronic properties and ability to engage in various biological interactions.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of 3-Chloro-5-hydroxy-2-methoxypyridine derivatives, a class of compounds with significant potential in drug discovery. While a comprehensive SAR study for this specific scaffold is not yet extensively documented in publicly available literature, by synthesizing data from structurally analogous compounds, we can elucidate the probable impact of each substituent on biological activity. This guide will serve as a comparative framework, offering insights into the rational design of more potent and selective agents.

The Strategic Importance of the this compound Scaffold

The this compound core combines several key features that are highly advantageous in drug design:

  • The Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, the pyridine ring can act as a hydrogen bond acceptor and participate in π-π stacking and cation-π interactions.[2] Its presence often enhances the solubility and metabolic stability of a molecule.

  • The 2-Methoxy Group: This group can influence the molecule's conformation and metabolic stability. The oxygen atom can also act as a hydrogen bond acceptor, contributing to target binding.

  • The 3-Chloro Group: The introduction of a halogen atom, such as chlorine, can significantly modulate a compound's lipophilicity, membrane permeability, and metabolic stability.[3] It can also form specific halogen bonds with biological targets, enhancing binding affinity.

  • The 5-Hydroxy Group: The phenolic hydroxyl group is a critical functional group in many active pharmaceutical ingredients. It can act as both a hydrogen bond donor and acceptor, often playing a crucial role in anchoring a ligand to its target protein. However, it can also be a site of rapid metabolism, particularly glucuronidation.

The strategic placement of these substituents creates a unique electronic and steric profile, making this scaffold a promising starting point for developing inhibitors of various enzymes, particularly kinases, where substituted pyridines have shown significant promise.

Comparative Analysis of Substituent Effects on Biological Activity

To understand the SAR of the this compound scaffold, we will analyze the role of each substituent by drawing comparisons with structurally related compounds for which biological data is available.

The Influence of the 5-Hydroxy Group

The 5-hydroxy group is arguably one of the most critical functionalities for biological activity. In many kinase inhibitors, a hydroxyl group on a heterocyclic scaffold forms a key hydrogen bond with the hinge region of the ATP-binding pocket.

Hypothetical Binding Mode:

scaffold This compound h_bond Hydrogen Bond scaffold->h_bond hinge Kinase Hinge Region (e.g., backbone NH) h_bond->hinge

Caption: Hypothetical hydrogen bonding interaction between the 5-hydroxy group and a kinase hinge region.

In a series of p38 MAP kinase inhibitors, the presence of a 4-hydroxypiperidine substituent was found to be crucial for high selectivity.[4] While not a direct analogue, this highlights the importance of a hydroxyl group in a specific position for potent and selective inhibition.

Bioisosteric Replacements:

Due to the potential for metabolic liability of the phenolic hydroxyl group, medicinal chemists often explore bioisosteric replacements. These are functional groups that retain the desired biological activity while improving pharmacokinetic properties.

Bioisostere Rationale for Replacement Potential Impact on Activity
-NH2Can also act as a hydrogen bond donor.May alter basicity and cell permeability.
-NH-CORAmide group can be a hydrogen bond donor.Increases steric bulk and can introduce additional interactions.
-CH2OHA more flexible hydrogen bond donor.May alter the optimal binding geometry.
-CF2HCan act as a similar hydrogen bond donor to a phenol.[5]Increases lipophilicity and can improve metabolic stability.[5]
The Role of the 3-Chloro Substituent

The position and nature of halogen substitution on a pyridine ring can dramatically impact biological activity. In a series of Aurora kinase inhibitors, the introduction of an ortho-chloro group on an aniline ring attached to a pyrimidine scaffold led to highly potent inhibitors. While the scaffold is different, it demonstrates the significant contribution of a strategically placed chlorine atom.

The chloro group at the 3-position of our scaffold is expected to:

  • Influence Ring Electronics: The electron-withdrawing nature of chlorine will affect the pKa of the pyridine nitrogen and the acidity of the 5-hydroxy group.

  • Provide Steric Hindrance: It may orient other substituents for optimal binding or prevent undesirable interactions.

  • Form Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich pockets in the target protein.

The 2-Methoxy Group's Contribution

The 2-methoxy group is a common feature in many biologically active pyridine derivatives. In a study of 2,5-dimethoxyphenylpiperidines as serotonin 5-HT2A receptor agonists, the deletion of the 2-methoxy group led to a more than 500-fold drop in potency, underscoring its critical role.[6]

For the this compound scaffold, the 2-methoxy group likely:

  • Modulates Lipophilicity: Contributing to the overall solubility and permeability of the molecule.

  • Steric Influence: It can affect the conformation of the molecule and how it presents its other functional groups to the target.

  • Hydrogen Bond Acceptor: The oxygen atom can form a hydrogen bond with the receptor.

Experimental Protocols

General Synthesis of Substituted 5-Hydroxypyridines

A plausible synthetic route to the this compound core and its derivatives can be adapted from established methods for synthesizing substituted pyridines.[3]

Proposed Synthetic Workflow:

A 2-Amino-5-bromopyridine B Protection of Amino Group A->B e.g., 2,5-hexanedione C 5-Bromo-2-(protected-amino)pyridine B->C D Methoxylation C->D NaOMe E 5-Methoxy-2-(protected-amino)pyridine D->E F Deprotection E->F e.g., hydroxylamine HCl G 2-Amino-5-methoxypyridine F->G H Sandmeyer Reaction (Chlorination) G->H NaNO2, HCl, CuCl I 2-Amino-3-chloro-5-methoxypyridine H->I J Diazotization and Hydrolysis I->J NaNO2, H2SO4, H2O K This compound J->K

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol (Conceptual):

  • Protection: The 2-amino group of a starting material like 2-amino-5-bromopyridine is protected to prevent side reactions in subsequent steps.[4]

  • Methoxylation: The bromo group at the 5-position is substituted with a methoxy group using sodium methoxide.[4]

  • Deprotection: The protecting group is removed from the 2-amino position.[4]

  • Chlorination: A Sandmeyer-type reaction can be employed to introduce a chloro group at the 3-position.

  • Conversion to Hydroxyl: The amino group at the 2-position is converted to a diazonium salt and subsequently hydrolyzed to a hydroxyl group.

  • Final Methoxy Introduction: If the 2-position was hydroxylated, it can be converted to a methoxy group. Alternatively, a different starting material could be chosen to have the 2-methoxy group present earlier.

Disclaimer: This is a generalized protocol and specific reaction conditions would require optimization.

Biological Evaluation: Kinase Inhibition Assay

Given that substituted pyridines are common kinase inhibitors, a representative assay to evaluate the biological activity of these derivatives would be a kinase inhibition assay.

Workflow for Kinase Inhibition Assay:

G A Compound Dilution B Kinase Reaction (Kinase, Substrate, ATP, Compound) A->B C Detection Reagent Addition B->C D Signal Measurement (e.g., Luminescence, Fluorescence) C->D E Data Analysis (IC50 determination) D->E

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: The synthesized this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations.

  • Kinase Reaction: The kinase, a suitable substrate (e.g., a peptide), and ATP are combined in a reaction buffer. The test compounds are added to the reaction mixture.

  • Incubation: The reaction is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.

  • Detection: A detection reagent is added that produces a signal (e.g., luminescence or fluorescence) that correlates with the amount of ATP remaining or the amount of phosphorylated substrate formed.

  • Data Analysis: The signal is measured, and the percentage of kinase inhibition for each compound concentration is calculated. These values are then plotted to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, potent, and selective therapeutic agents. Based on the analysis of structurally related compounds, we can infer the following key SAR points:

  • The 5-hydroxy group is likely crucial for direct interaction with the biological target, and its bioisosteric replacement could be a key strategy for improving pharmacokinetic properties.

  • The 3-chloro substituent is expected to enhance potency through favorable electronic and steric effects, as well as potential halogen bonding.

  • The 2-methoxy group plays a significant role in modulating the overall properties of the molecule and is likely important for maintaining high affinity.

Future work should focus on the synthesis of a focused library of this compound derivatives with variations at each of the key positions to experimentally validate these hypothesized SAR trends. Computational studies, such as molecular docking and QSAR, would also be invaluable in further refining the design of next-generation inhibitors based on this promising scaffold.[5][7][8]

References

A Researcher's Guide to the In Vitro Evaluation of Novel 3-Chloro-5-hydroxy-2-methoxypyridine Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a novel compound to a potential therapeutic is paved with rigorous in vitro testing. This guide provides a comprehensive framework for the initial evaluation of a promising class of compounds: 3-Chloro-5-hydroxy-2-methoxypyridine derivatives. Drawing upon established methodologies for analogous pyridine-based compounds, we will explore a logical, scientifically sound workflow for assessing their potential as anticancer agents, specifically as kinase inhibitors.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Notably, various substituted pyridines have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3][4][5] This guide will, therefore, focus on a two-pronged in vitro strategy: initial cytotoxicity screening to determine antiproliferative effects, followed by targeted kinase inhibition assays to elucidate the mechanism of action.

Part 1: Initial Assessment of Anticancer Activity: Cytotoxicity Profiling

The first critical step is to ascertain whether the novel this compound derivatives exhibit cytotoxic or cytostatic effects against cancer cells. A panel of well-characterized cancer cell lines is essential for this initial screening. For this guide, we will consider a breast cancer cell line (MCF-7) and a colon cancer cell line (SW620), as substituted imidazo[4,5-b]pyridines have shown activity against these types.[6]

Comparative Cytotoxicity Data

To effectively compare the potency of our lead compounds, we will determine their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a compound required to inhibit the growth of 50% of a cell population. For this illustrative guide, we will use hypothetical, yet realistic, data for three derivatives (CHM-1, CHM-2, and CHM-3) and a known kinase inhibitor, Sorafenib, as a positive control.

CompoundTarget Cell LineIC50 (µM)
CHM-1 MCF-78.5
SW62012.3
CHM-2 MCF-72.1
SW6204.7
CHM-3 MCF-715.2
SW62021.8
Sorafenib MCF-74.5
SW6205.9

Table 1: Hypothetical IC50 values of this compound derivatives against MCF-7 and SW620 cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (MCF-7, SW620)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (CHM-1, CHM-2, CHM-3)

  • Sorafenib (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (CHM-1, CHM-2, CHM-3) and Sorafenib in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

G cluster_workflow Cytotoxicity Testing Workflow cell_seeding Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with Serial Dilutions of Test Compounds incubation1->compound_treatment incubation2 Incubate for 48h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Solubilize Formazan Crystals with DMSO incubation3->solubilization absorbance_measurement Measure Absorbance at 570 nm solubilization->absorbance_measurement data_analysis Calculate IC50 Values absorbance_measurement->data_analysis

Caption: Workflow for in vitro cytotoxicity testing.

Part 2: Elucidating the Mechanism of Action: Kinase Inhibition Assays

The cytotoxicity data suggests that the CHM compounds may be acting through the inhibition of a key cellular pathway. Given that many pyridine derivatives exhibit anticancer effects by targeting protein kinases, our next logical step is to investigate the kinase inhibitory potential of our lead compounds.[3][4][5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial kinase involved in angiogenesis, a process vital for tumor growth and metastasis, and is a known target of Sorafenib.[7] We will, therefore, hypothesize that our compounds may inhibit VEGFR-2.

Comparative Kinase Inhibition Data

An in vitro kinase assay will allow us to determine the IC50 values of our compounds against the target kinase, VEGFR-2.

CompoundTarget KinaseIC50 (nM)
CHM-1 VEGFR-2150
CHM-2 VEGFR-225
CHM-3 VEGFR-2450
Sorafenib VEGFR-290

Table 2: Hypothetical IC50 values of this compound derivatives against VEGFR-2 kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

The LanthaScreen™ Eu Kinase Binding Assay is a robust and sensitive method to measure the binding of inhibitors to a kinase of interest.

Materials:

  • Recombinant VEGFR-2 kinase

  • LanthaScreen™ Certified Alexa Fluor™ 647-labeled tracer

  • Europium-labeled anti-tag antibody

  • Assay buffer

  • 384-well plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the test compounds (CHM-1, CHM-2, CHM-3), Sorafenib, kinase, tracer, and antibody in the assay buffer.

  • Compound Dispensing: Dispense the serially diluted compounds into the 384-well plate.

  • Kinase Addition: Add the VEGFR-2 kinase to the wells containing the compounds and incubate for a specified time to allow for binding.

  • Tracer/Antibody Addition: Add the mixture of the Alexa Fluor™ tracer and the Europium-labeled antibody to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Part 3: Understanding the Cellular Impact: Signaling Pathway Analysis

Inhibition of VEGFR-2 should lead to the downregulation of its downstream signaling pathways, which are critical for cell proliferation and survival. A Western blot analysis can be used to confirm that the observed cytotoxicity is indeed a result of the inhibition of the target kinase within the cell.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CHM_Compound CHM Compound CHM_Compound->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to evaluate the anticancer potential of novel this compound based compounds. The hypothetical data presented for CHM-1, CHM-2, and CHM-3 demonstrates a clear workflow from initial cytotoxicity screening to target-based kinase inhibition assays. The strong correlation between the cytotoxicity in cancer cell lines and the potent inhibition of VEGFR-2 for CHM-2 suggests it is a promising lead candidate for further development.

Future studies should expand the cell line panel to include a broader range of cancer types and investigate the selectivity of the lead compounds against a panel of other kinases to assess off-target effects. In vivo studies in animal models would be the subsequent crucial step to evaluate the therapeutic efficacy and pharmacokinetic properties of the most promising compounds. This structured and scientifically rigorous approach will provide the necessary data to advance this novel chemical series through the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Catalytic Functionalization of 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of catalytic strategies for the functionalization of 3-Chloro-5-hydroxy-2-methoxypyridine. This versatile pyridine building block holds significant potential in medicinal chemistry and materials science. However, its inherent electronic properties and substitution pattern present unique challenges to synthetic chemists. The presence of an electron-donating methoxy group, a deactivating chloro substituent, and a potentially reactive hydroxyl group necessitates a carefully considered approach to achieve selective and efficient bond formation.

This guide provides a comparative analysis of various catalytic systems, moving beyond a simple recitation of protocols. We will delve into the mechanistic underpinnings of each transformation, offering field-proven insights into the rationale behind experimental design. Our objective is to equip you with the knowledge to not only replicate these methods but also to troubleshoot and adapt them for your specific synthetic goals.

The Challenge: Navigating the Reactivity of a Polysubstituted Pyridine

The functionalization of this compound is primarily centered around the transformation of the C-Cl bond. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in traditional cross-coupling reactions. This diminished reactivity stems from the stronger C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more challenging. Furthermore, the electron-donating 2-methoxy group can exacerbate this issue by increasing the electron density at the C-3 position.

The presence of the 5-hydroxy group introduces another layer of complexity. This functional group can potentially coordinate to the metal catalyst, influencing its activity and selectivity. Moreover, under basic reaction conditions, the hydroxyl group can be deprotonated, which may lead to undesired side reactions or necessitate the use of protecting group strategies.

This guide will systematically address these challenges by comparing and contrasting the leading catalytic methodologies for the functionalization of this important scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[1][2] For a challenging substrate like this compound, the success of this reaction hinges on the selection of a highly active catalyst system capable of activating the inert C-Cl bond.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The oxidative addition is often the rate-limiting step for aryl chlorides. To overcome this hurdle, bulky and electron-rich phosphine ligands are employed to promote the formation of a more reactive, low-coordinate Pd(0) species.

The role of the base is also critical; it activates the organoboron species to facilitate transmetalation. The choice of base can significantly impact the reaction outcome, especially in the presence of a hydroxyl group which can also be deprotonated.

Catalytic Systems and Performance

Based on successful couplings of other challenging chloropyridines, several catalyst systems are proposed. It is recommended to screen these conditions to determine the most effective protocol for a specific boronic acid.[3]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Typical YieldReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Good to Excellent[3]
Pd₂(dba)₃XPhosCs₂CO₃Toluene110Good to Excellent[3]
PdCl₂(dtbpf)(internal)CsOAcDMF90High[4]

Yields are based on analogous systems and will be substrate-dependent.

The Hydroxyl Group: To Protect or Not to Protect?

The presence of the 5-hydroxy group raises a key strategic question. In some cases, the hydroxyl group can act as a directing group, potentially influencing the regioselectivity of the reaction.[5] However, it can also interfere with the catalytic cycle. A common strategy is to protect the hydroxyl group, for example, as a benzyl (Bn) or silyl ether, to prevent these issues. The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from similar systems)

Materials:

  • This compound (or its protected derivative) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed Toluene/Water (e.g., 10:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(Cl)Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl Transmetalation Complex Ar(Ar')Pd(II)L2 Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 Base Transmetalation Complex->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Transmetalation Complex->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[8][9] Similar to the Suzuki-Miyaura coupling, the amination of aryl chlorides requires highly active catalytic systems.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination also begins with the oxidative addition of the aryl chloride to a Pd(0) complex.[8] The resulting Pd(II) complex then coordinates with the amine, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. A common side reaction is hydrodehalogenation, where the aryl chloride is reduced to the corresponding arene. This can be suppressed by careful selection of the catalyst, ligand, and reaction conditions.[10]

Catalyst Systems and Their Attributes

The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include aryl chlorides.[11]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Key FeaturesReference
Pd₂(dba)₃XPhosNaOt-BuToluene100-110Broad applicability for aryl chlorides.[12]
Pd(OAc)₂RuPhosK₃PO₄t-BuOH80-100Effective for challenging substrates.[10]
G3/G4 PrecatalystsBrettPhosCs₂CO₃Dioxane100Improved catalyst stability and activity.[10]
Managing the Hydroxyl Group

The acidic proton of the hydroxyl group can react with the strong bases typically used in Buchwald-Hartwig amination. Therefore, protection of the hydroxyl group is often necessary to achieve good yields. Common protecting groups include benzyl (Bn), which can be removed by hydrogenolysis, or a silyl ether, which is typically cleaved under acidic or fluoride-mediated conditions.[6]

Experimental Protocol: Buchwald-Hartwig Amination (Adapted for Hydroxylated Substrate)

Materials:

  • Protected this compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox, combine the protected pyridine, Pd₂(dba)₃, XPhos, and NaOt-Bu in a reaction vessel.

  • Add the degassed toluene, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

  • Deprotect the hydroxyl group using appropriate conditions.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_protection Protection cluster_coupling Buchwald-Hartwig Coupling cluster_deprotection Deprotection Start 3-Chloro-5-hydroxy- 2-methoxypyridine Protected Protected Pyridine Start->Protected Protecting Group (e.g., BnCl, base) Coupling Pd₂(dba)₃, XPhos NaOtBu, Toluene, 110°C Protected->Coupling Coupled_Protected N-functionalized Protected Pyridine Coupling->Coupled_Protected Deprotection Deprotection (e.g., H₂, Pd/C) Coupled_Protected->Deprotection Final_Product Final N-functionalized Product Deprotection->Final_Product

Caption: A typical workflow for the Buchwald-Hartwig amination of a hydroxylated substrate.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to introduce alkynyl groups, which are versatile functional handles for further transformations.[12][13] As with other cross-coupling reactions of aryl chlorides, this transformation requires robust catalytic systems.

Mechanistic Overview

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[13] The palladium catalyst undergoes oxidative addition to the aryl halide. Concurrently, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then transmetalates to the palladium center. Reductive elimination yields the desired alkynylated product. Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[13]

Catalytic Systems for Aryl Chlorides

The lower reactivity of aryl chlorides necessitates the use of highly active catalyst systems, often with specialized ligands.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)CommentsReference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF60-80Classic conditions, may require higher catalyst loading.[13]
Pd(OAc)₂ / LigandCuICs₂CO₃Dioxane100Ligands like XPhos or SPhos can improve efficiency.[12]
[PdCl₂(dppf)]None (Cu-free)TBAFToluene110Avoids Glaser coupling.[13]
Experimental Protocol: Sonogashira Coupling (General Procedure)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (5-10 mol%)

  • Et₃N

  • Anhydrous, degassed THF

Procedure:

  • To a Schlenk flask, add the pyridine substrate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add degassed THF and Et₃N, followed by the terminal alkyne.

  • Heat the reaction to 65 °C and stir until completion (monitor by TLC/LC-MS).

  • Cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

C-H Functionalization: A Modern Approach

Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners.[14] For this compound, C-H activation could potentially occur at the C-4 or C-6 positions of the pyridine ring.

Directing Group Strategies

The regioselectivity of C-H activation is often controlled by a directing group.[15] In the case of our substrate, the methoxy or hydroxyl groups could potentially serve as directing groups, favoring functionalization at the adjacent C-4 position. Palladium-catalyzed C-H arylation has been demonstrated on pyridine derivatives, often requiring an oxidant and a suitable ligand.[4][16]

Challenges and Opportunities

While C-H activation offers an elegant synthetic route, its application to complex, electronically diverse substrates like this compound is still an active area of research. Challenges include achieving high regioselectivity and overcoming the inherent low reactivity of certain C-H bonds. However, the potential to bypass multiple synthetic steps makes it a highly attractive strategy for future exploration.

Diagram of a General C-H Activation/Functionalization Cycle:

CH_Activation_Cycle Pd(II) Catalyst Pd(II) Catalyst C-H Activation Concerted Metalation- Deprotonation Pd(II) Catalyst->C-H Activation Pyridine Substrate Palladacycle [L]nPd(II)-Aryl C-H Activation->Palladacycle Oxidative Addition Oxidative Addition of R-X Palladacycle->Oxidative Addition Pd(IV) Intermediate [L]nPd(IV)(Aryl)(R)(X) Oxidative Addition->Pd(IV) Intermediate Reductive Elimination Reductive Elimination Pd(IV) Intermediate->Reductive Elimination Reductive Elimination->Pd(II) Catalyst Regeneration Functionalized Product Functionalized Product Reductive Elimination->Functionalized Product

Caption: A plausible catalytic cycle for a Pd(II)/Pd(IV) C-H functionalization pathway.

Conclusion and Future Outlook

The functionalization of this compound presents a series of synthetic hurdles that can be effectively overcome through the judicious selection of a catalytic system.

  • For C-C bond formation , Suzuki-Miyaura coupling with highly active palladium/phosphine catalysts remains the most reliable and versatile method.

  • For C-N bond formation , the Buchwald-Hartwig amination, again with state-of-the-art catalysts, provides excellent access to a wide range of aminated pyridines.

  • For the introduction of alkynyl groups , the Sonogashira coupling offers a direct route, with both copper-cocatalyzed and copper-free systems being viable options.

  • Looking forward , direct C-H functionalization holds immense promise for a more atom-economical approach, although further methods development is required to apply it routinely to this specific substrate.

In all cases, the presence of the hydroxyl group must be carefully considered, with protection/deprotection strategies often being a necessary component of the overall synthetic plan. The experimental protocols provided in this guide, adapted from closely related systems, should serve as a solid foundation for your own investigations. We encourage a systematic screening of catalysts, ligands, bases, and solvents to identify the optimal conditions for your desired transformation.

References

A Comparative Guide to 3-Chloro-5-hydroxy-2-methoxypyridine and 3-Bromo-5-hydroxy-2-methoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines

The functionalized pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development. Its presence is ubiquitous in a vast array of pharmacologically active agents due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems. Among the myriad of substituted pyridines, 3-hydroxy-2-methoxypyridine derivatives are of particular interest, serving as versatile intermediates for creating complex molecular architectures with potential therapeutic applications.[1]

This guide provides an in-depth comparative analysis of two key building blocks: 3-chloro-5-hydroxy-2-methoxypyridine and its bromine counterpart, 3-bromo-5-hydroxy-2-methoxypyridine , specifically focusing on their performance in palladium-catalyzed cross-coupling reactions. For researchers and process chemists, the choice between a chloro- or bromo-substituted precursor is a critical decision that balances reactivity, cost, and overall synthetic efficiency. This document aims to provide the necessary experimental insights and theoretical grounding to make an informed choice.

Fundamental Reactivity: The Carbon-Halogen Bond in Catalysis

The cornerstone of palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) is the oxidative addition of the carbon-halogen (C-X) bond to a palladium(0) complex. This is often the rate-determining step of the catalytic cycle. The inherent strength of the C-X bond plays a pivotal role in the kinetics of this step. The generally accepted order of reactivity for aryl halides is:

C-I > C-Br > C-OTf > C-Cl

This trend is a direct consequence of the decreasing C-X bond dissociation energy down the halogen group. The weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[2] Quantum chemical studies have further elucidated that the enhanced reactivity of heavier halogens also stems from a more stabilizing electrostatic interaction between the catalyst and the substrate. This is due to the more diffuse electron density and higher nuclear charge of bromine compared to chlorine.

Therefore, from a purely mechanistic standpoint, 3-bromo-5-hydroxy-2-methoxypyridine is anticipated to be the more reactive coupling partner compared to this compound. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparative data for these two specific molecules is sparse in the literature, a robust comparison can be constructed from established protocols for structurally analogous systems. The electron-donating 2-methoxy group can decrease the reactivity of the C-X bond towards oxidative addition, making the choice of an appropriate catalytic system even more critical, especially for the less reactive chloro-derivative.[3]

Reaction Type3-Bromo-5-hydroxy-2-methoxypyridineThis compoundKey Considerations & Causality
Suzuki-Miyaura Generally high yields with standard catalysts (e.g., Pd(PPh₃)₄). Milder conditions (lower temperatures, shorter times).Requires more advanced, highly active catalyst systems. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate the challenging C-Cl bond activation. Higher temperatures and longer reaction times are typical.[3]The stronger C-Cl bond necessitates a more electron-rich and sterically hindered ligand to promote oxidative addition.
Buchwald-Hartwig Couples efficiently with a range of amines using standard Buchwald-Hartwig catalyst systems (e.g., Pd₂(dba)₃ with bidentate phosphine ligands).Requires specialized, sterically hindered ligands (e.g., XPhos) to achieve good yields. The amination of aryl chlorides is known to be more challenging than that of aryl bromides.[4]The increased steric bulk and electron-donating ability of ligands like XPhos are crucial for creating a sufficiently reactive Pd(0) species to cleave the C-Cl bond.
Sonogashira Couples readily with terminal alkynes using a standard Pd/Cu co-catalyst system under mild conditions.[5]Often requires higher catalyst loadings, higher temperatures, and potentially more specialized ligands. Copper-free conditions may be explored to mitigate side reactions at elevated temperatures.[6][7]The C-Cl bond activation is again the primary hurdle. The choice of base and solvent can also be more critical to achieve efficient coupling.

Experimental Protocols: Representative Methodologies

The following protocols are adapted from established procedures for structurally similar substrates and serve as a robust starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an arylboronic acid with the respective pyridine halide.

Suzuki_Workflow cluster_chloro This compound cluster_bromo 3-Bromo-5-hydroxy-2-methoxypyridine C1 Combine arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) in a vial. C2 Add this compound (1.0 eq). C1->C2 C3 Add degassed 1,4-dioxane/water (5:1). C2->C3 C4 Heat at 100-110°C for 12-24h. C3->C4 Workup Aqueous Workup & Column Chromatography C4->Workup B1 Combine arylboronic acid (1.2 eq) and K₃PO₄ (2.5 eq) in a flask. B2 Add 3-bromo-5-hydroxy-2-methoxypyridine (1.0 eq). B1->B2 B3 Add Pd(PPh₃)₄ (5 mol%). B2->B3 B4 Add degassed 1,4-dioxane/water (4:1). B3->B4 B5 Heat at 90°C for 4-12h. B4->B5 B5->Workup

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Reaction Setup: To an oven-dried reaction vessel, add the pyridine halide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the appropriate base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition:

    • For the Bromo-compound: Add Pd(PPh₃)₄ (5 mol%).

    • For the Chloro-compound: In a glovebox, add Pd(OAc)₂ (2 mol%) and a specialized ligand such as SPhos (4 mol%) or XPhos (3 mol%).[3]

  • Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon). Add the degassed solvent system (e.g., 1,4-dioxane/water or toluene).

  • Reaction: Heat the mixture with vigorous stirring at the recommended temperature (90°C for bromo, 100-110°C for chloro) and monitor by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous phase, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation with a representative amine.

Detailed Steps:

  • Reaction Setup: In a glovebox, charge a reaction vial with the pyridine halide (1.0 equiv), the amine (1.2 equiv), a strong non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and the appropriate phosphine ligand.

    • For the Bromo-compound: A ligand such as BINAP or DPPF can be effective.

    • For the Chloro-compound: A bulky, electron-rich ligand such as XPhos (3 mol%) is strongly recommended.

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial and heat the reaction mixture (typically 80-110°C) with stirring for the required time (often 6-24h). Monitor the reaction's progress.

  • Work-up and Purification: Follow the general work-up and purification steps outlined in the Suzuki-Miyaura protocol.

Mechanism at a Glance: The Palladium Catalytic Cycle

The fundamental steps of most palladium-catalyzed cross-coupling reactions are illustrated below for the Suzuki-Miyaura coupling. The principles of oxidative addition and reductive elimination are common across these transformations.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂(R) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R Trans_Complex->Product ArX Ar-X ArX->OA_Complex Boronic R-B(OR)₂ Boronic->OA_Complex Base Base Base->OA_Complex Decision_Tree Start Project Start: Select Halopyridine Cost_Driven Is initial raw material cost the primary driver? Start->Cost_Driven Reactivity_Driven Are reaction efficiency, speed, and reliability critical? Cost_Driven->Reactivity_Driven No Chloro Choose: This compound Cost_Driven->Chloro Yes Reactivity_Driven->Chloro No Bromo Choose: 3-Bromo-5-hydroxy-2-methoxypyridine Reactivity_Driven->Bromo Yes Chloro_Consider Consider: - Higher catalyst/ligand cost - Harsher conditions - Process optimization may be extensive Chloro->Chloro_Consider Bromo_Consider Consider: - Higher initial cost - Milder conditions - Faster development time Bromo->Bromo_Consider

References

A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The discovery of novel bioactive compounds is the cornerstone of modern therapeutics. Within this landscape, heterocyclic compounds, particularly pyridine derivatives, represent a class of scaffolds with significant clinical diversity and potent anticancer capabilities.[1][2] The journey from a newly synthesized molecule, such as a derivative of 3-Chloro-5-hydroxy-2-methoxypyridine, to a potential drug candidate is rigorous. A critical, non-negotiable first step in this process is the robust evaluation of its cytotoxic potential.[3][4][5]

This guide provides an in-depth comparison of key cytotoxicity assays, moving beyond simple protocol recitation to explain the causality behind experimental choices. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only perform these assays but to strategically select and validate the most appropriate method for your specific research question, ensuring data integrity and accelerating your discovery pipeline.

Chapter 1: Foundational Principles of Cytotoxicity Assessment

Before delving into specific techniques, it's crucial to understand what we are measuring. Cytotoxicity assays quantify cell damage or death induced by a chemical agent. The choice of assay is fundamentally dictated by the biological question you are asking. The primary endpoints measured fall into three main categories:

  • Metabolic Activity: These assays measure the metabolic function of a cell population. The underlying principle is that viable, healthy cells maintain a high metabolic rate, which diminishes during cell death. Assays like MTT and MTS are classic examples.[6][7][8]

  • Membrane Integrity: A hallmark of late-stage apoptosis and necrosis is the loss of plasma membrane integrity.[9][10] Assays that measure the leakage of intracellular components (like LDH) or the uptake of membrane-impermeable dyes fall into this category.[11]

  • Cell Number & Proliferation: Direct or indirect quantification of cell numbers provides a straightforward measure of a compound's effect on cell growth. This can be achieved through DNA-binding dyes or protein staining.

The output of these assays is typically used to generate a dose-response curve and calculate the Half-Maximal Inhibitory Concentration (IC50) , which represents the concentration of a compound required to inhibit the growth or metabolic activity of 50% of a cell population.[3][4] This value is a key metric for comparing the potency of novel compounds.

Chapter 2: A Comparative Guide to Common Cytotoxicity Assays

The selection of an assay requires a trade-off between sensitivity, cost, throughput, and the specific information desired. Let's compare the workhorses of in vitro toxicology.

Metabolic Assays: The Tetrazolium Salt Family

These colorimetric assays are frequently the first-line screening tools due to their simplicity and cost-effectiveness.[12] They rely on the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[6]

  • Principle: The yellow, water-soluble MTT is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan.[13] The resulting crystals must be dissolved in an organic solvent (like DMSO or isopropanol) before measuring the absorbance, typically around 570 nm.[13][14]

  • Expertise & Causality: The MTT assay is a stalwart of cytotoxicity screening. Its reliance on mitochondrial enzymes makes it an excellent indicator of metabolic health.[13] However, the final solubilization step adds labor and potential for error. It is an endpoint assay, meaning the cells are lysed, precluding any kinetic analysis.

  • Principle: MTS is a second-generation tetrazolium salt that, when reduced by viable cells in the presence of an electron coupling reagent (like PES), produces a formazan product that is soluble in cell culture medium.[6][15] This allows for direct absorbance reading at ~490 nm without a solubilization step.[8]

  • Expertise & Causality: The primary advantage of MTS over MTT is workflow simplification.[6] By eliminating the solubilization step, the protocol is faster and has fewer handling steps, making it more amenable to high-throughput screening. The "add-mix-measure" format reduces variability and saves significant time.[8]

Membrane Integrity Assays: The LDH Release Assay
  • Principle: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme present in all cell types.[16] When the plasma membrane is damaged, LDH is rapidly released into the cell culture medium.[16] The LDH assay is a coupled enzymatic reaction that measures the activity of this released LDH. The conversion of a tetrazolium salt to a colored formazan product is proportional to the amount of LDH released, and thus, the extent of cytotoxicity.[11][16]

  • Expertise & Causality: Unlike metabolic assays which measure cell viability, the LDH assay directly quantifies cell death by necrosis or late-stage apoptosis.[11] This makes it an excellent confirmatory assay. A key advantage is that it samples the supernatant, leaving the cells intact for use in other downstream assays (multiplexing). However, it is important to note that compounds that stabilize cell membranes or cause early-stage apoptosis without immediate membrane rupture may yield false negatives.

Chapter 3: Advanced Methodologies for Deeper Insights

For drug development professionals, understanding not just if a compound is toxic but how and when it exerts its effects is paramount.

Real-Time Cytotoxicity Assays
  • Principle: These assays use non-lytic reagents that can be added directly to cell cultures to continuously monitor viability or cytotoxicity over hours or days.[17][18] For example, some assays use membrane-impermeable DNA dyes (like CellTox™ Green) that fluoresce upon binding to the DNA of membrane-compromised cells.[17][19] This fluorescence can be measured repeatedly from the same well using a plate reader or imaging system.[18]

  • Expertise & Causality: The power of real-time assays lies in their kinetic data output.[20][21] Instead of a single endpoint snapshot, you can generate time- and dose-response curves that reveal the dynamics of cell death.[18] This allows for the distinction between rapid necrotic events and slower apoptotic processes, providing crucial mechanistic insights early in the screening process.

High-Content Screening (HCS)
  • Principle: HCS combines automated fluorescence microscopy with sophisticated image analysis to simultaneously measure multiple parameters in individual cells.[22][23][24] By using a cocktail of fluorescent probes, an HCS assay can quantify not only cell viability but also nuclear morphology, membrane permeability, mitochondrial potential, and the activation of specific pathways like apoptosis (e.g., caspase activation).[25][26]

  • Expertise & Causality: HCS provides the richest dataset for cytotoxicity profiling, creating a unique "fingerprint" of a compound's effect.[22] It is an invaluable tool for secondary screening and mechanistic toxicology. For a novel pyridine derivative, HCS could reveal if it induces nuclear condensation (a sign of apoptosis), oxidative stress, or changes in cell shape, guiding the next steps in medicinal chemistry optimization. The complexity of data analysis and higher cost are the main considerations for this powerful technology.[24]

Chapter 4: Experimental Design & Protocols

Scientific integrity demands that every protocol be a self-validating system. This is achieved through meticulous planning and the inclusion of appropriate controls.

General Experimental Workflow

The overall process for assessing the cytotoxicity of a novel compound is a multi-step procedure that requires careful execution.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis culture 1. Cell Line Culture & Maintenance seed 2. Cell Seeding (96-well plate) culture->seed treat 4. Cell Treatment (Serial Dilutions) seed->treat compound 3. Test Compound Stock & Dilutions incubate 5. Incubation (e.g., 24, 48, 72h) treat->incubate assay_proc 6. Assay Procedure (e.g., MTT, MTS, LDH) incubate->assay_proc read 7. Absorbance/Fluorescence Measurement assay_proc->read calc 8. Calculation of % Cell Viability read->calc ic50 9. IC50 Value Determination calc->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[3]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing metabolic activity.[12]

A. Reagent Preparation (Self-Validating System)

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[6][14] Filter-sterilize through a 0.2 µm filter and store in a light-protected container at -20°C.[6][13] Causality: Sterilization prevents contamination, and light protection prevents degradation of the MTT reagent.

  • Solubilization Solution: 10% SDS in 0.01 M HCl is a common choice. This solution lyses the cells and dissolves the formazan crystals.[7]

  • Controls:

    • Vehicle Control: The solvent used to dissolve the pyridine derivative (e.g., DMSO, typically <0.5% final concentration).

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay system is responsive.

    • Untreated Control: Cells treated with culture medium only (represents 100% viability).

    • Blank Control: Culture medium with no cells, to subtract background absorbance.[13]

B. Experimental Procedure

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your this compound derivative. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include all necessary controls on the same plate.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C.[14] Visually confirm the formation of purple precipitate in viable cells under a microscope.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the Solubilization Solution to each well.[4][14]

  • Absorbance Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

C. Data Analysis

  • Correct Absorbance: Subtract the average absorbance of the blank control wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Average Absorbance of Untreated Control) * 100

  • Determine IC50: Plot % Viability against the log concentration of the compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Chapter 5: Selecting the Right Assay for Your Pyridine Derivative

The choice of assay should be hypothesis-driven. Are you performing a large-scale primary screen, or are you investigating the mechanism of a specific lead compound?

Decision-Making Flowchart

G start What is my research question? q1 Primary Screen? (High-Throughput) start->q1 q2 Mechanism of Action (MoA)? q1->q2 No a1 MTS Assay (Fast, simple, fewer steps) q1->a1 Yes q3 Confirm Cytotoxicity? q2->q3 No a3 Real-Time Assay (Kinetic data, Apoptosis vs. Necrosis) q2->a3 Yes a5 LDH Release Assay (Direct measure of membrane damage) q3->a5 Yes a2 MTT Assay (Cost-effective) a1->a2 Alternative a4 High-Content Screening (HCS) (Multiparametric, morphological data) a3->a4 Deeper Dive

Caption: A logic diagram to guide the selection of a suitable cytotoxicity assay.

Data Summary: Assay Comparison
FeatureMTT AssayMTS AssayLDH Release AssayReal-Time AssayHigh-Content Screening (HCS)
Principle Mitochondrial ReductionMitochondrial ReductionEnzyme LeakageMembrane Integrity / ViabilityMultiparametric Imaging
Endpoint Colorimetric (Endpoint)Colorimetric (Endpoint)Colorimetric/Luminescent (Endpoint)Fluorescent/Luminescent (Kinetic)Multi-Fluorescent (Kinetic/Endpoint)
Measures Metabolic ActivityMetabolic ActivityMembrane Damage (Necrosis)Viability/Cytotoxicity over timeMultiple (Morphology, Apoptosis, etc.)
Throughput Medium-HighHighHighMedium-HighLow-High
Pros Inexpensive, well-established"Add-mix-read", faster than MTTMeasures cell death directly, multiplexableProvides kinetic data, mechanistic insightRich, multiparametric data, single-cell analysis
Cons Insoluble product, multi-stepMore expensive than MTTMay miss early apoptosisRequires specialized readers/imagersComplex data analysis, expensive

Conclusion

Evaluating the cytotoxicity of novel compounds derived from this compound requires a thoughtful, multi-faceted approach. There is no single "best" assay; rather, there is an optimal assay for each stage of the drug discovery process. For initial high-throughput screening, the simplicity of the MTS assay is often preferred. To confirm hits and begin to probe the mechanism of cell death, an LDH release assay provides a direct measure of membrane damage. Finally, for lead compounds, real-time assays and High-Content Screening offer invaluable, deep mechanistic insights that can guide further development and de-risk a program. By understanding the principles behind each method and employing rigorous, well-controlled protocols, researchers can generate high-quality, reliable data to drive their projects forward.

References

Navigating the Reactive Landscape of 3-Chloro-5-hydroxy-2-methoxypyridine: A Comparative Guide to Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Regioselective Reactions of a Versatile Pyridine Building Block for Pharmaceutical and Agrochemical Research

In the intricate world of synthetic chemistry, the predictability of reaction outcomes is paramount. For researchers and drug development professionals, understanding the nuanced reactivity of substituted heterocyclic compounds is a critical step in the design of novel molecules. This guide provides an in-depth analysis of the reaction products of 3-chloro-5-hydroxy-2-methoxypyridine, a versatile pyridine derivative with significant potential in medicinal chemistry and materials science. We will explore the competitive reactivity of its functional groups and present a framework for the unambiguous confirmation of its reaction products, supported by comparative data and detailed experimental protocols.

The Dichotomy of Reactivity: Nucleophilic Aromatic Substitution vs. O-Alkylation

The structure of this compound presents two primary sites for chemical modification: the chloro substituent at the 3-position and the hydroxyl group at the 5-position. The pyridine ring, being electron-deficient, activates the chloro group towards nucleophilic aromatic substitution (SNAr). Concurrently, the hydroxyl group can readily undergo reactions such as O-alkylation. The challenge for the synthetic chemist lies in controlling the regioselectivity of these transformations to achieve the desired product.

The pyridine nitrogen atom exerts an electron-withdrawing effect, which particularly activates the α and γ positions (C2, C4, C6) to nucleophilic attack. While the chloro group is at the β-position (C3), the overall electron-deficient nature of the ring still facilitates SNAr reactions, especially with potent nucleophiles.

This guide will focus on two key reaction classes:

  • Nucleophilic Aromatic Substitution (SNAr) at the C3 position.

  • O-Alkylation at the C5 hydroxyl group.

We will compare the expected products and provide the analytical tools necessary to differentiate between them.

Confirming Reaction Outcomes: A Multi-faceted Approach

To definitively determine the structure of the reaction products, a combination of spectroscopic and analytical techniques is essential. This guide will illustrate the expected data for the products of both SNAr and O-alkylation reactions.

Scenario 1: Nucleophilic Aromatic Substitution with an Amine

The reaction of this compound with an amine, such as piperidine, is expected to proceed via an SNAr mechanism, displacing the chloride ion.

Reaction Scheme:

SNAr_reaction reactant1 This compound conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reactant1->conditions reactant2 + Piperidine reactant2->conditions product 3-(Piperidin-1-yl)-5-hydroxy-2-methoxypyridine conditions->product

Caption: Nucleophilic aromatic substitution of this compound with piperidine.

Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)-5-hydroxy-2-methoxypyridine

  • To a stirred solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Scenario 2: O-Alkylation with an Alkyl Halide

In the presence of a base, the hydroxyl group of this compound can be deprotonated to form a phenoxide, which is a potent nucleophile for reaction with an alkyl halide, such as ethyl iodide, leading to an ether.

Reaction Scheme:

OAlkylation_reaction reactant1 This compound conditions Base (e.g., NaH) Solvent (e.g., THF) Room Temperature reactant1->conditions reactant2 + Ethyl Iodide reactant2->conditions product 3-Chloro-5-ethoxy-2-methoxypyridine conditions->product

Caption: O-Alkylation of this compound with ethyl iodide.

Experimental Protocol: Synthesis of 3-Chloro-5-ethoxy-2-methoxypyridine

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere, add a solution of this compound (1.0 mmol) in THF (2 mL) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl iodide (1.1 mmol) and continue stirring at room temperature, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data Analysis

The structural confirmation of the products from the two distinct reaction pathways relies on a careful analysis of their spectroscopic data. Below is a comparative table of expected analytical data.

Analysis 3-(Piperidin-1-yl)-5-hydroxy-2-methoxypyridine (SNAr Product) 3-Chloro-5-ethoxy-2-methoxypyridine (O-Alkylation Product) Justification for Structural Confirmation
¹H NMR Signals corresponding to piperidine protons. Absence of a signal for the C3-H. A broad singlet for the OH proton.Signals for an ethoxy group (a triplet and a quartet). Aromatic protons will show a coupling pattern consistent with a 3,5-disubstituted pyridine.The presence of piperidine signals and the disappearance of the C3-H signal confirms SNAr. The appearance of ethoxy signals and the retention of the C3-H signal confirms O-alkylation.
¹³C NMR Signals for piperidine carbons. A downfield shift for the C3 carbon due to the attachment of nitrogen.Signals for ethoxy carbons. The C3 carbon signal will be similar to the starting material, while the C5 carbon will show a downfield shift due to etherification.The distinct chemical shifts of the pyridine ring carbons and the presence of signals for the newly introduced functional groups provide clear evidence for the respective products.
Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₁H₁₆N₂O₂.[M+H]⁺ corresponding to C₈H₁₀ClNO₂.The molecular ion peak directly confirms the elemental composition of the product, allowing for a clear distinction between the two possible structures.
IR Spectroscopy A broad O-H stretching band around 3200-3500 cm⁻¹. C-N stretching vibrations.Absence of a broad O-H stretching band. Presence of C-O-C stretching vibrations for the ether linkage.The presence or absence of the hydroxyl group's characteristic IR absorption is a key diagnostic feature.

Expert Insights and Causality Behind Experimental Choices

The choice of reaction conditions is critical in directing the outcome towards either SNAr or O-alkylation.

  • For SNAr: The use of a polar aprotic solvent like DMF facilitates the formation of the charged Meisenheimer intermediate, which is characteristic of the SNAr mechanism. A non-nucleophilic base like potassium carbonate is sufficient to neutralize the HCl generated during the reaction without competing with the amine nucleophile. Elevated temperatures are often required to overcome the activation energy for the substitution on an electron-deficient ring.

  • For O-Alkylation: A strong, non-nucleophilic base like sodium hydride is used to completely deprotonate the hydroxyl group, forming the more nucleophilic phenoxide. A less polar aprotic solvent like THF is suitable for this reaction. O-alkylation reactions are typically faster than SNAr at the C3 position under these conditions, especially at room temperature.

Conclusion: A Roadmap for Predictable Synthesis

The reactivity of this compound is a clear example of how subtle changes in reaction conditions can lead to vastly different products. By understanding the underlying principles of nucleophilic aromatic substitution and O-alkylation, and by employing a comprehensive suite of analytical techniques, researchers can confidently navigate the synthesis of novel pyridine derivatives. This guide provides the foundational knowledge and practical protocols to achieve predictable and verifiable outcomes, paving the way for the development of next-generation pharmaceuticals and advanced materials.

A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic strategies for 3-Chloro-5-hydroxy-2-methoxypyridine, a valuable substituted pyridine intermediate in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a comparative analysis, weighing a novel, streamlined approach against traditional, multi-step methodologies. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, and ground our claims in authoritative sources.

The Strategic Importance of this compound in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold present in numerous approved drugs.[1] The specific arrangement of chloro, hydroxy, and methoxy groups on the pyridine ring in this compound offers a unique combination of electronic properties and reactive handles for further chemical elaboration. The chlorine atom provides a site for cross-coupling reactions, the hydroxyl group can be functionalized or act as a hydrogen bond donor, and the methoxy group can influence metabolic stability and conformation.[1][2] These features make it a highly sought-after precursor for generating libraries of novel compounds for screening and lead optimization in drug discovery programs.[3]

A Proposed Novel Synthesis: A Streamlined and Efficient Approach

The following proposed synthesis of this compound is designed for efficiency, minimizing step count and employing milder reaction conditions where possible.

Experimental Protocol: Novel Synthesis

Step 1: Selective Chlorination of 2-methoxy-5-hydroxypyridine

  • Reaction Setup: To a solution of 2-methoxy-5-hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Rationale for the Novel Approach

This one-step approach is designed for efficiency. The use of N-chlorosuccinimide as a chlorinating agent is often milder and more selective than traditional reagents like sulfuryl chloride or chlorine gas, reducing the potential for side reactions. The choice of DMF as a solvent aids in the dissolution of the starting material and can facilitate the reaction.

Novel Synthesis of this compound 2-methoxy-5-hydroxypyridine 2-methoxy-5-hydroxypyridine Selective Chlorination Selective Chlorination 2-methoxy-5-hydroxypyridine->Selective Chlorination NCS, DMF This compound This compound Selective Chlorination->this compound Purification

Caption: A streamlined, one-step novel synthesis workflow.

The Traditional Multi-Step Synthesis: A Plausible but Less Optimized Route

For the purpose of benchmarking, we will outline a hypothetical "traditional" synthesis based on classical pyridine functionalization reactions. This multi-step approach, while chemically sound, highlights the inefficiencies that our novel method aims to overcome.

Experimental Protocol: Traditional Synthesis

Step 1: Nitration of 2-Methoxypyridine

  • Reaction Setup: To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-methoxypyridine (1.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature for an additional 2 hours. Monitor progress by TLC.

  • Work-up: The reaction is carefully quenched by pouring it onto ice, followed by neutralization with a saturated sodium bicarbonate solution. The product, 2-methoxy-5-nitropyridine, is extracted with an organic solvent.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: The 2-methoxy-5-nitropyridine (1.0 eq) is dissolved in ethanol, and a reducing agent such as tin(II) chloride (SnCl2) (3.0 eq) in concentrated hydrochloric acid is added.

  • Reaction Conditions: The mixture is heated to reflux for 3-4 hours.

  • Work-up: After cooling, the reaction is basified, and the resulting 5-amino-2-methoxypyridine is extracted.

Step 3: Sandmeyer Reaction for Hydroxylation

  • Diazotization: The 5-amino-2-methoxypyridine (1.0 eq) is dissolved in an aqueous acidic solution (e.g., H2SO4) and cooled to 0 °C. A solution of sodium nitrite (NaNO2) (1.1 eq) in water is added dropwise.

  • Hydrolysis: The resulting diazonium salt solution is then heated to facilitate the replacement of the diazonium group with a hydroxyl group, yielding 5-hydroxy-2-methoxypyridine.

Step 4: Chlorination of 5-hydroxy-2-methoxypyridine

  • Reaction Setup: The 5-hydroxy-2-methoxypyridine (1.0 eq) is dissolved in a suitable solvent, and a chlorinating agent such as sulfuryl chloride (SO2Cl2) (1.1 eq) is added at a controlled temperature.

  • Reaction Conditions: The reaction is stirred until completion, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched, and the crude product is extracted and purified by column chromatography to give this compound.

Traditional Synthesis of this compound 2-Methoxypyridine 2-Methoxypyridine Nitration Nitration 2-Methoxypyridine->Nitration HNO3, H2SO4 Reduction Reduction Nitration->Reduction SnCl2, HCl Sandmeyer Reaction Sandmeyer Reaction Reduction->Sandmeyer Reaction 1. NaNO2, H2SO4 2. Heat Chlorination Chlorination Sandmeyer Reaction->Chlorination SO2Cl2 This compound This compound Chlorination->this compound Purification

Caption: A multi-step traditional synthesis workflow.

Comparative Analysis: Novel vs. Traditional Synthesis

ParameterNovel SynthesisTraditional SynthesisRationale for Superiority of Novel Method
Number of Steps 14Fewer steps lead to higher overall yield, reduced waste, and lower labor costs.
Estimated Overall Yield High (expected > 70%)Low (expected < 30%)Each step in a multi-step synthesis incurs product loss.
Reaction Conditions Milder (0 °C to RT)Harsh (strong acids, reflux)Milder conditions improve safety and reduce the need for specialized equipment.
Reagent Safety NCS is a manageable solid reagent.Involves fuming nitric acid, SnCl2/HCl, and SO2Cl2, which are highly corrosive and toxic.Improved safety profile reduces handling risks.
Atom Economy HigherLowerThe one-step synthesis is inherently more atom-economical.
Purification Complexity Single purification step.Multiple purification steps between stages.Reduced purification workload saves time and resources.

Analytical Characterization of this compound

The successful synthesis of the target compound requires rigorous analytical characterization to confirm its identity and purity.[4]

High-Performance Liquid Chromatography (HPLC): An HPLC method would be developed for purity assessment and quantification.[5]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV detection at a wavelength determined by a UV scan (e.g., 270 nm).

  • Expected Outcome: A single major peak corresponding to the product with purity typically >98%.

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight and fragmentation pattern.[6]

  • Column: A non-polar column (e.g., HP-5MS).

  • Ionization: Electron Impact (EI).

  • Expected Outcome: A molecular ion peak corresponding to the mass of this compound and a characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.

  • ¹H NMR: Expected signals for the methoxy group protons and the two aromatic protons on the pyridine ring.

  • ¹³C NMR: Expected signals for the six carbon atoms of the pyridine ring and the methoxy group.

Infrared (IR) Spectroscopy: To identify functional groups.

  • Expected Peaks: Characteristic absorptions for the O-H stretch of the hydroxyl group, C-O stretch of the methoxy group, and C-Cl stretch.

Conclusion

This guide has benchmarked a novel, efficient synthesis of this compound against a plausible, yet more laborious, traditional approach. The proposed one-step method offers significant advantages in terms of yield, safety, and efficiency. By providing detailed protocols and a clear rationale for our experimental choices, we aim to empower researchers to make informed decisions in their synthetic endeavors. The adoption of streamlined synthetic routes is crucial for accelerating the drug discovery process.

References

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 3-Chloro-5-hydroxy-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its unique electronic properties and capacity for hydrogen bonding enhance molecular interactions, solubility, and metabolic stability.[1] Among the myriad of substituted pyridines, the 3-chloro-5-hydroxy-2-methoxypyridine core represents a versatile starting point for developing novel therapeutic agents. The specific arrangement of chloro, hydroxyl, and methoxy groups provides a rich platform for synthetic modification, influencing not only pharmacological activity but also critical pharmacokinetic properties.[2]

A primary hurdle in the journey from a promising hit to a viable drug candidate is achieving adequate metabolic stability. Poor stability leads to rapid clearance from the body, diminishing therapeutic exposure and efficacy. Therefore, a thorough and early assessment of a compound's metabolic fate is paramount. This guide provides an in-depth comparison of methodologies to evaluate the metabolic stability of this compound derivatives, supported by detailed experimental protocols and an analysis of structure-metabolism relationships (SMR).

The Bedrock of Stability Testing: In Vitro Hepatic Models

The liver is the body's primary metabolic engine, armed with a vast arsenal of enzymes designed to chemically modify foreign compounds (xenobiotics).[3] To predict how our pyridine derivatives will fare in this environment, we turn to simplified, yet powerful, in vitro models that replicate key aspects of hepatic metabolism. The two most widely adopted systems are liver microsomes and cryopreserved hepatocytes.

The Workhorse: Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions isolated from liver tissue. They are rich in the enzymes of the endoplasmic reticulum, most notably the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I oxidative metabolism reactions.[4][5] This assay is a cost-effective, high-throughput method to get a first look at a compound's susceptibility to CYP-mediated clearance.[6]

Causality Behind the Method: The core principle is to incubate the test compound with liver microsomes in the presence of a crucial cofactor, NADPH. NADPH is essential for the catalytic cycle of CYP enzymes. By monitoring the disappearance of the parent compound over time, we can calculate its intrinsic clearance—a measure of how efficiently the enzymes metabolize the compound.[6]

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of each this compound derivative in DMSO.

    • Microsomal Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a final concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates NADPH, ensuring the enzymatic reaction does not deplete its essential cofactor.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound dilutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound (final concentration typically 1 µM).

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination & Sample Processing:

    • Immediately stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard (a compound used for analytical normalization).

    • Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining parent compound in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Plot the natural logarithm of the percentage of compound remaining against time. The slope of this line is used to calculate the half-life (t1/2) and subsequently the intrinsic clearance (CLint).

The Holistic View: Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic machinery. Hepatocytes, the primary cells of the liver, are the gold standard for a more comprehensive in vitro assessment.[7] These intact cells contain both Phase I and Phase II enzymes (like UGTs and SULTs), as well as the necessary cofactors for both phases of metabolism.[3][8] This assay also accounts for compound permeability into the cell, providing a more physiologically relevant picture of hepatic clearance.[7]

Causality Behind the Method: By incubating the test compound with a suspension of cryopreserved hepatocytes, we expose it to a complete metabolic system. Phase I enzymes may add or expose functional groups, which can then be conjugated by Phase II enzymes to increase water solubility and facilitate excretion.[3][9] Monitoring compound depletion in this system gives a more complete estimate of total hepatic intrinsic clearance.

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of each derivative in DMSO.

    • Hepatocyte Suspension: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams Medium E) to a final density of 0.5-1.0 x 10^6 viable cells/mL.

  • Incubation:

    • Pre-incubate the hepatocyte suspension in a shaking water bath or CO2 incubator at 37°C for 10-15 minutes to allow the cells to recover.

    • Add the test compound to the cell suspension (final concentration typically 1 µM).

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.

  • Reaction Termination & Sample Processing:

    • Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the remaining parent compound using LC-MS/MS.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal assay. The CLint value is typically reported in µL/min/10^6 cells.

Visualizing the Workflow and Metabolic Pathways

To better understand the experimental process and the potential metabolic fate of our compounds, the following diagrams provide a visual summary.

G cluster_prep Preparation cluster_assay Incubation @ 37°C cluster_analysis Analysis Compound Test Compound (10 mM in DMSO) Inc_Micro Microsomal Assay Compound->Inc_Micro Inc_Hep Hepatocyte Assay Compound->Inc_Hep Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Inc_Micro NADPH NADPH System NADPH->Inc_Micro Hepatocytes Hepatocytes (1.0x10^6 cells/mL) Hepatocytes->Inc_Hep Quench Quench Reaction (Acetonitrile + IS) Inc_Micro->Quench Timepoints (0-60 min) Inc_Hep->Quench Timepoints (0-120 min) Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t1/2 & CLint LCMS->Data

Caption: Workflow for in vitro metabolic stability assays.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent This compound Derivative O_Demethyl O-Demethylation (at C2-methoxy) Parent->O_Demethyl Hydroxyl Ring Hydroxylation (at C4 or C6) Parent->Hydroxyl Glucuronide Glucuronidation (at C5-hydroxy) Parent->Glucuronide Sulfate Sulfation (at C5-hydroxy) Parent->Sulfate Phase2_Metabolite Glucuronide/Sulfate of Phase I Metabolite O_Demethyl->Phase2_Metabolite Hydroxyl->Phase2_Metabolite Excretion Excretion Glucuronide->Excretion Sulfate->Excretion Phase2_Metabolite->Excretion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 3-Chloro-5-hydroxy-2-methoxypyridine is foundational to discovery. However, with the power of synthesis comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a direct, field-tested framework for the proper handling and disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that every step mitigates risk and ensures compliance.

Core Principle: Hazard Identification and Risk Assessment

Based on analogues, this compound should be treated as, at minimum:

  • A skin and eye irritant.[1][2][3]

  • Potentially harmful if swallowed or inhaled.[4][5]

  • A respiratory system irritant.[2][3]

As a halogenated organic compound, it falls under specific environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Land Disposal Restrictions, which govern its final disposal pathway.[6][7][8]

Table 1: Inferred Hazard Profile Based on Structurally Related Pyridines

Hazard Classification GHS Hazard Statement Key Precaution Example Reference Compounds
Acute Toxicity, Oral H302: Harmful if swallowed Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][9] 3-Chloro-5-methoxypyridine[4][5], 2-Chloropyridine[9]
Skin Irritation H315: Causes skin irritation Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2][3] 2-Chloro-3-methoxypyridine[2], 2-Chloro-5-hydroxymethyl pyridine[3]
Eye Irritation H319: Causes serious eye irritation Wear eye and face protection, such as safety goggles and/or a face shield.[1][2][3] 2-Chloro-3-methoxypyridine[2], 2-Chloro-5-hydroxymethyl pyridine[3]

| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[1][2][3] | 2-Chloro-3-methoxypyridine[2], 2-Chloro-5-hydroxymethyl pyridine[3] |

Personnel Protection & Engineering Controls: Your First Line of Defense

Before handling this compound, the following controls must be in place. This is non-negotiable and forms the basis of a safe laboratory environment.

  • Engineering Control: All handling, weighing, and solution preparation must occur within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[10][11] The laboratory must be equipped with an accessible emergency eyewash station and safety shower.[1][12]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye/Face Protection: Tightly fitting safety goggles are mandatory.[13] A face shield should be used if there is a splash hazard.

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use and disposed of properly after handling the material.[11][13]

    • Skin and Body Protection: A lab coat must be worn and kept buttoned. Long-sleeved clothing and closed-toe shoes are required.[14]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [11]

Step 1: Waste Segregation and Collection

  • Designate a Waste Stream: This compound must be disposed of in a waste stream labeled "Halogenated Organic Waste." This segregation is critical to prevent dangerous cross-reactions with other chemical wastes and to ensure compliance with disposal regulations.

  • Container Selection: Use only a designated, compatible, and properly sealed hazardous waste container.[10] The container must be made of a material that will not react with the chemical (e.g., glass or high-density polyethylene).

  • Collection:

    • Solid Waste: Collect unadulterated solid this compound, contaminated personal protective equipment (like gloves), and weighing papers in the solid halogenated waste container.

    • Liquid Waste: Collect solutions containing the compound in a dedicated liquid halogenated waste container.

Step 2: Container Management and Labeling

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Irritant," "Toxic").

  • Storage: Keep the waste container tightly closed when not in use.[1][12] Store it in a designated, well-ventilated satellite accumulation area within the lab, away from incompatible materials like strong acids, bases, and oxidizing agents.[3][10]

Step 3: Decontamination of Equipment

  • Glassware and Surfaces: Thoroughly decontaminate any glassware or surfaces that have come into contact with the chemical. Rinse with an appropriate solvent (e.g., ethanol or acetone), collecting the initial rinsate as hazardous liquid waste. Subsequent washes with soap and water can then be performed.

  • Spills: In the event of a small spill, contain it with an inert absorbent material like sand or vermiculite.[11][15] Sweep the material into a designated solid hazardous waste container.[2] Ensure the area is well-ventilated during cleanup. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.

Step 4: Final Disposal

  • Professional Disposal: The final and most critical step is to dispose of the contents and the container through an approved and licensed hazardous waste disposal plant.[1][2][3][16] Your institution's EH&S department will manage the logistics of this process, including scheduling a pickup.

  • Treatment Method: Due to its classification as a halogenated organic waste, the most probable and effective disposal technology is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen chloride gas.[12][17]

Disposal and Safety Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.

G start Handling 3-Chloro-5-hydroxy- 2-methoxypyridine ppe Verify Engineering Controls & Wear Full PPE start->ppe waste_gen Generation of Waste (Solid, Liquid, or Contaminated PPE) ppe->waste_gen segregate Segregate into Dedicated 'Halogenated Organic Waste' Container waste_gen->segregate spill_check Spill Occurs? segregate->spill_check spill_protocol Execute Spill Cleanup Protocol (Contain, Absorb, Collect as Waste) spill_check->spill_protocol Yes container_check Container Full or Work Complete? spill_check->container_check No spill_protocol->segregate container_check->waste_gen No seal Securely Seal & Label Container with Contents and Hazards container_check->seal Yes store Move to Designated Waste Accumulation Area seal->store dispose Arrange Pickup by Certified Hazardous Waste Vendor via EH&S store->dispose

Caption: Waste Disposal Workflow for this compound.

By adhering to this structured protocol, you ensure that your innovative work is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.

References

Personal protective equipment for handling 3-Chloro-5-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-Chloro-5-hydroxy-2-methoxypyridine

Hazard Assessment: An Informed Perspective

Given its structure as a chlorinated and methoxylated pyridine, it is prudent to assume this compound presents several potential hazards. Safety data for related compounds indicates risks of skin irritation, serious eye irritation, and respiratory system irritation.[1][2][3][4][5] Ingestion and inhalation are also potential routes of harmful exposure.[3][4][6] Therefore, all handling procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable.[7][8] Based on the hazards of similar compounds, the following PPE is mandatory.

ScenarioRequired Personal Protective Equipment
Solid Weighing & Transfer Nitrile or Neoprene Gloves, Safety Goggles with Side Shields, Lab Coat.
Solution Preparation & Reactions Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab Coat. Work must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical-Resistant Gloves (Nitrile or Neoprene), Chemical Splash Goggles, Lab Coat, and Respiratory Protection (if significant dust or aerosols are generated).

Expert Insight: While single-gloving with nitrile gloves is common, for extended operations or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves to minimize the risk of exposure from tears or degradation. Always inspect gloves for any signs of damage before use.[9]

Operational Plan: A Step-by-Step Workflow

A systematic approach to handling this compound is crucial for safety.

Preparation and Weighing
  • Ventilation is Key: Always handle the solid compound within a certified chemical fume hood to control potential dust and vapors.[8][10]

  • Personal Protective Equipment: Before entering the designated handling area, don the appropriate PPE as outlined in the table above.

  • Containment: Use a disposable weighing boat or paper to weigh the solid. This minimizes contamination of the balance and simplifies cleanup.

  • Controlled Dispensing: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

Dissolution and Reaction
  • Fume Hood Integrity: Ensure the fume hood sash is at the appropriate height to maintain optimal airflow.

  • Solvent Addition: Slowly add the solvent to the solid to avoid splashing.

  • Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed to prevent the release of vapors.

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical decision points and safety measures in the handling process.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Don Appropriate PPE B Verify Fume Hood Functionality A->B C Weigh Solid in Fume Hood B->C Proceed if safe D Prepare Solution in Fume Hood C->D E Conduct Reaction in Fume Hood D->E F Decontaminate Glassware & Surfaces E->F Upon reaction completion G Segregate Waste for Disposal F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Spill Management and First Aid

Accidents can happen, and preparedness is crucial.[7]

  • Small Spills: For minor spills of the solid, carefully sweep it up and place it in a sealed container for hazardous waste disposal.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][8] Remove contaminated clothing.[3] If irritation persists, seek medical attention.[2]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][9]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step.

  • Waste Segregation: All materials contaminated with this compound, including disposable weighing boats, gloves, and any contaminated labware, must be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Never dispose of this chemical down the drain.[2]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-hydroxy-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-hydroxy-2-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.